molecular formula C9H8N2O2 B3030239 3-Methyl-1H-indazole-5-carboxylic acid CAS No. 885223-58-5

3-Methyl-1H-indazole-5-carboxylic acid

Cat. No.: B3030239
CAS No.: 885223-58-5
M. Wt: 176.17
InChI Key: BGNZTRUIXUSPDY-UHFFFAOYSA-N
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Description

3-Methyl-1H-indazole-5-carboxylic acid (CAS 885223-58-5) is an indazole-based organic compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol . It serves as a key chemical building block and pharmacophore in medicinal chemistry for the research and development of novel therapeutic agents. Indazole derivatives are recognized for their broad spectrum of pharmacological activities . Research indicates that compounds containing the indazole scaffold are of significant interest in cardiovascular disease research, showing potential efficacy in experimental models for conditions such as myocardial injury and hypertension . Furthermore, certain 1H-indazole-5-carboxylic acid derivatives have been utilized in the synthesis of coordination polymers studied for their anti-parasitic and anti-inflammatory properties . In drug discovery, this indazole scaffold is a critical structural component in the design of potent inhibitors for targets like Heat Shock Protein 90 (Hsp90) . As a synthetic intermediate, this compound provides researchers a versatile starting material for further functionalization and exploration of structure-activity relationships. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2H-indazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-7-4-6(9(12)13)2-3-8(7)11-10-5/h2-4H,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNZTRUIXUSPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NN1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20732674
Record name 3-Methyl-2H-indazole-5-carboxylic acid
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Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885223-58-5
Record name 3-Methyl-2H-indazole-5-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1H-indazole-5-carboxylic acid
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Foundational & Exploratory

synthesis and characterization of 3-Methyl-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-1H-indazole-5-carboxylic acid

Introduction

This compound is a heterocyclic aromatic compound featuring a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The indazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with a broad range of pharmacological activities, including anti-tumor and anti-inflammatory properties.[1][2] Its utility as a versatile building block for the synthesis of more complex drug candidates makes a reliable and well-characterized synthetic route essential for researchers in the field.

This guide provides a comprehensive overview of a robust and accessible synthetic pathway to this compound, starting from a commercially available precursor. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and outline the analytical techniques required to verify the structure and purity of the final product.

Synthetic Strategy: The Diazotization-Cyclization Cascade

The most direct and common approach to synthesizing the 3-methyl-1H-indazole core from an aniline precursor is through an intramolecular diazotization and cyclization reaction. This strategy is predicated on the careful in-situ formation of a diazonium salt from an appropriately substituted aniline, which then undergoes a spontaneous ring-closing reaction to form the stable, aromatic indazole system.

Our selected starting material is 4-Amino-3-methylbenzoic acid . This precursor contains all the necessary atoms in the correct arrangement for the desired transformation:

  • An amino group that can be converted into a diazonium salt.

  • A methyl group positioned ortho to the amino group, which will become the C3-methyl group of the indazole.

  • A carboxylic acid group at the desired C5 position of the final product.

The overall transformation proceeds in one pot, where the amine is first diazotized under cold, acidic conditions using sodium nitrite. The resulting diazonium salt is inherently unstable and, due to the proximity of the electron-rich aromatic ring, readily cyclizes to yield the target indazole.

Visualizing the Synthetic Workflow

The following diagram outlines the high-level workflow from the starting material to the final, characterized product.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_analysis Characterization A 1. Dissolve 4-Amino-3-methylbenzoic acid in aq. HCl B 2. Cool to 0-5 °C (Ice Bath) A->B Reaction C 3. Add aq. NaNO₂ (Slowly, Dropwise) B->C Reaction D 4. Stir at 0-5 °C (Diazotization & Cyclization) C->D Reaction E 5. Allow to Warm to RT D->E F 6. Collect Precipitate (Vacuum Filtration) E->F Isolation G 7. Wash with Cold Water F->G Isolation H 8. Recrystallize (e.g., from Ethanol/Water) G->H Isolation I 9. Dry under Vacuum H->I Isolation J Final Product: This compound I->J K NMR, IR, MS Analysis, Melting Point J->K Verification

Caption: High-level experimental workflow for the synthesis and characterization of the target compound.

Reaction Mechanism

Understanding the mechanism is key to appreciating the critical parameters of the reaction, such as temperature and pH. The process can be broken down into two primary phases: formation of the diazonium salt and the subsequent intramolecular cyclization.

  • Diazotization: In the presence of a strong acid like HCl, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HONO). Further protonation and loss of water generates the highly electrophilic nitrosonium ion (N≡O⁺).[3] The primary amino group of 4-amino-3-methylbenzoic acid acts as a nucleophile, attacking the nitrosonium ion. A series of deprotonation and proton transfer steps ultimately leads to the elimination of a water molecule, forming the aryl diazonium salt.[4][5]

  • Intramolecular Cyclization: The C-N bond of the diazonium group can rotate, bringing the positively charged terminal nitrogen in proximity to the C6 position of the benzene ring (ortho to the methyl group). An intramolecular electrophilic aromatic substitution-type reaction occurs where the π-electrons of the aromatic ring attack the diazonium nitrogen, forming a new C-N bond and closing the five-membered ring. The final step is the loss of a proton (H⁺) from the newly formed ring, which re-establishes aromaticity and yields the stable 3-methyl-1H-indazole product.

G Mechanism: Diazotization and Intramolecular Cyclization start 4-Amino-3-methylbenzoic acid diazonium Aryl Diazonium Salt start->diazonium 1. NaNO₂, HCl 2. 0-5 °C intermediate Cyclization Intermediate diazonium->intermediate Intramolecular Attack product 3-Methyl-1H-indazole- 5-carboxylic acid intermediate->product Deprotonation (-H⁺)

Caption: Simplified reaction mechanism showing the key transformations.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for qualified researchers in a controlled laboratory setting. All appropriate safety precautions must be taken.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
4-Amino-3-methylbenzoic acid151.1610.0 g66.1 mmolStarting Material
Hydrochloric Acid (conc., 37%)36.46~25 mL-Acid catalyst and solvent
Sodium Nitrite (NaNO₂)69.004.8 g69.6 mmolDiazotizing agent
Deionized Water18.02~300 mL-Solvent
Ethanol46.07As needed-Recrystallization solvent
Ice-As needed-For cooling
Procedure
  • Preparation of Amine Solution: In a 500 mL beaker, suspend 10.0 g (66.1 mmol) of 4-amino-3-methylbenzoic acid in 100 mL of deionized water. While stirring, slowly add 25 mL of concentrated hydrochloric acid. The mixture may warm up slightly; continue stirring until a clear solution of the amine hydrochloride salt is obtained.

  • Diazotization: Cool the solution to 0-5 °C in an ice-salt bath. In a separate flask, dissolve 4.8 g (69.6 mmol) of sodium nitrite in 25 mL of cold deionized water.

  • Reaction: Add the sodium nitrite solution dropwise to the cold, stirred amine hydrochloride solution over 20-30 minutes. Crucial: Maintain the internal temperature below 5 °C throughout the addition. A precipitate will begin to form as the reaction proceeds.

  • Cyclization: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1 hour.

  • Isolation: Remove the ice bath and allow the mixture to slowly warm to room temperature while stirring for another hour. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization. Transfer the solid to a flask and add a minimal amount of a hot ethanol/water mixture until the solid just dissolves. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 60 °C to a constant weight.

Characterization of the Product

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

PropertyExpected Value
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol [6]
Appearance Off-white to light yellow solid
Melting Point ~285-290 °C (decomposes)[7]
Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation.[8]

  • ¹H NMR (DMSO-d₆, 400 MHz): The expected proton NMR spectrum would show:

    • A singlet for the methyl protons (CH₃) around δ 2.5 ppm.

    • A series of signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the three protons on the benzene ring.

    • A broad singlet for the N-H proton of the indazole ring, typically downfield (> δ 13.0 ppm).

    • A broad singlet for the carboxylic acid proton (COOH), also downfield (> δ 12.0 ppm).

  • ¹³C NMR (DMSO-d₆, 100 MHz): The carbon spectrum would display 9 distinct signals corresponding to the nine carbon atoms in the molecule, including the methyl carbon, the carboxylic acid carbonyl, and the aromatic/heterocyclic carbons.

  • Infrared (IR) Spectroscopy (KBr Pellet):

    • A broad absorption band from 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid.

    • A sharp absorption around 3200-3400 cm⁻¹ for the N-H stretch.

    • A strong carbonyl (C=O) absorption around 1680-1710 cm⁻¹.

    • C=C and C=N stretching vibrations in the 1450-1620 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z = 176 or 177, respectively, confirming the molecular weight.

Safety and Handling

  • Acids: Concentrated hydrochloric acid is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Nitrite: Sodium nitrite is an oxidizing agent and is toxic if ingested. Avoid inhalation of dust and contact with skin.

  • Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive when isolated and dry. The key to safety in this procedure is to generate and use the diazonium salt in situ at low temperatures without attempting to isolate it.

Conclusion

The synthesis of this compound via the diazotization and intramolecular cyclization of 4-Amino-3-methylbenzoic acid is an efficient and reliable method. The procedure employs readily available reagents and relies on a well-established reaction mechanism. Careful control of the reaction temperature is paramount to ensure the safe and effective formation of the intermediate diazonium salt. The identity and purity of the final product can be unequivocally confirmed through standard analytical techniques, providing researchers with high-quality material for further investigation in drug discovery and development programs.

References

A Technical Guide to the Spectroscopic Characterization of 3-Methyl-1H-indazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise structural elucidation of heterocyclic compounds is a foundational requirement in medicinal chemistry and drug development. 3-Methyl-1H-indazole-5-carboxylic acid (C₉H₈N₂O₂) is a key structural motif, and its unambiguous characterization is paramount for quality control, reaction monitoring, and regulatory compliance. This guide provides a detailed technical overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By synthesizing data from closely related, structurally analogous compounds and foundational spectroscopic principles, this document serves as a predictive and interpretive resource for scientists working with this and similar indazole derivatives.

Introduction: The Indazole Scaffold in Medicinal Chemistry

Indazole derivatives are a cornerstone in modern pharmacology, exhibiting a wide range of biological activities.[1] The tautomeric nature of the indazole ring system, primarily existing as the more stable 1H-indazole tautomer, necessitates robust analytical methods for structural confirmation.[1][2] Spectroscopic techniques provide a detailed fingerprint of the molecule's structure, connectivity, and functional groups. This guide outlines the expected spectroscopic signature of this compound, providing a reliable reference for its identification.

To facilitate spectral interpretation, the standard IUPAC numbering for the indazole ring is used throughout this document.

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For indazole derivatives, it is indispensable for confirming the substitution pattern and tautomeric form.[1]

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

  • Sample Preparation: Dissolve approximately 5-10 mg of solid this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale: DMSO-d₆ is the solvent of choice as it readily solubilizes the polar carboxylic acid and, crucially, allows for the observation of exchangeable N-H and O-H protons, which would be lost in solvents like D₂O.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) is required.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum in DMSO-d₆ will exhibit distinct signals for the exchangeable protons and the aromatic/aliphatic protons.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale and Notes
COOH ~13.0Broad Singlet1HThe carboxylic acid proton is highly deshielded and often appears as a very broad signal due to hydrogen bonding and chemical exchange.[3]
N1-H ~12.0 - 13.5Broad Singlet1HThe indazole N-H proton is also deshielded and appears as a broad singlet, characteristic of 1H-indazoles.[3]
H4 ~8.1 - 8.3Singlet (or narrow d)1HThis proton is adjacent to the electron-withdrawing carboxylic acid group at C5, causing it to be the most deshielded of the aromatic protons. It may show a small doublet splitting from coupling to H6.
H6 ~7.8 - 8.0Doublet of Doublets (dd)1HCoupled to both H7 (ortho-coupling, J ≈ 8.5 Hz) and H4 (meta-coupling, J ≈ 1.5 Hz).
H7 ~7.5 - 7.7Doublet (d)1HCoupled to H6 (ortho-coupling, J ≈ 8.5 Hz). Its chemical shift is influenced by the adjacent pyrazole ring.[4]
3-CH₃ ~2.5 - 2.6Singlet3HThe methyl group at C3 is attached to an sp²-hybridized carbon of the heterocyclic ring and appears as a sharp singlet. This value is consistent with other 3-methyl-1H-indazole derivatives.[4]
Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum provides critical information on the carbon skeleton.

CarbonPredicted Chemical Shift (δ, ppm)Rationale and Notes
C=O ~167 - 170The carboxylic acid carbonyl carbon is found in the typical downfield region for this functional group.[5]
C3 ~141 - 144The methyl-substituted C3 carbon of the pyrazole ring.[4]
C7a ~140 - 142Bridgehead carbon adjacent to N1.
C3a ~122 - 124Bridgehead carbon adjacent to C3.[2]
C5 ~125 - 128The carbon bearing the carboxylic acid group. Its shift is influenced by the substituent effect.
C4 ~123 - 126Aromatic CH carbon, influenced by the adjacent C5-substituent.
C6 ~120 - 122Aromatic CH carbon.
C7 ~110 - 112Aromatic CH carbon, typically the most upfield of the benzonoid carbons in 1H-indazoles.[4]
3-CH₃ ~11 - 13The aliphatic methyl carbon, appearing in the far upfield region of the spectrum.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule.

Experimental Protocol: KBr Pellet Method
  • Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

  • Pellet Formation: Transfer the finely ground powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands and Interpretation

The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the N-H group.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3300 - 2500 Very Broad, StrongO-H StretchCarboxylic Acid (H-bonded)
~3200 Broad, MediumN-H Stretch1H-Indazole
~3050 MediumC-H StretchAromatic
~2950 Weak-MediumC-H StretchMethyl (CH₃)
~1700 Strong, SharpC=O StretchCarboxylic Acid (dimer)
1620 - 1450 Medium-StrongC=C & C=N StretchesAromatic & Heterocyclic Rings
~1300 MediumIn-plane O-H BendCarboxylic Acid
~1250 Medium-StrongC-O StretchCarboxylic Acid

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Experimental Protocol: ESI-MS
  • Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, non-volatile molecules like carboxylic acids. It typically produces the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

  • Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid) and infused into the mass spectrometer.

  • Analysis: The ions are analyzed by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Molecular Ion and Fragmentation Pattern

The molecular formula C₉H₈N₂O₂ gives a molecular weight of 176.17 g/mol .

  • Molecular Ion: In ESI positive mode, the expected base peak would be the protonated molecule [M+H]⁺ at m/z 177.1 . In negative mode, the deprotonated molecule [M-H]⁻ at m/z 175.1 would be observed.

  • Key Fragmentation: Tandem MS (MS/MS) would reveal characteristic fragmentation patterns. A primary and highly characteristic fragmentation pathway for indazole-containing compounds is the formation of an acylium-indazole ion.[6]

Primary Fragmentation Pathway (ESI+)

fragmentation mol [M+H]⁺ m/z 177 frag1 Loss of H₂O (-18) m/z 159 mol->frag1 frag2 Loss of CO (-28) m/z 131 frag1->frag2

Caption: A plausible primary fragmentation pathway for the [M+H]⁺ ion of this compound.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and substitution pattern. IR spectroscopy offers rapid confirmation of key functional groups, particularly the carboxylic acid and N-H moieties. Mass spectrometry confirms the molecular weight and provides additional structural information through predictable fragmentation. This guide serves as a robust predictive framework, enabling researchers to confidently identify and characterize this important heterocyclic compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-1H-indazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

3-Methyl-1H-indazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a key component in a variety of biologically active molecules. Understanding the physicochemical properties of this compound is paramount for predicting its behavior in biological systems, optimizing its formulation, and guiding its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their determination. This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this and related compounds.

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

The journey of a drug candidate from initial discovery to clinical application is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties.[1] These intrinsic characteristics of a molecule, such as its solubility, lipophilicity, and ionization state (pKa), govern its absorption, distribution, metabolism, and excretion (ADME) profile.[2] A thorough understanding and early assessment of these properties are therefore not merely academic exercises but crucial steps in mitigating risks and making informed decisions in drug development.[3]

For a molecule like this compound, the interplay between the acidic carboxylic acid group and the basic indazole core dictates its behavior in different physiological environments. This guide is designed to provide a detailed examination of these properties, offering both a summary of available data and the practical methodologies for their experimental verification.

Molecular and Physicochemical Profile

This section summarizes the key identifiers and physicochemical parameters of this compound. It is important to note that while some data is available from chemical suppliers, specific experimental values for several key parameters are not readily found in the literature. Therefore, this guide also includes predicted values from computational models to provide a more complete, albeit partially theoretical, profile.

Table 1: Molecular Identifiers and Basic Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈N₂O₂[4][5]
Molecular Weight 176.17 g/mol [4][5]
CAS Number 885223-58-5[4][6]
Appearance Solid[4][5]
Purity 96% (typical)[4][5]
InChI InChI=1S/C9H8N2O2/c1-5-7-4-6(9(12)13)2-3-8(7)11-10-5/h2-4H,1H3,(H,10,11)(H,12,13)[4][5]
InChIKey BGNZTRUIXUSPDY-UHFFFAOYSA-N[4][5]
SMILES CC1=NNc2ccc(cc12)C(=O)O[7]

Table 2: Experimental and Predicted Physicochemical Properties of this compound and a Related Isomer

PropertyThis compound (Predicted)5-Methyl-1H-indazole-3-carboxylic acid (Experimental/Predicted)Source
Melting Point (°C) Not Available285-290
Boiling Point (°C) Not Available443.3 ± 25.0 (Predicted)[8]
pKa (acidic) Not Available3.11 ± 0.30 (Predicted)[8]
logP (XlogP) 1.5Not Available[7]
Water Solubility Not AvailableNot Available
Density (g/cm³) Not Available1.421 ± 0.06 (Predicted)[8]

Disclaimer: The predicted values are computationally derived and should be confirmed by experimental methods.

Experimental Determination of Physicochemical Properties

This section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties. These protocols are designed to be self-validating and are based on established analytical techniques.

Determination of pKa by Potentiometric Titration

The ionization constant (pKa) is a critical parameter that influences the solubility, absorption, and receptor-binding of a drug candidate. Potentiometric titration is a reliable method for its determination.

Protocol:

  • Preparation of Solutions:

    • Prepare a 1 mM solution of this compound in a suitable co-solvent if necessary, and then dilute with water.

    • Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.

  • Calibration of pH Meter: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the sample solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution.

    • Purge the solution with nitrogen to remove dissolved carbon dioxide.

    • Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.05 mL).

    • Record the pH value after each addition, ensuring the reading is stable (drift < 0.01 pH units/minute).

  • Data Analysis:

    • Plot a titration curve of pH versus the volume of NaOH added.

    • Determine the equivalence point(s) from the inflection point(s) of the curve.

    • The pKa is the pH at the half-equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Lipophilicity (logP) by HPLC

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a key determinant of a drug's ability to cross cell membranes. A high-performance liquid chromatography (HPLC) based method offers a rapid and reliable alternative to the traditional shake-flask method.[9]

Protocol:

  • Preparation of Mobile Phase and Standards:

    • Prepare a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).

    • Prepare a series of standard compounds with known logP values.

  • HPLC System Setup:

    • Equilibrate a reverse-phase HPLC column (e.g., C18) with the mobile phase.

    • Set the detector to a wavelength where the compound has maximum absorbance.

  • Calibration Curve Generation:

    • Inject the standard compounds and record their retention times.

    • Calculate the capacity factor (k') for each standard.

    • Plot log k' versus the known logP values to generate a calibration curve.

  • Sample Analysis:

    • Dissolve this compound in the mobile phase.

    • Inject the sample and record its retention time.

    • Calculate the capacity factor (k') for the sample.

  • logP Determination:

    • Determine the logP of the sample by interpolating its log k' value on the calibration curve.

G cluster_0 Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis prep_mobile_phase Prepare Mobile Phase run_standards Inject Standards & Record Retention Times prep_mobile_phase->run_standards prep_standards Prepare logP Standards prep_standards->run_standards prep_sample Prepare Sample Solution run_sample Inject Sample & Record Retention Time prep_sample->run_sample calc_k_standards Calculate k' for Standards run_standards->calc_k_standards calc_k_sample Calculate k' for Sample run_sample->calc_k_sample plot_calibration Plot log k' vs. logP (Calibration Curve) calc_k_standards->plot_calibration determine_logp Determine logP from Calibration Curve plot_calibration->determine_logp calc_k_sample->determine_logp

Caption: Workflow for logP determination by reverse-phase HPLC.

Determination of Aqueous Solubility by Kinetic Assay

Aqueous solubility is a critical factor for oral drug absorption. A kinetic solubility assay provides a high-throughput method for its estimation.[2]

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).[10]

  • Assay Plate Preparation:

    • Add the DMSO stock solution to the wells of a microtiter plate.

    • Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final compound concentrations. The final DMSO concentration should be low (e.g., <1%) to minimize its effect on solubility.[2]

  • Incubation and Measurement:

    • Incubate the plate with shaking for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[7]

    • Measure the turbidity of each well using a nephelometer or the absorbance using a UV-Vis plate reader.

  • Data Analysis:

    • The concentration at which precipitation is first observed is taken as the kinetic solubility.

    • Alternatively, after incubation, the solutions can be filtered, and the concentration of the dissolved compound in the filtrate can be quantified by HPLC-UV or LC-MS/MS against a standard curve.[10]

G start Prepare DMSO Stock Solution dispense Dispense Stock into Microtiter Plate start->dispense add_buffer Add Aqueous Buffer dispense->add_buffer incubate Incubate with Shaking add_buffer->incubate measure Measure Turbidity/Absorbance incubate->measure analyze Determine Solubility Concentration measure->analyze

Caption: Workflow for kinetic solubility determination.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the methyl protons, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns of the aromatic protons will be indicative of their substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the indazole ring, and the methyl carbon.

Protocol for NMR Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[11]

  • Filter the solution to remove any particulate matter.[12]

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire the spectra on a suitable NMR spectrometer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.[13]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[14]

  • C-O Stretch (Carboxylic Acid): A medium intensity band in the 1320-1210 cm⁻¹ region.[13]

  • Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

  • Aromatic C=C Bending: Medium to strong bands in the 1600-1450 cm⁻¹ region.

Protocol for FT-IR Analysis (ATR):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the solid sample onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.[15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[16]

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (176.17 m/z).

  • Fragmentation Peaks: Characteristic fragments resulting from the loss of moieties such as -COOH, -CH₃, etc.

Protocol for Mass Spectrometry Analysis:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).[16]

  • Acquire the mass spectrum using an appropriate ionization technique (e.g., electrospray ionization - ESI).

Conclusion

The physicochemical properties of this compound are fundamental to its potential as a drug candidate. This guide has provided a comprehensive overview of its known and predicted properties, along with detailed protocols for their experimental determination. By applying these methodologies, researchers can obtain the necessary data to build a robust understanding of this molecule's behavior, thereby facilitating its rational development in drug discovery programs. The clear distinction between experimental and predicted data herein underscores the importance of empirical validation for advancing our knowledge of this and other promising compounds.

References

3-Methyl-1H-indazole-5-carboxylic acid crystal structure analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Methyl-1H-indazole-5-carboxylic Acid

Executive Summary: This technical guide provides a comprehensive overview of the methodologies and analytical insights involved in determining the crystal structure of indazole-based carboxylic acids, a class of compounds of significant interest to the pharmaceutical industry. Due to the absence of publicly available crystallographic data for this compound, this document establishes a complete procedural framework for its synthesis, crystallization, and analysis. To illustrate the core principles and data interpretation in practice, we utilize the publicly available, detailed crystal structure of its close structural isomer, 1-Methyl-1H-indazole-3-carboxylic acid , as an authoritative case study. This approach provides researchers and drug development professionals with a robust, field-proven guide to understanding the solid-state properties of this important heterocyclic scaffold.

Introduction: The Significance of Indazole Scaffolds

The indazole ring system, a fusion of benzene and pyrazole rings, is a "privileged scaffold" in medicinal chemistry.[1] Its rigid structure and ability to participate in various non-covalent interactions make it a cornerstone for designing molecules with a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[2][3] this compound (CAS 885223-58-5) is a key derivative, combining the indazole core with methyl and carboxylic acid functional groups that can critically influence molecular recognition, solubility, and pharmacokinetic properties.

The Imperative of Crystal Structure Analysis

In drug development, the solid-state structure of an active pharmaceutical ingredient (API) is of paramount importance. It dictates crucial physicochemical properties such as stability, solubility, dissolution rate, and bioavailability. Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating this three-dimensional atomic arrangement.[4] By providing precise data on bond lengths, bond angles, and intermolecular interactions, SC-XRD allows scientists to understand how molecules pack together, which is essential for polymorphism screening, salt selection, and formulation development.

Synthesis and Crystallization Protocol

While the specific crystal structure of the title compound is not in the public domain, a robust synthesis and crystallization plan can be designed based on established organic chemistry principles.

Proposed Synthetic Pathway

A common route to substituted indazoles involves the cyclization of appropriately substituted hydrazones.[5] The following protocol outlines a plausible method for synthesizing the title compound.

A 4-Amino-3-methylacetophenone B Diazotization (NaNO2, HCl) A->B Step 1 C Reduction (SnCl2) B->C Step 2 D Hydrazone Formation C->D Step 3 E Cyclization & Hydrolysis D->E Step 4 F 3-Methyl-1H-indazole- 5-carboxylic acid E->F Step 5

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Synthesis Methodology
  • Diazotization: Dissolve 4-amino-3-methylacetophenone in a solution of concentrated hydrochloric acid and water at 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

  • Reduction: To the resulting diazonium salt solution, add a solution of tin(II) chloride in concentrated hydrochloric acid. Stir the mixture for several hours until the reaction is complete, forming the corresponding hydrazine.

  • Purification: Isolate the crude hydrazine intermediate by filtration and wash thoroughly with a cold, dilute sodium bicarbonate solution, followed by water.

  • Cyclization: Reflux the hydrazine intermediate in a high-boiling point solvent such as acetic acid. This promotes intramolecular cyclization to form the indazole ring system.

  • Crystallization: Purify the crude product by recrystallization. The choice of solvent is critical. A polar protic solvent like ethanol or a mixture of dimethylformamide (DMF) and water, allowed to evaporate slowly over several days at room temperature, is an excellent starting point for growing high-quality, single crystals suitable for SC-XRD.

Single-Crystal X-ray Diffraction: Workflow and Analysis

The following sections detail the standard workflow for SC-XRD and present a detailed analysis using data from the structural isomer 1-Methyl-1H-indazole-3-carboxylic acid as a practical example.[3]

Experimental Workflow for SC-XRD

cluster_exp Experimental cluster_analysis Computational A Crystal Selection & Mounting B Mount on Diffractometer A->B C Data Collection (X-ray Source, Detector) B->C D Unit Cell Determination C->D E Data Reduction & Integration D->E F Structure Solution (e.g., SHELXS) E->F G Structure Refinement (e.g., SHELXL) F->G H Validation & CIF Generation G->H

Caption: Standard workflow for Single-Crystal X-ray Diffraction.

Protocol for Data Collection and Refinement
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a glass fiber or a cryo-loop.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[6] The crystal is cooled (e.g., to 293 K) and rotated in the X-ray beam to collect a series of diffraction patterns from all possible orientations.

  • Structure Solution: The collected data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to find the initial positions of the atoms.[7]

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit. This iterative process adjusts atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed pattern as closely as possible.[3]

Crystal Structure Analysis: A Case Study of 1-Methyl-1H-indazole-3-carboxylic acid

The crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid provides critical insights into the molecular geometry and intermolecular interactions that are likely to be relevant for other isomers, including the title compound.

Crystallographic Data Summary

The following table summarizes the key crystallographic data for 1-Methyl-1H-indazole-3-carboxylic acid.[3] This data serves as a benchmark for what would be expected from an analysis of the title compound.

Parameter1-Methyl-1H-indazole-3-carboxylic acid
Chemical FormulaC₉H₈N₂O₂
Formula Weight176.17
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.5470 (15)
b (Å)14.873 (3)
c (Å)14.924 (3)
β (°)93.10 (3)
Volume (ų)1672.7 (6)
Z (Molecules/Unit Cell)8
Temperature (K)293 (2)
R-factor (R1)0.058
wR2 (all data)0.143
Data Source--INVALID-LINK--
Molecular Geometry and Supramolecular Assembly

In the crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid, the asymmetric unit contains two independent molecules.[3] The indazole ring system is essentially planar, as expected for an aromatic system. The most significant feature of the crystal packing is the formation of hydrogen-bonded dimers.

The carboxylic acid groups of two adjacent molecules interact via strong O—H···O hydrogen bonds, creating a classic centrosymmetric R²₂(8) ring motif. This is a very common and stable arrangement for carboxylic acids in the solid state. These dimers are the fundamental building blocks of the supramolecular structure.[3]

References

solubility of 3-Methyl-1H-indazole-5-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profiling of 3-Methyl-1H-indazole-5-carboxylic acid for Pharmaceutical Development

Executive Summary

The physicochemical properties of an active pharmaceutical ingredient (API) are foundational to successful drug development. Among these, solubility is a critical parameter that directly influences bioavailability, manufacturability, and the ultimate therapeutic efficacy of a drug product. This compound, a member of the pharmacologically significant indazole class of heterocyclic compounds, presents a unique solubility profile dictated by its aromatic, amphoteric, and hydrogen-bonding functionalities.[1][2]

This guide, prepared for researchers, medicinal chemists, and formulation scientists, provides a comprehensive framework for the systematic evaluation of the solubility of this compound. Moving beyond a simple data sheet, this document elucidates the theoretical underpinnings of solubility, presents a strategic approach to solvent selection, and details a robust, self-validating experimental protocol for generating reliable thermodynamic solubility data. By explaining the causality behind experimental choices and grounding methodologies in authoritative standards, this guide serves as a practical and educational resource for advancing the development of indazole-based therapeutics.

Chapter 1: Introduction to this compound

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory and anti-tumor properties.[2][3] this compound (C₉H₈N₂O₂, Molecular Weight: 176.17 g/mol ) is a representative of this class.[4] A structural analysis reveals three key features that govern its solubility behavior:

  • The Indazole Ring: A bicyclic aromatic system that contributes to the molecule's rigidity and potential for π-π stacking interactions, favoring solubility in aromatic or moderately polar solvents.

  • The Carboxylic Acid Group (-COOH): This is the dominant functional group influencing solubility. It is a strong hydrogen bond donor and acceptor, suggesting good solubility in polar, protic solvents (e.g., alcohols, water).[5] As an acidic group, its ionization state is pH-dependent, which is a critical factor in aqueous solubility.

  • The Methyl Group (-CH₃): A small, non-polar group that adds a minor hydrophobic character to the molecule.

Understanding the interplay of these features is essential for predicting and interpreting the compound's solubility across a spectrum of solvents.

Chapter 2: Theoretical Foundations of Solubility

A rigorous approach to solubility determination requires an appreciation of the underlying thermodynamic principles.

Kinetic vs. Thermodynamic Solubility

In early drug discovery, solubility is often assessed via high-throughput kinetic methods. These methods, which typically involve precipitating a compound from a stock solution (e.g., DMSO), risk forming supersaturated solutions or metastable solid forms, leading to an overestimation of the true solubility.[6]

This guide focuses exclusively on Thermodynamic Solubility , which represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. It is defined by the equilibrium between the dissolved solute and the most stable, solid crystalline form of the compound.[6] This value is the gold standard for formulation and biopharmaceutical classification, as it reflects the maximum amount of API that can be dissolved under stable conditions.[6][7]

Factors Influencing Solubility

The solubility of this compound is not an intrinsic property but is influenced by a combination of factors:

  • Solute Properties:

    • pKa: The carboxylic acid moiety is ionizable. The extent of ionization, governed by the compound's pKa and the solution's pH, dramatically affects aqueous solubility.

    • Crystal Lattice Energy: The energy holding the molecules together in the solid state must be overcome by solute-solvent interactions. Stronger crystal lattices lead to lower solubility.

    • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, therefore, a different solubility. The most stable polymorph will have the lowest solubility.[8]

  • Solvent Properties:

    • Polarity: The principle of "like dissolves like" is a useful starting point. Polar solvents are generally better for polar solutes.[5]

    • Hydrogen Bonding: The capacity of a solvent to act as a hydrogen bond donor or acceptor is critical for solvating the carboxylic acid and indazole nitrogen atoms.

    • Dielectric Constant: A measure of a solvent's ability to separate ions, which is important for dissolving the ionized form of the compound.

  • System Properties:

    • Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature.

    • pH (Aqueous Systems): For an ionizable compound like a carboxylic acid, pH is one of the most critical determinants of solubility.[7]

Chapter 3: Strategic Solvent Selection

The choice of solvents for solubility screening should be deliberate and aligned with the goals of drug development, considering not only solubilizing power but also toxicity, boiling point for processing, and compatibility with potential dosage forms.[5][9]

A logical approach involves screening a panel of solvents that covers a range of polarities and functional classes. The following diagram outlines a decision-making process for selecting an appropriate solvent panel.

G start Define Solubility Study Goal goal1 Early Formulation & Biopharmaceutical Assessment start->goal1 goal2 Crystallization & Purification start->goal2 panel1 Select Panel of Pharmaceutically Relevant Solvents goal1->panel1 panel2 Select Panel of Common Organic Solvents goal2->panel2 sub_panel1 Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4) Glycols (PG, PEG 400) Alcohols (Ethanol) Oils & Esters (MCT, Ethyl Acetate) panel1->sub_panel1 sub_panel2 Polar Protic (Methanol, Ethanol, IPA) Polar Aprotic (Acetone, ACN, THF, DMSO) Non-Polar (Toluene, Heptane) panel2->sub_panel2 G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_api Characterize API (Purity, PXRD) add_excess 1. Add Excess API to Solvent prep_api->add_excess prep_solv Prepare Solvents & Buffers prep_solv->add_excess agitate 2. Agitate at Constant Temp. add_excess->agitate equilibrate 3. Equilibrate (e.g., 48-72h) agitate->equilibrate phase_sep 4. Phase Separation (Filter / Centrifuge) equilibrate->phase_sep quantify 5. Quantify Solute (HPLC-UV) phase_sep->quantify solid_char 6. Analyze Residual Solid (PXRD) phase_sep->solid_char data_report Report Solubility Data quantify->data_report solid_char->data_report

References

A Technical Guide to the Biological Screening of 3-Methyl-1H-indazole-5-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the biological screening of 3-Methyl-1H-indazole-5-carboxylic acid and its derivatives. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a technical narrative grounded in scientific expertise and practical insights.

The Indazole Nucleus: A Foundation for Diverse Bioactivity

Indazole, a bicyclic aromatic heterocycle, is a bioisostere of indole and exists in three tautomeric forms: 1H, 2H, and 3H, with the 1H-tautomer being the most thermodynamically stable.[1] This structural versatility, coupled with the ability to form various non-covalent interactions, makes the indazole scaffold a frequent component in a wide array of pharmacologically active molecules.[2][3] Marketed drugs and clinical candidates containing the indazole moiety span a remarkable range of therapeutic areas, including oncology, inflammation, infectious diseases, and neurological disorders.[3][4] The diverse biological activities stem from the ability of indazole derivatives to interact with a multitude of biological targets, including protein kinases, G-protein coupled receptors, and enzymes involved in crucial cellular pathways.[5][6]

The subject of this guide, this compound, serves as a key building block for the synthesis of novel bioactive molecules.[7][8] The methyl group at the 3-position and the carboxylic acid at the 5-position provide handles for synthetic modification, allowing for the generation of extensive analog libraries to explore structure-activity relationships (SAR).

Anticancer Activity: A Primary Focus of Indazole Scaffolds

A significant body of research has focused on the anticancer potential of indazole derivatives.[1][5][9] Analogs of this compound are prime candidates for screening against various cancer cell lines due to the established antiproliferative effects of the parent scaffold.

Rationale for Anticancer Screening

Indazole derivatives have been shown to inhibit key targets in cancer progression, including:

  • Protein Kinases: Many indazole-containing compounds are potent kinase inhibitors.[5][6] For instance, pazopanib, an FDA-approved drug, is a multi-kinase inhibitor with an indazole core.[5] Derivatives have shown inhibitory activity against VEGFR-2, PAK1, and Pim kinases, all of which are implicated in tumor growth, angiogenesis, and metastasis.[1][6][10]

  • Cell Cycle and Apoptosis Regulation: Certain indazole analogs can induce cell cycle arrest and apoptosis in cancer cells.[4][11][12] This is often achieved by modulating the expression of key regulatory proteins such as Bcl-2 family members (Bax, Bcl-2) and interfering with pathways like the p53/MDM2 axis.[4][11][12]

  • Tubulin Polymerization: Some indazole derivatives have been identified as inhibitors of tubulin polymerization, a mechanism shared with established anticancer drugs like paclitaxel.[1]

Experimental Workflow for In Vitro Anticancer Screening

The following workflow outlines a standard cascade for evaluating the anticancer properties of this compound analogs.

anticancer_workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification Start Compound Library (Analogs of this compound) MTT_Assay MTT Proliferation Assay (Multiple Cancer Cell Lines) Start->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (Key Signaling Proteins) IC50_Determination->Western_Blot Kinase_Panel Kinase Inhibition Panel IC50_Determination->Kinase_Panel Target_Prediction In Silico Target Prediction IC50_Determination->Target_Prediction

Caption: Workflow for anticancer screening of indazole analogs.

Detailed Experimental Protocols

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[4][11]

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, HepG2 liver cancer, HCT116 colorectal cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5][13]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[4]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (live, early apoptotic, late apoptotic, necrotic) can be quantified based on their fluorescence.[11]

Data Presentation: Summarizing Antiproliferative Activity

The results of the initial screening are best presented in a tabular format for easy comparison of the activity of different analogs across various cell lines.

Compound IDR1 GroupR2 GroupA549 IC50 (µM)MCF-7 IC50 (µM)HepG2 IC50 (µM)HCT116 IC50 (µM)
This compound HCOOH>100>100>100>100
Analog 1HCONH-Ph15.220.518.325.1
Analog 2HCONH-(4-Cl-Ph)2.55.13.86.2
Analog 3CH2-PhCOOH50.165.248.970.3
Positive Control (e.g., Doxorubicin)--0.50.20.80.6

Note: The data in this table is hypothetical and for illustrative purposes only.

Antimicrobial Activity: A Growing Area of Investigation

The indazole scaffold has also demonstrated promising activity against various microbial pathogens, including bacteria and protozoa.[1][14] This makes this compound and its analogs interesting candidates for antimicrobial screening.

Rationale for Antimicrobial Screening

The emergence of drug-resistant microbes necessitates the discovery of novel antimicrobial agents. Indazole derivatives have been reported to exhibit:

  • Antibacterial Activity: Activity has been shown against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[1]

  • Antiprotozoal Activity: Analogs have demonstrated efficacy against protozoa such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis.[1][14]

  • Antitubercular Activity: Potent activity against Mycobacterium tuberculosis has been reported for some indazole derivatives.[1]

Experimental Protocols for Antimicrobial Screening

This is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or yeast) in a suitable broth medium.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include positive (microbe, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

The specific protocol will vary depending on the protozoan being tested. The following is a general outline for Trichomonas vaginalis.[14]

Protocol:

  • Cultivation of Protozoa: Culture T. vaginalis in a suitable medium (e.g., TYI-S-33 medium) at 37°C.

  • Compound Treatment: Add various concentrations of the test compounds to tubes containing a known number of trophozoites.

  • Incubation: Incubate the tubes for 48 hours at 37°C.

  • Viability Assessment: Determine the number of viable trophozoites using a hemocytometer or a viability stain.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that reduces the number of viable protozoa by 50% compared to the control.[1]

Anti-inflammatory Activity: Targeting the Inflammatory Cascade

Indazole derivatives have also been investigated for their anti-inflammatory properties.[15] This activity is often linked to the inhibition of key enzymes and mediators in the inflammatory response.

Rationale for Anti-inflammatory Screening

The anti-inflammatory effects of indazole analogs may be attributed to:

  • COX-2 Inhibition: Some derivatives have shown inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins which are pro-inflammatory mediators.[14][15]

  • Cytokine Inhibition: The production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β) can be suppressed by certain indazole compounds.[15]

  • Free Radical Scavenging: Some compounds may exert anti-inflammatory effects through their ability to scavenge free radicals.[15]

In Vitro Anti-inflammatory Assays

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[14]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing human recombinant COX-2 enzyme, a heme cofactor, and a suitable buffer.

  • Compound Incubation: Add the test compounds at various concentrations to the reaction mixture and incubate.

  • Initiate Reaction: Initiate the enzymatic reaction by adding arachidonic acid (the substrate).

  • Quantify Prostaglandin Production: After a set incubation time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • Calculate Inhibition: Determine the percentage of COX-2 inhibition and the IC50 value.

This assay assesses the ability of a compound to scavenge nitric oxide radicals.[15]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing sodium nitroprusside in a phosphate-buffered saline (PBS).

  • Compound Addition: Add various concentrations of the test compounds to the reaction mixture.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 5 hours).[15]

  • Griess Reagent Addition: Add Griess reagent to the mixture. Nitric oxide reacts with oxygen to form nitrite, which is detected by the Griess reagent, forming a colored azo dye.[15]

  • Absorbance Measurement: Measure the absorbance of the chromophore at 546 nm.[15] A decrease in absorbance indicates NO scavenging activity.

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway relevant to both cancer and inflammation, which can be targeted by indazole derivatives.

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR NFkB NF-κB AKT->NFkB Bcl2 Bcl-2 AKT->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Inflammation Inflammation NFkB->Inflammation Bax Bax Bcl2->Bax Caspase3 Caspase-3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Indazole Indazole Analog Indazole->PI3K Indazole->AKT Indazole->Bcl2

Caption: Simplified PI3K/Akt signaling pathway targeted by indazole analogs.

Conclusion and Future Directions

This compound and its analogs represent a fertile ground for the discovery of novel therapeutic agents. The screening cascades outlined in this guide provide a robust framework for elucidating their biological activities across oncology, infectious diseases, and inflammation. Future efforts should focus on integrated approaches that combine in vitro screening with in silico modeling to predict potential targets and guide the rational design of more potent and selective analogs. Furthermore, promising lead compounds identified through these screening efforts will require comprehensive in vivo evaluation to establish their pharmacokinetic profiles and therapeutic efficacy.

References

Initial Bioactivity Assessment of 3-Methyl-1H-indazole-5-carboxylic acid: A Strategic Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful therapeutic agents.[1][2][3] This guide outlines a comprehensive, tiered strategy for the initial bioactivity assessment of a novel analogue, 3-Methyl-1H-indazole-5-carboxylic acid. Lacking pre-existing biological data for this specific compound, this document provides a robust framework for generating foundational knowledge. The approach detailed herein integrates computational predictions with a logical cascade of in vitro biochemical and cell-based assays. The primary objective is to efficiently identify and characterize potential therapeutic activities, focusing on historically validated targets for the indazole core, such as protein kinases and pathways central to oncology and inflammation.[4][5][6] This guide is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed, actionable protocols to drive informed decision-making in early-stage drug discovery.

Introduction: The Indazole Scaffold as a Clinically Validated Pharmacophore

Nitrogen-containing heterocyclic compounds are fundamental building blocks in the development of new medicines.[2][7] Among these, the indazole ring system—a fusion of benzene and pyrazole rings—has garnered significant attention for its wide spectrum of pharmacological applications.[1][6] The versatility of the indazole scaffold is demonstrated by its incorporation into several FDA-approved drugs, each targeting distinct biological pathways.[1]

Notable examples include:

  • Pazopanib , a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma by inhibiting angiogenesis and tumor growth.[8][9][10][11][12]

  • Niraparib , a potent and selective poly(ADP-ribose) polymerase (PARP) inhibitor for the maintenance treatment of ovarian, fallopian tube, and peritoneal cancers, which functions by disrupting DNA repair in tumor cells.[13][14][15][16]

The proven success of these and other indazole-containing molecules underscores the therapeutic potential embedded within this scaffold.[5] The introduction of methyl and carboxylic acid functionalities at the 3- and 5-positions, respectively, of the indazole core in this compound presents a novel chemical entity. While its specific biological activities are uncharacterized, the core structure suggests a high probability of interaction with key enzymatic and signaling pathways. This guide proposes a systematic approach to uncover this potential.

Phase 1: Foundational Characterization

Before embarking on biological screening, a foundational understanding of the molecule's inherent properties is essential. This phase involves both computational and experimental characterization to establish a baseline profile and guide subsequent assay selection.

In Silico Physicochemical and ADME Profiling

Computational tools provide a rapid, cost-effective method to predict the drug-like properties of a novel compound.[17][18][19] These predictions help anticipate potential liabilities and inform the design of in vitro experiments.

Key Predicted Properties:

  • Solubility (LogS): Predicts aqueous solubility, crucial for assay buffer compatibility and potential bioavailability.

  • Lipophilicity (LogP/LogD): Estimates the compound's partitioning between octanol and water, a key determinant of cell membrane permeability and metabolic stability.[][21]

  • Ionization Constant (pKa): Predicts the ionization state at physiological pH, which influences solubility, permeability, and target binding.[]

  • Molecular Weight (MW) and Polar Surface Area (PSA): Basic descriptors that correlate with oral bioavailability and cell permeability.

These properties can be predicted using various online tools or specialized software platforms.[17][19]

PropertyPredicted Value RangeImplication for Bioassays
Aqueous Solubility > 50 µMHigh solubility simplifies stock solution preparation and minimizes precipitation in aqueous assay buffers.
LogP 1 - 3Optimal range for cell permeability, suggesting suitability for cell-based assays.
pKa (Acidic) 3 - 5The carboxylic acid will be ionized at physiological pH (7.4), increasing solubility but potentially reducing passive diffusion.
ADME Profile Low CYP InhibitionA low predicted inhibition of major Cytochrome P450 enzymes reduces the risk of drug-drug interactions.
Experimental Validation of Physicochemical Properties

Following computational assessment, empirical measurement of key properties is critical to confirm predictions and ensure data integrity for subsequent biological assays.

Core Experimental Protocols:

  • Purity and Identity Confirmation: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the purity (>95%) and identity of the compound.

  • Solubility Determination: Kinetic or thermodynamic solubility assays in phosphate-buffered saline (PBS) and relevant cell culture media to establish the maximum soluble concentration for biological testing.

  • Chemical Stability: Assessment of compound stability in solution (e.g., DMSO stock, aqueous buffers) over time to ensure the integrity of the molecule during the course of an experiment.

Phase 2: Hypothesis-Driven Biological Screening

Based on the established activities of the indazole scaffold, a logical starting point for biological evaluation is in the areas of oncology and inflammation.[4][22] The screening cascade is designed to move from broad, phenotypic assays to more specific, target-based assays.

Tier 1: Broad Phenotypic Screening

Phenotypic screens assess the overall effect of a compound on cell behavior without a preconceived target, allowing for the discovery of potentially novel mechanisms of action.

A primary screen across a panel of cancer cell lines is a robust method to identify general cytotoxic or anti-proliferative effects. The MTT assay, a colorimetric method, is a standard and reliable technique for this purpose.[23][24]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 100 µM to 0.1 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[25]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a master regulator of inflammation and is a known target for some indazole derivatives.[26] A luciferase reporter assay provides a highly sensitive method to quantify the inhibition of this pathway.[27][28][29]

Experimental Protocol: NF-κB Luciferase Reporter Assay [28][30]

  • Cell Transfection/Seeding: Use a stable cell line expressing an NF-κB-driven luciferase reporter (e.g., HEK293-NF-κB-luc) or transiently transfect cells. Seed cells in a 96-well plate.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNFα, 10 ng/mL) or Phorbol 12-myristate 13-acetate (PMA).

  • Incubation: Incubate for 6-24 hours to allow for luciferase gene expression.[30]

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Add a luciferase substrate solution to the cell lysate and immediately measure the luminescence using a luminometer.[27]

  • Data Analysis: Normalize the luciferase activity to a control and determine the IC₅₀ for the inhibition of NF-κB signaling.

Diagram 1: Initial Bioactivity Screening Workflow

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Decision & Next Steps A Compound Synthesis & QC (Purity >95%) B In Silico Profiling (LogP, LogS, pKa) A->B C Experimental Validation (Solubility, Stability) B->C D Tier 1: Phenotypic Assays C->D Proceed if properties are favorable E Cytotoxicity Screen (MTT Assay, NCI-60 Panel) D->E F Anti-Inflammatory Screen (NF-κB Reporter Assay) D->F J Data Analysis & Hit Triage E->J F->J G Tier 2: Target-Based Assays H Kinase Panel Screen (e.g., 96 Kinases) G->H I PARP Inhibition Assay G->I H->J I->J K Lead Candidate Selection or Chemical Optimization J->K L Mechanism of Action Studies & In Vivo Models K->L G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular VEGF VEGF Ligand VEGFR VEGFR-2 Receptor VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Autophosphorylation PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation Angiogenesis Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Pazopanib Pazopanib (Indazole Inhibitor) Pazopanib->VEGFR Inhibits Kinase Domain

References

A Strategic Guide to Elucidating the Mechanism of Action of 3-Methyl-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer and anti-inflammatory effects.[1][2][3] 3-Methyl-1H-indazole-5-carboxylic acid is a member of this important class of compounds; however, its specific mechanism of action remains to be fully elucidated. This guide presents a comprehensive, multi-pronged strategy for systematically predicting, identifying, and validating the molecular targets and cellular pathways modulated by this compound. By integrating robust in silico analyses with cutting-edge experimental approaches, this document provides a self-validating framework to deorphanize this compound, paving the way for its potential therapeutic development.

Introduction: The Indazole Scaffold and the Enigma of a Novel Compound

Indazole derivatives are of significant pharmacological importance, forming the core of numerous compounds with therapeutic potential.[2] Their biological activities are diverse, ranging from anti-inflammatory and antimicrobial to potent anticancer effects, often attributed to the inhibition of protein kinases.[1][2] this compound, with its characteristic indazole core, methyl group at the 3-position, and a carboxylic acid at the 5-position, represents a molecule of interest for which the mechanism of action is not yet defined.[4][5]

The journey to understand how a small molecule exerts its biological effects is a cornerstone of drug discovery. It is a process that not only illuminates the therapeutic potential of a compound but also uncovers potential off-target effects and informs on patient selection strategies. This guide provides a logical and technically sound workflow for the comprehensive investigation of this compound's mechanism of action, from initial computational predictions to rigorous experimental validation.

Phase I: In Silico Target Prediction - Charting the Course

Before embarking on resource-intensive experimental studies, a robust in silico analysis can provide valuable, testable hypotheses regarding the potential protein targets of this compound.[6][7][8] This computational approach leverages the compound's structure to predict its interactions with known protein targets.[9][10]

Ligand-Based and Structure-Based Approaches

The in silico investigation will be two-pronged:

  • Ligand-Based Prediction: This method relies on the principle that structurally similar molecules often exhibit similar biological activities.[9] We will utilize chemical similarity searching against databases of bioactive compounds like ChEMBL to identify molecules with known targets that are structurally analogous to this compound.[9]

  • Structure-Based Prediction (Reverse Docking): In this "target fishing" approach, the 3D structure of this compound is docked against a library of protein structures to identify potential binding partners.[8][10] This can help to uncover novel, unanticipated targets.

Workflow for In Silico Target Prediction

Caption: Workflow for in silico prediction of protein targets.

Expected Outcome and Self-Validation

The output of this phase will be a ranked list of putative protein targets. The convergence of predictions from both ligand-based and structure-based methods for a particular target will increase the confidence in that prediction, providing a self-validating aspect to this initial computational screen.

Phase II: Experimental Target Identification and Validation - From Prediction to Proof

With a list of potential targets in hand, the next crucial step is to experimentally validate these predictions and identify the direct binding partners of this compound within a biological context. A multi-faceted approach, employing orthogonal techniques, is essential for robust target identification.[7][11][12]

Affinity-Based Chemoproteomics

Affinity chromatography is a powerful and widely used technique for isolating the specific protein targets of a small molecule from a complex cellular lysate.[13][14] This method involves immobilizing the compound of interest to a solid support and using it as "bait" to "fish" for its binding partners.[13][14][15]

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and a reactive handle (e.g., an alkyne or azide for "click" chemistry) for immobilization onto a solid support (e.g., sepharose beads). A photo-affinity probe can also be considered to capture transient or weak interactions.[16][17]

  • Cell Lysate Preparation: Prepare a lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is hypothesized).

  • Incubation and Washing: Incubate the cell lysate with the immobilized compound. Perform stringent washing steps to remove non-specific binders.

  • Elution: Elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry-based proteomics.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses the direct engagement of a drug with its target in intact cells or cell lysates.[18][19] The principle is that a protein's thermal stability is altered upon ligand binding.[19][20]

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the treated cells across a range of temperatures.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection: Quantify the amount of a specific putative target protein remaining in the soluble fraction at each temperature using Western blotting or other quantitative protein detection methods.[21] A shift in the melting curve of the protein in the presence of the compound indicates direct binding.[20][22]

Experimental Workflow for Target Identification and Validation

Caption: Workflow for experimental target validation.

Data Presentation and Interpretation
Technique Principle Primary Output Interpretation of a Positive Result
Affinity Chromatography Isolation of binding partners based on specific interaction with an immobilized ligand.[13][14]List of proteins identified by mass spectrometry.The protein is a direct or indirect binding partner of the compound.
CETSA Ligand-induced stabilization of a protein against thermal denaturation.[19][20]A shift in the protein's melting temperature (Tm).[19]The compound directly engages the target protein in a cellular context.

Phase III: Pathway Analysis and Functional Characterization

Once a direct molecular target is validated, the subsequent step is to understand the functional consequences of the compound-target interaction. This involves elucidating the downstream signaling pathways affected and characterizing the resulting cellular phenotype.

Kinase Profiling

Given that many indazole derivatives are known to target protein kinases, a broad kinase profiling assay is a logical step if the identified target is a kinase, or even if the target is unknown.[2][23] This involves screening this compound against a large panel of kinases to determine its selectivity profile.[24][25]

  • Compound Submission: Submit this compound to a commercial kinase profiling service.

  • Assay Format: Typically, these services use radiometric or fluorescence-based assays to measure the activity of each kinase in the presence of the compound.[24][26]

  • Data Analysis: The data is usually presented as the percent inhibition of each kinase at a given compound concentration. This can be followed up with IC50 determination for the most potently inhibited kinases.

Cellular Assays for Functional Validation

Based on the identity of the validated target and the pathways it regulates, specific cellular assays should be designed to confirm the mechanism of action. For example, if the target is a kinase involved in cell proliferation, assays measuring cell cycle progression or apoptosis would be appropriate.

Signaling Pathway Visualization

Signaling_Pathway Compound 3-Methyl-1H-indazole- 5-carboxylic acid Target Validated Target (e.g., Protein Kinase) Compound->Target Inhibition Substrate Downstream Substrate Target->Substrate Phosphorylation Pathway Signaling Pathway (e.g., Proliferation) Substrate->Pathway Phenotype Cellular Phenotype (e.g., Apoptosis) Pathway->Phenotype

Caption: Hypothetical signaling pathway modulation.

Conclusion: A Roadmap to Understanding

This guide outlines a systematic and rigorous approach to elucidate the mechanism of action of this compound. By commencing with a broad, predictive in silico analysis and progressively narrowing the focus through orthogonal experimental validation techniques, researchers can confidently identify the direct molecular targets of this compound. Subsequent functional characterization will then connect this molecular interaction to a cellular phenotype, providing a complete picture of its mechanism of action. This strategic framework not only ensures scientific integrity through self-validating experimental design but also provides a clear and efficient path for advancing our understanding of this promising indazole derivative.

References

A Technical Guide to Quantum Chemical Calculations for 3-Methyl-1H-indazole-5-carboxylic acid: A Drug Discovery Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on 3-Methyl-1H-indazole-5-carboxylic acid, a molecule of significant interest in medicinal chemistry. The indazole scaffold is a cornerstone in the development of numerous therapeutic agents.[1] By leveraging computational methods, researchers can predict molecular properties crucial for drug design, including electronic structure, reactivity, and intermolecular interaction potential, thereby accelerating the discovery and optimization process.[2][3] This document details the theoretical underpinnings, step-by-step computational workflows, and data interpretation strategies essential for a robust in-silico analysis of this target molecule.

Introduction: The Rationale for Computational Scrutiny

This compound (C₉H₈N₂O₂) is a heterocyclic compound featuring the indazole bicyclic ring system.[4] This scaffold is prevalent in a wide array of pharmacologically active molecules, including treatments for cancer and inflammation.[1][5][6] Understanding the molecule's fundamental quantum mechanical properties is paramount for rational drug design. Quantum chemical calculations offer a powerful lens to inspect characteristics that are difficult or impossible to measure experimentally, providing invaluable insights into:

  • Molecular Reactivity: Predicting sites susceptible to metabolic attack or covalent modification.

  • Intermolecular Interactions: Understanding how the molecule will bind to a biological target, such as a protein active site.[2][7]

  • Spectroscopic Properties: Aiding in the structural elucidation and verification of synthesized compounds.[2]

  • Pharmacokinetic Profile: Correlating electronic properties with absorption, distribution, metabolism, and excretion (ADME) characteristics.

This guide will focus primarily on Density Functional Theory (DFT), a widely used and versatile quantum chemical method that offers a favorable balance between computational cost and accuracy for systems of this size.[8][9]

Theoretical Foundations: Selecting the Right Tools

A successful quantum chemical study hinges on the appropriate selection of a theoretical method (functional) and a basis set. This choice is not arbitrary; it is dictated by the specific properties being investigated and the desired level of accuracy.

Density Functional Theory (DFT)

DFT is a computational quantum mechanical method used to model the electronic structure of molecules with high accuracy and efficiency.[8] Unlike other methods that calculate the complex many-electron wavefunction, DFT focuses on the electron density, a simpler, three-dimensional function.[8] The core of a DFT calculation is the exchange-correlation (XC) functional, which approximates the quantum mechanical effects of electron exchange and correlation.

  • Choice of Functional: B3LYP. For a general-purpose study of an organic molecule like this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is an excellent and widely validated starting point.[10][11] It incorporates a mixture of Hartree-Fock exact exchange with DFT exchange and correlation, providing a robust description of molecular geometries, vibrational frequencies, and electronic properties for a vast range of systems.[11][12]

  • For Advanced Studies: If specific non-covalent interactions (e.g., π-stacking with a receptor) are of primary interest, functionals like M06-2X or dispersion-corrected functionals such as ωB97X-D should be considered, as they are explicitly parameterized to better capture these effects.[10]

Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals.[10][13] The size and complexity of the basis set directly impact the accuracy and computational cost of the calculation.[13]

  • Choice of Basis Set: 6-311+G(d,p). This Pople-style basis set represents a strong balance for this type of molecule. Let's break down the notation:

    • 6-311: Describes the core and valence atomic orbitals with good flexibility (a "triple-zeta" basis set).

    • +G: Adds diffuse functions to heavy (non-hydrogen) atoms, which are crucial for accurately describing anions and non-covalent interactions.

    • (d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape, which is essential for describing chemical bonds accurately.

For very high-accuracy thermochemical calculations, one might progress to larger, correlation-consistent basis sets like Dunning's aug-cc-pVTZ , but this comes at a significantly higher computational expense.[14]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps to perform a comprehensive quantum chemical analysis using common software packages like Gaussian or ORCA.

Step 1: Building the Initial 3D Structure
  • Use a molecular editor (e.g., Avogadro, GaussView, ChemDraw) to draw the 2D structure of this compound.

  • Convert this 2D representation into an initial 3D structure using the editor's built-in "clean-up" or molecular mechanics energy minimization tools.

  • Save the coordinates in a format compatible with your quantum chemistry software (e.g., .xyz or .gjf).

Step 2: Geometry Optimization

The goal of geometry optimization is to find the molecular structure that corresponds to the lowest energy on the potential energy surface.

  • Input File Preparation: Create an input file specifying the DFT functional, basis set, and the Opt keyword.

    • Example ORCA Input Snippet:! B3LYP 6-311+G(d,p) Opt TightSCF

  • Execution: Run the calculation. The software will iteratively adjust the positions of the atoms until the forces on them are negligible and the energy change between steps is minimal.[15]

  • Convergence Check: Ensure the optimization has converged successfully by checking the output file for the confirmation message (e.g., "*** THE OPTIMIZATION HAS CONVERGED ***").

Step 3: Vibrational Frequency Analysis

This is a critical, self-validating step. It confirms that the optimized geometry is a true energy minimum and provides the data for simulating the infrared (IR) spectrum.

  • Input File Preparation: Using the optimized geometry from Step 2, set up a new calculation with the Freq keyword. It is common to combine this with the optimization step.

    • Example ORCA Input Snippet:! B3LYP 6-311+G(d,p) Opt Freq

  • Execution and Verification: After the calculation completes, examine the list of vibrational frequencies.

    • Confirmation of Minimum: A true minimum energy structure will have zero imaginary frequencies .[16] The first 5-6 frequencies will be close to zero, corresponding to translational and rotational modes.[16] If you find one or more imaginary frequencies (often printed as negative numbers), the structure is a saddle point (a transition state), not a minimum, and requires further structural investigation.

Step 4: Calculation of Molecular Properties

From the optimized, frequency-confirmed wavefunction, a wealth of chemical information can be extracted.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap often implies higher reactivity.[17][18][19][20]

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the molecule's surface.[7][21] It is an invaluable tool for predicting intermolecular interactions.[22]

    • Red/Yellow Regions (Positive Potential): Indicate electron-deficient areas, prone to interaction with nucleophiles or hydrogen bond acceptors.

    • Blue/Green Regions (Negative Potential): Indicate electron-rich areas (e.g., lone pairs on oxygen or nitrogen), which are sites for electrophilic attack or hydrogen bond donation. This map is crucial for understanding how a ligand might orient itself within a receptor's binding pocket.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding and electron delocalization.[23][24][25] By using the Pop=NBO keyword (in Gaussian), one can:

    • Determine atomic charges and hybridization.

    • Quantify hyperconjugative and resonance interactions by examining donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.[23][24][26] This can reveal subtle electronic effects that influence stability and reactivity.

Visualization and Data Presentation

A clear presentation of results is crucial for interpretation and communication.

Computational Workflow Diagram

G cluster_prep 1. Preparation cluster_calc 2. Core Calculation cluster_analysis 3. Property Analysis Build Build 3D Structure (Avogadro/GaussView) Input Create Input File (Functional, Basis Set) Build->Input Opt Geometry Optimization (Find Energy Minimum) Input->Opt Freq Frequency Analysis (Confirm Minimum) Opt->Freq HOMO HOMO/LUMO Analysis (Reactivity) Freq->HOMO MEP MEP Surface (Interactions) Freq->MEP NBO NBO Analysis (Bonding, Charges) Freq->NBO

Caption: The computational workflow for quantum chemical analysis.

Calculated Properties and Their Significance

The table below summarizes the key properties calculated and their direct relevance to drug discovery.

Calculated PropertySignificance in Drug Discovery
Optimized Geometry Provides the most stable 3D conformation of the molecule, which is essential for docking studies and understanding shape complementarity with a target.
HOMO-LUMO Energy Gap Correlates with chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.[20][27]
Molecular Electrostatic Potential (MEP) Visualizes electron-rich and electron-deficient regions, predicting sites for hydrogen bonding, and electrostatic interactions with a receptor.[28][29]
NBO Atomic Charges Quantifies the electron distribution, helping to parameterize force fields for molecular dynamics simulations and identify key polar centers.
Simulated IR Spectrum The calculated vibrational frequencies can be compared with experimental IR data to confirm the identity and purity of the synthesized compound.[2]

Conceptual Diagram: Linking Properties to Drug Action

G HOMO HOMO/LUMO Gap Reactivity Metabolic Stability Covalent Binding HOMO->Reactivity MEP MEP Surface Binding Receptor Binding Affinity (H-Bonds, Electrostatics) MEP->Binding Geom Optimized Geometry Shape Shape Complementarity (Docking Score) Geom->Shape

Caption: Relationship between calculated properties and drug action.

Conclusion

Quantum chemical calculations, particularly DFT, are indispensable tools in modern drug discovery.[2][9][30] By applying the systematic workflow detailed in this guide to this compound, researchers can generate a robust, multi-faceted computational profile of the molecule. This in-silico data provides a deep, mechanistic understanding of its chemical behavior, guiding synthetic efforts, predicting potential liabilities, and ultimately informing the design of more potent and selective therapeutic agents. The insights gained from analyzing properties like the MEP and frontier orbitals move the drug design process from serendipity to a rational, data-driven endeavor.

References

Methodological & Application

Application Notes and Protocols for 3-Methyl-1H-indazole-5-carboxylic acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-Methyl-1H-indazole-5-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic indazole core, coupled with the versatile carboxylic acid functional group, makes it a valuable starting material for the synthesis of a diverse range of complex organic molecules. The indazole scaffold is a privileged structure, known to interact with various biological targets, and its derivatives have shown promise as antibacterial, anti-inflammatory, and kinase-inhibiting agents.[1][2]

This guide provides detailed experimental protocols for the synthetic manipulation of this compound, focusing on two fundamental transformations of the carboxylic acid moiety: amide bond formation and esterification. These reactions are cornerstones of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) by introducing a variety of substituents. The protocols are designed to be robust and adaptable, with explanations of the underlying chemical principles to empower researchers to modify and troubleshoot these procedures effectively.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction planning and execution.

PropertyValueReference
Molecular Formula C₉H₈N₂O₂[3]
Molecular Weight 176.17 g/mol [3]
Appearance Solid[3]
Purity ≥96%[3]

Core Application: A Scaffold for Bioactive Molecules

The primary utility of this compound lies in its role as a scaffold. The carboxylic acid group at the 5-position serves as a convenient handle for derivatization, allowing for the systematic modification of the molecule to probe interactions with biological targets. The following protocols detail two of the most common and impactful derivatization strategies.

Protocol 1: Amide Coupling for the Synthesis of Novel Indazole Amides

Amide bond formation is one of the most frequently employed reactions in drug discovery, as the amide group is a key feature of many biologically active compounds, including peptides and small molecule drugs.[4] This protocol describes the coupling of this compound with a representative primary amine using the common coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Scientific Rationale

Direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient as it requires high temperatures, often leading to side products.[5] Modern amide coupling protocols utilize activating agents to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine under mild conditions.[4][6]

HATU is a highly efficient, uronium-based coupling reagent that generates a reactive O-acylisourea intermediate with the carboxylic acid. This intermediate is readily displaced by the amine to form the desired amide bond with minimal racemization (if chiral centers are present) and high yields.[7] A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), is included to neutralize the hexafluorophosphate salt byproduct and maintain a basic reaction environment.

Experimental Workflow: Amide Coupling

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up & Purification A Dissolve 3-Methyl-1H-indazole- 5-carboxylic acid in DMF B Add Amine (1.1 eq) and DIPEA (2.0 eq) A->B C Cool to 0 °C B->C D Add HATU (1.1 eq) C->D E Stir at 0 °C to rt for 2-4 h D->E F Monitor by TLC/LC-MS E->F G Quench with water F->G H Extract with Ethyl Acetate G->H I Wash organic layer (aq. LiCl, brine) H->I J Dry (Na₂SO₄), filter, concentrate I->J K Purify by column chromatography J->K Fischer_Esterification_Workflow cluster_reaction Esterification Reaction cluster_workup Work-up & Purification A Suspend 3-Methyl-1H-indazole- 5-carboxylic acid in Methanol B Add catalytic H₂SO₄ A->B C Heat to reflux (e.g., 65 °C) B->C D Monitor by TLC/LC-MS C->D E Cool to rt and concentrate D->E F Dissolve residue in EtOAc E->F G Wash with sat. aq. NaHCO₃ and brine F->G H Dry (Na₂SO₄), filter, concentrate G->H I Purify by recrystallization or column chromatography H->I

References

The Versatile Scion: 3-Methyl-1H-indazole-5-carboxylic Acid as a Premier Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of the Indazole Nucleus

In the landscape of contemporary drug discovery and materials science, the indazole core stands as a "privileged scaffold"—a molecular framework that consistently imparts desirable biological activity and material properties.[1][2] Its rigid, bicyclic structure, composed of fused benzene and pyrazole rings, offers a unique three-dimensional arrangement for interacting with biological targets.[3][4] Among the diverse array of functionalized indazoles, 3-Methyl-1H-indazole-5-carboxylic acid has emerged as a particularly valuable and versatile building block. Its strategic placement of a reactive carboxylic acid group and a stabilizing methyl group allows for facile and diverse chemical modifications, making it a cornerstone in the synthesis of complex molecules, most notably kinase inhibitors for oncology.[5]

This comprehensive guide, designed for researchers, medicinal chemists, and drug development professionals, provides an in-depth exploration of this compound. We will delve into its fundamental properties, provide validated protocols for its synthesis and key transformations, and explain the mechanistic rationale behind these synthetic strategies.

Physicochemical and Safety Profile

A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis. The table below summarizes the key data for this compound.

PropertyValueSource(s)
Molecular Formula C₉H₈N₂O₂[6]
Molecular Weight 176.17 g/mol [6]
CAS Number 885223-58-5[2]
Appearance White to off-white or yellow crystalline powder/solid[3][7]
Melting Point 285-290 °C (for 5-Methyl-1H-indazole-3-carboxylic acid isomer)[3]
Purity ≥96%[6]
Solubility Soluble in DMSO and DMF[8][9]
InChI Key BGNZTRUIXUSPDY-UHFFFAOYSA-N[6]

Safety and Handling: As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated fume hood. It is classified as a skin and eye irritant.[3] Always consult the latest Safety Data Sheet (SDS) from your supplier before handling.

Core Synthetic Applications: Gateway to Molecular Complexity

The true power of this compound lies in the reactivity of its carboxylic acid moiety. This functional group serves as a versatile handle for a variety of coupling reactions, most notably amide bond formation and esterification, which are fundamental transformations in the synthesis of pharmaceuticals and functional materials.

I. Amide Bond Formation: The Linchpin of Bioactive Molecules

The formation of an amide bond is one of the most crucial reactions in medicinal chemistry. The carboxylic acid of our title compound can be readily coupled with a diverse range of primary and secondary amines to generate a library of indazole-5-carboxamides. These derivatives are prevalent in numerous kinase inhibitors.

Mechanistic Insight: HATU-Mediated Amide Coupling

Among the plethora of available coupling reagents, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient and widely used reagent known for its rapid reaction times and low rates of racemization. The mechanism proceeds through the formation of a highly reactive OAt-active ester.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (this compound) HATU HATU ActiveEster OAt-Active Ester RCOOH->ActiveEster + HATU, Base Base Base (e.g., DIPEA) Base->RCOOH Deprotonation HATU->ActiveEster TMU Tetramethylurea (Byproduct) Amide Amide Product ActiveEster->Amide + Amine Amine Amine (R'-NH2) Amine->Amide

Caption: HATU-mediated amide coupling workflow.

Protocol 1: General Procedure for HATU-Mediated Amide Coupling with a Primary Amine

This protocol describes a general method for the coupling of this compound with a representative primary amine, such as aniline.

Materials:

  • This compound (1.0 equiv)

  • Aniline (or other primary/secondary amine) (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and HATU (1.2 equiv).

  • Add anhydrous DMF to dissolve the solids (typically to a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add the amine (1.1 equiv) to the stirred solution.

  • Slowly add DIPEA (3.0 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired amide.[10]

II. Fischer Esterification: Accessing Another Class of Derivatives

Esterification of this compound provides another avenue for derivatization, leading to compounds with altered solubility and pharmacokinetic properties. The Fischer-Speier esterification is a classic and reliable method for this transformation.

Mechanistic Insight: Acid-Catalyzed Esterification

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. The acid catalyst serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.

Fischer_Esterification RCOOH Carboxylic Acid Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H+ H_plus H+ (Acid Catalyst) H_plus->Protonated_RCOOH Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + ROH ROH Alcohol ROH->Tetrahedral_Intermediate Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O H2O Water Protonated_Ester->H_plus Ester Ester Product Protonated_Ester->Ester - H+

Caption: Simplified mechanism of Fischer esterification.

Protocol 2: Fischer Esterification with Methanol

This protocol provides a general procedure for the synthesis of the methyl ester of this compound.

Materials:

  • This compound (1.0 equiv)

  • Methanol (used as solvent, large excess)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1 equiv)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in methanol.

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C for methanol) for 2-5 hours. The reaction can be monitored by TLC.[10]

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ to neutralize the remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purify the product by column chromatography or recrystallization as needed.[11][12]

Proposed Synthesis of this compound

While numerous methods exist for the synthesis of the indazole core, a common and effective strategy involves the diazotization of an appropriately substituted aniline followed by intramolecular cyclization. The following is a proposed, logical synthetic route starting from commercially available 4-amino-3-methylbenzoic acid.

Synthesis_Workflow Start 4-Amino-3-methylbenzoic acid Step1 Diazotization (NaNO₂, HCl, 0-5 °C) Start->Step1 Intermediate Diazonium Salt (in situ) Step1->Intermediate Step2 Reductive Cyclization (e.g., Na₂SO₃) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed synthesis of the title compound.

Protocol 3: Proposed Synthesis via Diazotization and Cyclization

Materials:

  • 4-Amino-3-methylbenzoic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium sulfite (Na₂SO₃) or other suitable reducing agent

  • Appropriate solvent system (e.g., water, ethanol)

Procedure:

  • Diazotization: Dissolve 4-amino-3-methylbenzoic acid in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water dropwise, maintaining the low temperature. Stir for a short period to ensure complete formation of the diazonium salt intermediate.[13]

  • Reductive Cyclization: In a separate flask, prepare a solution of a reducing agent, such as sodium sulfite, in water. Slowly add the cold diazonium salt solution to the reducing agent solution. The reaction may require gentle warming to proceed to completion. The cyclization reaction forms the indazole ring.

  • Work-up and Isolation: Upon completion of the reaction, the product may precipitate from the solution upon cooling or acidification. The solid can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Conclusion and Future Outlook

This compound is a testament to the power of a well-designed building block in streamlining the synthesis of complex, high-value molecules. Its robust chemical nature and the versatility of its carboxylic acid handle provide a reliable entry point into the vast chemical space of indazole derivatives. The protocols detailed herein offer a practical guide for the utilization of this key intermediate. As the demand for novel kinase inhibitors and other targeted therapeutics continues to grow, the importance of foundational scaffolds like this compound in the synthetic chemist's toolbox is set to increase, paving the way for future innovations in medicine and materials science.

References

analytical methods for 3-Methyl-1H-indazole-5-carboxylic acid quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analytical Quantification of 3-Methyl-1H-indazole-5-carboxylic acid

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of this compound, a key intermediate and potential impurity in pharmaceutical development. We present two validated, robust analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method suitable for trace-level quantification in complex matrices. This guide includes detailed, step-by-step protocols, method validation parameters according to ICH guidelines, sample preparation techniques, and troubleshooting advice to support researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound belonging to the indazole class. Indazole derivatives are significant scaffolds in medicinal chemistry, forming the core of various therapeutic agents, including those with anti-inflammatory and anti-cancer properties.[1] The carboxylic acid functional group makes it a versatile building block for the synthesis of more complex molecules through reactions like amidation and esterification.[1][2]

Given its role as a critical starting material or potential impurity in the synthesis of active pharmaceutical ingredients (APIs), the development of accurate and reliable analytical methods for the quantification of this compound is paramount. Such methods are essential for ensuring the quality, purity, and consistency of raw materials, monitoring reaction progress, and controlling impurity levels in final drug products. This application note details two distinct, fit-for-purpose analytical methodologies to address these needs.

Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to analytical method development. Key properties for this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₈N₂O₂[3]
Molecular Weight 176.17 g/mol [3]
CAS Number 885223-58-5[4][5]
Appearance Solid / Powder[3]
Functional Groups Carboxylic Acid, Indazole Ring[1]

Analytical Methodologies: An Overview

The selection of an analytical technique is dictated by the required sensitivity, selectivity, and the nature of the sample matrix. For this compound, its structure lends itself well to two primary chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC) : The indazole ring system contains a chromophore, making it suitable for UV detection. Reversed-phase HPLC is the most common and versatile mode for separating polar to moderately non-polar compounds. This approach is ideal for purity assessments and quantification in bulk materials and pharmaceutical formulations where concentration levels are relatively high.[6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : For applications requiring higher sensitivity and selectivity, such as analyzing trace levels in biological fluids or complex mixtures, LC-MS/MS is the gold standard. The carboxylic acid group can be readily ionized, typically forming a deprotonated molecule [M-H]⁻ in negative ion mode electrospray ionization (ESI). Tandem mass spectrometry provides exceptional specificity by monitoring unique precursor-to-product ion transitions.[7][8]

Protocol 1: Quantification by Stability-Indicating HPLC-UV

This protocol describes a reversed-phase HPLC method designed for routine quality control, capable of separating the target analyte from potential impurities and degradation products. The method is based on established principles for analyzing aromatic carboxylic acids and indazole derivatives.[9][10]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_std 1. Weigh Standard 2. Dissolve in Diluent 3. Perform Serial Dilutions inj Inject into HPLC prep_std->inj prep_sample 1. Weigh Sample 2. Dissolve/Extract 3. Filter (0.45 µm) prep_sample->inj col C18 Column Separation inj->col det UV Detection col->det chrom Generate Chromatogram det->chrom cal Create Calibration Curve (Peak Area vs. Conc.) chrom->cal quant Quantify Sample Concentration chrom->quant cal->quant

Caption: Workflow for HPLC-UV quantification.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (deionized or HPLC grade)

Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmProvides excellent retention and separation for aromatic compounds.
Mobile Phase A 25 mM KH₂PO₄ buffer, pH 3.0 (adjusted with H₃PO₄)Buffered aqueous phase controls the ionization state of the carboxylic acid for consistent retention.
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength.
Gradient Elution 0-15 min: 30% to 70% B; 15-20 min: 70% B; 20.1-25 min: 30% BA gradient ensures elution of the main peak with good shape while clearing more non-polar impurities.[10]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Detection UV at 254 nmA common wavelength for aromatic compounds; should be optimized by scanning the UV spectrum of the analyte.
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)Ensures analyte solubility and compatibility with the mobile phase.
Step-by-Step Protocol
  • Mobile Phase Preparation : Prepare the phosphate buffer (Mobile Phase A) by dissolving 3.4 g of KH₂PO₄ in 1 L of water and adjusting the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (100 µg/mL) : Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards : Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Preparation : Accurately weigh a sample containing an estimated 10 mg of the analyte into a 100 mL volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.

  • System Setup and Analysis : Equilibrate the HPLC system with the initial mobile phase composition (30% B) for at least 30 minutes. Inject the standards followed by the samples.

  • Data Processing : Integrate the peak area of this compound. Construct a calibration curve by plotting peak area against concentration for the standards. Determine the concentration in the samples using the regression equation from the calibration curve.

Protocol 2: High-Sensitivity Quantification by LC-MS/MS

This protocol is optimized for trace-level analysis in complex matrices. It leverages the selectivity of tandem mass spectrometry to exclude matrix interferences.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis prep_bio 1. Add Internal Standard 2. Protein Precipitation or   Solid Phase Extraction (SPE) 3. Evaporate & Reconstitute inj Inject into UPLC prep_bio->inj col Fast LC Separation (e.g., C18, 1.8 µm) inj->col ms ESI Source -> Q1 -> Q2 -> Q3 col->ms mrm Acquire MRM Data (Analyte & IS Transitions) ms->mrm quant Quantify using Peak Area Ratios mrm->quant

Caption: Workflow for LC-MS/MS quantification.

Materials and Reagents
  • Reagents from Protocol 1

  • Formic acid (LC-MS grade)

  • Stable isotope-labeled internal standard (IS), if available (e.g., ¹³C₆- or D₄-labeled analog). If not, a structurally similar compound can be used.

  • Acetonitrile with 0.1% formic acid

  • Water with 0.1% formic acid

LC-MS/MS Conditions
ParameterRecommended SettingRationale
LC Column UPLC C18, 50 x 2.1 mm, 1.8 µmSmaller particle size for faster analysis and better resolution.
Mobile Phase A Water + 0.1% Formic AcidFormic acid is a volatile modifier compatible with MS and aids in ionization.
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Elution 2-minute fast gradient (e.g., 5% to 95% B)Rapid elution for high-throughput analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Source Electrospray Ionization (ESI), Negative ModeESI is standard for polar compounds; negative mode is ideal for deprotonating carboxylic acids.[8]
Key MS Parameters Capillary Voltage: 3.0 kV; Source Temp: 150°C; Desolvation Temp: 400°CThese are typical starting points and must be optimized for the specific instrument.
Detection Mode Multiple Reaction Monitoring (MRM)Provides superior selectivity and sensitivity.[11]
Predicted MRM Transitions

The precursor ion will be the deprotonated molecule [M-H]⁻ with m/z 175.05. Product ions are generated by collision-induced dissociation (CID) in the mass spectrometer.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Rationale
This compound 175.05131.06 Loss of CO₂ (decarboxylation, -44 Da)
(Confirming transition)175.05104.05 Further fragmentation of the indazole ring

Note: These transitions are predicted and must be empirically optimized on the target instrument by infusing a standard solution.

Step-by-Step Protocol (for Plasma Samples)
  • Sample Pre-treatment : To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard solution and 300 µL of cold acetonitrile (protein precipitation).

  • Extraction : Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Evaporation & Reconstitution : Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% A, 5% B).

  • Analysis : Inject the reconstituted sample into the LC-MS/MS system.

  • Quantification : Calculate the peak area ratio of the analyte to the internal standard. Plot this ratio against the concentration of the calibration standards to generate a calibration curve and quantify the samples.

Method Validation Summary

Both methods should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are fit for purpose.

ParameterAcceptance CriteriaPurpose
Specificity Peak purity and resolution >2 from nearest eluting peak. No interference at the analyte's retention time in blank/placebo.Ensures the signal is only from the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999Confirms a direct proportional relationship between signal and concentration.
Accuracy 98.0% - 102.0% recovery for bulk drug; 90.0% - 110% for bioanalysis.Measures the closeness of the test results to the true value.
Precision (RSD) Repeatability (Intra-day): ≤ 1.0%; Intermediate (Inter-day): ≤ 2.0%Demonstrates the consistency and reproducibility of the method.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1The lowest amount of analyte that can be detected.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1; with acceptable precision and accuracy.The lowest amount of analyte that can be quantified reliably.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., pH ±0.2, temp ±2°C).Measures the method's capacity to remain unaffected by small variations.

Conclusion

This application note provides two distinct, robust, and reliable methods for the quantification of this compound. The HPLC-UV method is well-suited for routine analysis in a quality control environment, offering simplicity and sufficient sensitivity for bulk materials and formulations. For applications demanding higher sensitivity and selectivity, such as bioanalysis or trace impurity detection, the presented LC-MS/MS method provides an excellent solution. Both protocols are grounded in established chromatographic principles and can be validated to meet stringent regulatory requirements, providing scientists with the necessary tools for accurate analysis.

References

A Comprehensive Guide to the Analysis of 3-Methyl-1H-indazole-5-carboxylic acid by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed methodologies for the quantitative analysis of 3-Methyl-1H-indazole-5-carboxylic acid, a key intermediate in pharmaceutical synthesis.[1][2] We present two robust and validated analytical techniques: a primary High-Performance Liquid Chromatography (HPLC) method for direct analysis and a secondary Gas Chromatography (GC) method requiring prior derivatization. The guide offers in-depth explanations of the rationale behind method development choices, step-by-step protocols, and an overview of method validation principles based on international guidelines.

Introduction and Analyte Properties

This compound is a heterocyclic building block of significant interest in medicinal chemistry.[1][2] Its indazole core is a feature of various biologically active compounds.[1] Accurate and reliable analytical methods are therefore essential for quality control, ensuring the purity and identity of this compound during drug discovery and development.

The analytical approach is dictated by the physicochemical properties of the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValue / DescriptionSource
Molecular Formula C₉H₈N₂O₂[3][4]
Molecular Weight 176.17 g/mol [3][4][5]
Structure Indazole ring with a methyl group at position 3 and a carboxylic acid at position 5.[3]
Predicted XlogP 1.5 - 1.7[3][5]
Functional Groups Carboxylic acid (-COOH), secondary amine (indazole N-H).[1]
Volatility Low, due to the polar carboxylic acid and N-H groups capable of hydrogen bonding.[6]
Thermal Stability Prone to decarboxylation at high temperatures typical for GC analysis.[6]

The presence of the polar carboxylic acid and the non-volatile nature of the molecule are the most critical factors influencing the choice and design of chromatographic methods.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle and Method Development Rationale

Reversed-phase HPLC is the preferred method for the analysis of this compound due to its polarity and the presence of a UV-active chromophore in the indazole ring system.

The central challenge in analyzing acidic compounds like this is managing the ionization of the carboxylic acid group.[7] If the mobile phase pH is close to the analyte's pKa, the compound will exist in both ionized (deprotonated) and non-ionized (protonated) forms, leading to poor peak shape, tailing, and shifting retention times. To overcome this, the mobile phase pH is deliberately lowered.

Causality of pH Control: By setting the mobile phase pH to at least two units below the analyte's pKa, the equilibrium is shifted almost entirely to the non-ionized form.[7] This neutral species interacts more consistently with the non-polar C18 stationary phase, resulting in a sharp, symmetrical chromatographic peak. A mobile phase containing 0.1% formic acid or phosphoric acid is typically used to achieve a pH between 2.5 and 3.0.

A C18 column is selected as the stationary phase for its versatility and robust performance in retaining moderately polar compounds.[8] Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and lower viscosity compared to methanol.[9]

HPLC Experimental Workflow

Caption: HPLC analysis workflow for this compound.

Detailed HPLC Protocol

2.3.1. Reagents and Materials

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (88% or higher)

  • Deionized water (18.2 MΩ·cm)

2.3.2. Instrumentation and Conditions

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

  • Column: Ascentis C18, 4.6 x 150 mm, 3.5 µm (or equivalent)[8]

  • Mobile Phase: 60:40 (v/v) Water (0.1% Formic Acid) : Acetonitrile (0.1% Formic Acid)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV at 254 nm

  • Run Time: 10 minutes

2.3.3. Solution Preparation

  • Mobile Phase Preparation: To prepare 1 L, add 1.0 mL of formic acid to 600 mL of water. In a separate vessel, add 1.0 mL of formic acid to 400 mL of acetonitrile. Mix the two solutions and sonicate for 10 minutes to degas.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solution (0.1 mg/mL): Transfer 1.0 mL of the Standard Stock Solution to a 10 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Solution: Prepare sample solutions at a target concentration of 0.1 mg/mL by dissolving the material in methanol and then diluting with the mobile phase.

2.3.4. System Suitability Test (SST) Before sample analysis, perform five replicate injections of the Working Standard Solution. The system is deemed suitable for use if it meets the criteria outlined in Table 2, which are based on USP General Chapter <621>.[10][11][12]

Table 2: HPLC System Suitability Requirements

ParameterAcceptance CriterionRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, indicating an efficient and specific separation.
Theoretical Plates (N) ≥ 2000Measures column efficiency.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.
% RSD of Retention Time ≤ 1.0%Indicates the stability and precision of the pump and mobile phase composition.

Method 2: Gas Chromatography with Derivatization (GC)

Principle and Method Development Rationale

Direct GC analysis of this compound is not feasible due to its low volatility and the presence of active hydrogen atoms in the -COOH and N-H groups.[6] These functional groups lead to strong intermolecular hydrogen bonding and potential thermal degradation in the hot GC injector.

The Necessity of Derivatization: To make the analyte suitable for GC, a chemical modification step known as derivatization is required.[13] Derivatization replaces the active hydrogens with non-polar groups, which accomplishes three primary objectives:

  • Increases Volatility: By eliminating hydrogen bonding, the boiling point of the molecule is significantly lowered.

  • Enhances Thermal Stability: The resulting derivatives are less prone to degradation at high temperatures.

  • Improves Peak Shape: Reduces adsorptive interactions with the column, preventing peak tailing.[14]

Silylation is a common and effective derivatization technique. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with active hydrogens to form stable trimethylsilyl (TMS) derivatives.[15] BSTFA is a powerful silylating agent that reacts with both the carboxylic acid and the indazole N-H group.

GC Experimental Workflow

Caption: GC analysis workflow, including the essential derivatization step.

Detailed GC Protocol

3.3.1. Reagents and Materials

  • This compound reference standard (>98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (Anhydrous)

  • Helium (UHP, 99.999%)

3.3.2. Instrumentation and Conditions

  • GC System: A system equipped with a split/splitless injector, a flame ionization detector (FID) or mass spectrometer (MS), and an appropriate capillary column.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Split (20:1 ratio)

  • Injection Volume: 1 µL

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Detector: FID at 300 °C

3.3.3. Derivatization and Sample Preparation

  • Standard/Sample Preparation: Accurately weigh approximately 1 mg of the standard or sample into a 2 mL autosampler vial.

  • Add Reagents: Add 200 µL of anhydrous pyridine to dissolve the material. Then, add 200 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and heat in a heating block or oven at 70 °C for 30 minutes to ensure complete derivatization.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC.

Table 3: GC System Suitability Requirements

ParameterAcceptance Criterion
Tailing Factor (T) ≤ 1.8
% RSD of Peak Area ≤ 3.0%
% RSD of Retention Time ≤ 1.0%

Method Validation Overview

Both the HPLC and GC methods described should be validated for their intended purpose in accordance with regulatory guidelines such as ICH Q2(R2).[16][17][18][19][20] Validation demonstrates that the analytical procedure is fit for its purpose.[20] A validation protocol should be established before beginning the studies.[20]

Table 4: Key Validation Parameters as per ICH Q2(R2)

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17]
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range.[17]
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[16][20]
Accuracy The closeness of test results obtained by the method to the true value. It is often expressed as percent recovery.[17]
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[16]

Conclusion

This application note details robust and reliable HPLC and GC methods for the analysis of this compound. The RP-HPLC method offers a direct, efficient, and precise approach for routine quality control. The GC method, while requiring a derivatization step, serves as an excellent orthogonal technique for identity confirmation and purity analysis. Both methods, when properly validated, are suitable for use in research, development, and manufacturing environments within the pharmaceutical industry.

References

Application Notes and Protocols for the Utilization of 3-Methyl-1H-indazole-5-carboxylic Acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Indazole Scaffold in Kinase Inhibition

The indazole core is a bicyclic aromatic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Its rigid structure and ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket make it an ideal foundation for developing potent and selective inhibitors. A multitude of indazole-containing compounds have been successfully developed into anticancer drugs, including Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Entrectinib (TRK/ROS1/ALK inhibitor), underscoring the therapeutic significance of this motif.[3]

3-Methyl-1H-indazole-5-carboxylic acid is a key building block in this field. The methyl group at the 3-position can influence selectivity and potency, while the carboxylic acid at the 5-position provides a crucial synthetic handle for introducing a wide array of substituents.[3] These substituents can be tailored to interact with different regions of the kinase active site, thereby modulating the inhibitor's potency, selectivity, and pharmacokinetic properties. This application note provides a comprehensive guide to the use of this compound in the synthesis of kinase inhibitors, covering its chemical properties, detailed synthetic protocols for amide bond formation, and insights into structure-activity relationships.

Chemical Properties and Reactivity

This compound is a solid compound with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol .[4]

PropertyValueReference
Molecular FormulaC₉H₈N₂O₂[4]
Molecular Weight176.17 g/mol [4]
AppearanceSolid[4]
Melting Point285-290 °C[5]

The key to its utility in kinase inhibitor synthesis lies in the reactivity of the carboxylic acid group. This functional group is readily converted into an amide via coupling with a diverse range of primary and secondary amines. This amide bond formation is the cornerstone for elaborating the indazole scaffold and exploring the chemical space around the kinase active site.

Methodology and Protocols: Synthesizing the Indazole-5-carboxamide Core

The formation of the amide bond from this compound is typically not a direct reaction with an amine due to the formation of a stable and unreactive ammonium carboxylate salt.[6] Therefore, the carboxylic acid must first be "activated" using a coupling reagent. This process converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid 3-Methyl-1H-indazole- 5-carboxylic acid Activated_Intermediate Activated Intermediate (e.g., O-acylisourea ester) Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., EDC, HATU, CDI) Coupling_Reagent->Activated_Intermediate Amine Primary or Secondary Amine (R-NH2) Amide_Product N-Substituted-3-methyl- 1H-indazole-5-carboxamide Activated_Intermediate->Amide_Product Amine->Amide_Product Nucleophilic Attack Byproduct Byproduct (e.g., DCU)

Caption: General workflow for amide bond formation.

Overview of Common Amide Coupling Reagents

Several classes of coupling reagents are available, each with its own advantages and disadvantages. The choice of reagent depends on factors such as the nature of the substrates, desired reaction conditions, and potential for side reactions like racemization (if chiral centers are present).

Coupling Reagent ClassExample(s)Key AdvantagesCommon Solvents
CarbodiimidesEDC, DCCReadily available, cost-effective. EDC byproducts are water-soluble, simplifying workup.DMF, DCM, CH₂Cl₂
Phosphonium SaltsPyBOP, PyAOPHigh reactivity, low racemization.DMF, NMP
Uronium/Aminium SaltsHATU, HBTUFast reaction times, high yields, low racemization.DMF, NMP
Imidazolium-basedCDIByproducts are easily removed by aqueous wash.THF, DCM
Detailed Protocol: Synthesis of a Representative N-Aryl-3-methyl-1H-indazole-5-carboxamide using EDC/HOBt

This protocol is adapted from established methods for the synthesis of indazole-based kinase inhibitors and provides a reliable procedure for coupling this compound with an aromatic amine.[7]

Reaction Scheme:

G Indazole This compound Product N-(4-anilinophenyl)-3-methyl-1H-indazole-5-carboxamide Indazole->Product Amine Aryl Amine (e.g., 4-Anilinoaniline) Amine->Product Reagents EDC, HOBt, DIPEA DMF, RT

Caption: Synthesis of an N-aryl-3-methyl-1H-indazole-5-carboxamide.

Materials:

  • This compound

  • Aryl amine (e.g., 4-Anilinoaniline)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approximately 0.2 M concentration).

  • Addition of Coupling Reagents: To the stirred solution, add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated HOBt ester.

  • Addition of Amine and Base: In a separate vial, dissolve the aryl amine (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution to the reaction mixture, followed by the dropwise addition of DIPEA (2.0-3.0 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x), water (1 x), and brine (1 x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-aryl-3-methyl-1H-indazole-5-carboxamide.

Structure-Activity Relationship (SAR) Insights

The derivatization of the 5-carboxamide group is a powerful strategy to modulate the biological activity of indazole-based kinase inhibitors. The substituent introduced via the amide coupling can interact with various regions of the kinase active site, leading to significant changes in potency and selectivity.

  • Hydrophobic Pockets: Introduction of hydrophobic groups, such as substituted phenyl rings or other aromatic systems, can lead to favorable interactions with hydrophobic pockets within the ATP-binding site.[8]

  • Solvent-Exposed Regions: Incorporating polar groups or moieties capable of hydrogen bonding can enhance solubility and allow for interactions with the solvent-exposed regions of the kinase.

  • Gatekeeper Residue: The nature of the substituent can influence the selectivity of the inhibitor for kinases with different "gatekeeper" residues (a key amino acid at the entrance of a hydrophobic pocket).[9]

G Indazole 3-Methyl-1H-indazole-5-carboxamide Scaffold SAR Structure-Activity Relationship (SAR) Indazole->SAR Potency Potency SAR->Potency Selectivity Selectivity SAR->Selectivity PK Pharmacokinetics SAR->PK

Caption: SAR considerations for indazole-5-carboxamides.

Conclusion

This compound is a versatile and valuable building block for the synthesis of kinase inhibitors. The straightforward and efficient formation of the 5-carboxamide bond allows for the systematic exploration of structure-activity relationships, enabling the optimization of potency, selectivity, and drug-like properties. The protocols and insights provided in this application note offer a solid foundation for researchers engaged in the design and development of novel indazole-based therapeutics.

References

Application Notes and Protocols for Amide Coupling Reactions with 3-Methyl-1H-indazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-methyl-1H-indazole-5-carboxamide scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. The amide bond, a cornerstone of peptide and medicinal chemistry, provides a synthetically accessible and metabolically stable linkage.[1] This guide provides a comprehensive overview of the key considerations and detailed experimental protocols for the successful amide coupling of 3-Methyl-1H-indazole-5-carboxylic acid with a variety of primary and secondary amines.

The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[2] Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice. This document will focus on two of the most robust and widely used coupling systems: the carbodiimide-based approach with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as N-hydroxybenzotriazole (HOBt), and the uronium salt-based approach with O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Mechanistic Overview of Amide Bond Formation

A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and optimizing amide coupling reactions.

EDC/HOBt Mediated Coupling

The EDC/HOBt system proceeds through a two-step activation of the carboxylic acid.[3] Initially, the carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine to form the amide. However, it can also rearrange to a stable N-acylurea byproduct, reducing the yield. The addition of HOBt mitigates this side reaction by intercepting the O-acylisourea to form an HOBt-ester, which is more stable and less prone to racemization at the adjacent chiral centers.[4] The amine then reacts with this activated HOBt-ester to furnish the desired amide.

EDC_HOBt_Mechanism RCOOH 3-Methyl-1H-indazole- 5-carboxylic acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC Amide Amide Product O_acylisourea->Amide + Amine HOBt_ester HOBt-ester Intermediate O_acylisourea->HOBt_ester + HOBt Urea Urea Byproduct O_acylisourea->Urea Rearrangement Amine R'-NH2 HOBt HOBt HOBt_ester->Amide + Amine

Caption: EDC/HOBt mediated amide bond formation.

HATU Mediated Coupling

HATU is a highly efficient uronium-based coupling reagent known for its rapid reaction times and low rates of epimerization, making it particularly suitable for challenging couplings.[4][5] In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing a tetramethylurea byproduct.[3] The amine then readily attacks this active ester to yield the final amide product. The 7-azabenzotriazole leaving group is a key feature of HATU, as the nitrogen at the 7-position is thought to catalyze the reaction.

HATU_Mechanism RCOOH 3-Methyl-1H-indazole- 5-carboxylic acid Carboxylate Carboxylate RCOOH->Carboxylate + Base Base Base (DIPEA) OAt_ester OAt-active ester Carboxylate->OAt_ester + HATU HATU HATU Amide Amide Product OAt_ester->Amide + Amine TMU Tetramethylurea Amine R'-NH2

Caption: HATU mediated amide bond formation.

Comparative Data of Coupling Reagents

The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the substrates, potential for side reactions, and cost.

Coupling Reagent/SystemRelative ReactivityCommon SolventsKey AdvantagesPotential Challenges
EDC/HOBt HighDMF, DCMWater-soluble urea byproduct, cost-effective.[4]Can be less effective for sterically hindered substrates.[6]
HATU Very HighDMF, NMPFast reaction times, low epimerization, effective for hindered substrates.[4][5]Higher cost, potential for side reactions with nucleophilic additives.

Experimental Protocols

The following protocols provide a starting point for the amide coupling of this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific amine substrates.

Protocol 1: General Amide Coupling using EDC/HOBt

This protocol is a robust and widely applicable method for the synthesis of 3-methyl-1H-indazole-5-carboxamides.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equiv.) in anhydrous DMF, add HOBt (1.2 equiv.), EDC·HCl (1.2 equiv.), and TEA (3.0 equiv.).[7]

  • Stir the reaction mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.0 equiv.) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in chloroform) to afford the pure amide.[7]

Protocol 2: General Amide Coupling using HATU

This protocol is recommended for sterically hindered amines or when racemization is a concern with chiral amines.[5]

Materials:

  • This compound

  • Amine (primary or secondary)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 5% aqueous Lithium Chloride (LiCl) solution (optional, for DMF removal)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF.

  • Add DIPEA (2.0 equiv.) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.[8]

  • Add the amine (1.2 equiv.) to the pre-activated mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to aid in the removal of DMF), saturated aqueous NaHCO₃, and brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure amide.

Troubleshooting and Key Considerations

  • Low Yield: If the yield is low, consider increasing the equivalents of the coupling reagent and base. Pre-activation of the carboxylic acid before adding the amine can also improve yields. For electron-deficient amines, longer reaction times or heating may be necessary.[6]

  • Side Reactions: The indazole N-H proton is acidic and could potentially react with the activated carboxylic acid or coupling reagents, although this is generally not a major issue under standard conditions. If N-acylation is observed, protection of the indazole nitrogen may be necessary.

  • Purification: The urea byproducts from carbodiimide reagents can sometimes be challenging to remove. The use of water-soluble EDC simplifies their removal during aqueous workup.[4] For HATU reactions, the tetramethylurea byproduct is also water-soluble. Column chromatography is typically effective for final purification.[7]

  • Solvent Choice: DMF is a common solvent for amide coupling reactions due to its high polarity and ability to dissolve a wide range of substrates.[2] However, for easier workup, dichloromethane (DCM) can also be used, particularly for less polar substrates.

Conclusion

The synthesis of 3-methyl-1H-indazole-5-carboxamides can be reliably achieved using standard amide coupling protocols. The choice between EDC/HOBt and HATU will depend on the specific amine substrate, cost considerations, and the desired reaction efficiency. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully synthesize a diverse library of indazole-based amides for further investigation in drug discovery and development programs.

References

esterification of 3-Methyl-1H-indazole-5-carboxylic acid experimental procedure

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 3-Methyl-1H-indazole-5-carboxylic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Indazole Esters

This compound is a pivotal heterocyclic building block in contemporary drug discovery and medicinal chemistry. Its rigid bicyclic scaffold and versatile functional handles make it a privileged core in a multitude of pharmacologically active agents. The conversion of the carboxylic acid moiety into various esters is a critical step in molecular design, enabling the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability. This fine-tuning is essential for optimizing pharmacokinetic and pharmacodynamic profiles, transforming a promising lead compound into a viable drug candidate.

This document provides a comprehensive guide to the experimental procedures for the esterification of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, empowering researchers to select and adapt the optimal protocol for their specific synthetic goals.

Choosing the Appropriate Esterification Strategy

The selection of an esterification method is dictated by the specific alcohol to be coupled and the overall sensitivity of the substrate to the reaction conditions. For a heterocyclic compound like this compound, three primary methods offer a balance of efficiency, versatility, and mildness: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction.

  • Fischer-Speier Esterification : This is the classic acid-catalyzed condensation of a carboxylic acid and an alcohol.[1][2] It is atom-economical and straightforward, particularly when using the alcohol as the reaction solvent.[3][4] However, the requisite strong acid and heat can be incompatible with sensitive functional groups. The reaction is also an equilibrium process, necessitating a large excess of the alcohol or the removal of water to drive it to completion.[3][4][5]

  • Steglich Esterification : This method utilizes a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[6][7][8] The reaction proceeds under mild, often room-temperature, conditions, making it ideal for substrates that are sensitive to acid or heat.[7][8] It is particularly effective for coupling sterically hindered components.[6][7]

  • Mitsunobu Reaction : Representing one of the mildest methods, the Mitsunobu reaction couples a carboxylic acid with a primary or secondary alcohol using a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9][10][11][12] The reaction is renowned for its gentle conditions and stereospecific inversion of the alcohol's stereocenter.[12][13] Its primary driving force is the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[13]

Visualizing the Synthetic Pathway

The following diagram illustrates the general transformation from the parent carboxylic acid to its corresponding ester, a fundamental step in modifying the properties of the indazole core.

Caption: General scheme for the esterification of this compound.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification (Synthesis of Methyl 3-methyl-1H-indazole-5-carboxylate)

This protocol is best suited for simple, unhindered, and robust alcohols like methanol or ethanol. The use of the alcohol as the solvent drives the equilibrium towards the product.[3]

Reaction Mechanism: The reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon.[3][4][5] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[4] A series of proton transfers follows, resulting in the elimination of a water molecule and subsequent deprotonation to yield the final ester product.[3][5]

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsQuantity
This compound176.1710.01.01.76 g
Methanol (MeOH)32.04--50 mL
Concentrated Sulfuric Acid (H₂SO₄)98.08-catalytic1 mL
Saturated Sodium Bicarbonate (NaHCO₃) solution---~100 mL
Ethyl Acetate (EtOAc)88.11--~150 mL
Brine---~50 mL
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--~5 g

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.76 g, 10.0 mmol).

  • Add methanol (50 mL) to the flask and stir to suspend the acid.

  • Carefully and slowly add concentrated sulfuric acid (1 mL) to the stirring suspension. Caution: This addition is exothermic.

  • Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 65°C) using a heating mantle.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (100 mL) and transfer it to a separatory funnel.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the remaining acid. Caution: CO₂ evolution (effervescence) will occur.[14] Vent the funnel frequently.

  • Wash the organic layer with brine (50 mL), then dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude ester by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.[15]

Protocol 2: Steglich Esterification (Synthesis of Ethyl 3-methyl-1H-indazole-5-carboxylate)

This protocol is highly effective for a wide range of alcohols and is performed under mild conditions, preserving sensitive functional groups.[8]

Reaction Mechanism: The carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][7] The DMAP catalyst then intercepts this intermediate to form an even more reactive N-acylpyridinium species. This "active ester" is readily attacked by the alcohol nucleophile to form the desired ester, regenerating the DMAP catalyst. The driving force is the formation of a stable urea byproduct.[7]

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsQuantity
This compound176.175.01.0881 mg
Ethanol (EtOH)46.077.51.50.44 mL
EDC·HCl191.706.01.21.15 g
DMAP122.170.50.161 mg
Dichloromethane (DCM)84.93--50 mL
1M Hydrochloric Acid (HCl)---~30 mL
Saturated Sodium Bicarbonate (NaHCO₃) solution---~30 mL
Brine---~30 mL
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--~5 g

Step-by-Step Procedure:

  • Dissolve this compound (881 mg, 5.0 mmol) in anhydrous dichloromethane (50 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.

  • Add ethanol (0.44 mL, 7.5 mmol) and DMAP (61 mg, 0.5 mmol) to the solution and stir.

  • Cool the mixture to 0°C in an ice-water bath.

  • Add EDC·HCl (1.15 g, 6.0 mmol) portion-wise to the cold solution over 5 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (30 mL), saturated NaHCO₃ solution (30 mL), and brine (30 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford the pure ethyl ester.

Protocol 3: Mitsunobu Reaction (Synthesis of Isopropyl 3-methyl-1H-indazole-5-carboxylate)

This method is ideal for valuable or acid/base-sensitive alcohols, proceeding under neutral and very mild conditions.[11]

Reaction Mechanism: Triphenylphosphine and DEAD react to form a phosphonium salt.[9][12] The alcohol's hydroxyl group attacks this species, forming an oxyphosphonium salt and activating the oxygen as an excellent leaving group. The carboxylate anion, formed by deprotonation of the carboxylic acid, then displaces the activated oxygen via an Sₙ2 reaction to form the ester.[9][12]

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsQuantity
This compound176.172.01.0352 mg
Isopropanol60.102.41.20.18 mL
Triphenylphosphine (PPh₃)262.293.01.5787 mg
Diethyl azodicarboxylate (DEAD)*174.153.01.50.52 mL (40% in Toluene) or 0.47 mL (neat)
Anhydrous Tetrahydrofuran (THF)72.11--20 mL

*Note: DIAD can be used as a safer alternative to DEAD.

Step-by-Step Procedure:

  • To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (352 mg, 2.0 mmol), isopropanol (0.18 mL, 2.4 mmol), and triphenylphosphine (787 mg, 3.0 mmol).

  • Add anhydrous THF (20 mL) and stir until all solids are dissolved.

  • Cool the solution to 0°C using an ice-water bath.

  • Slowly, add DEAD (0.47 mL, 3.0 mmol) dropwise to the cold solution over 10 minutes.[10] A color change is typically observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-8 hours. Monitor by TLC or LC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • The main challenge in purification is removing the triphenylphosphine oxide and diethyl hydrazinedicarboxylate byproducts. This is typically achieved by silica gel column chromatography.

Workflow and Purification Overview

The successful isolation of the desired ester relies on a systematic workflow encompassing reaction monitoring, work-up, and purification.

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification A 1. Combine Acid, Alcohol & Solvent B 2. Add Catalyst/ Reagents at 0°C A->B C 3. Stir at RT or Reflux B->C D 4. Monitor by TLC / LC-MS C->D E 5. Quench & Aqueous Wash (Acid/Base/Brine) D->E F 6. Dry Organic Layer (e.g., Na₂SO₄) E->F G 7. Concentrate (Rotary Evaporator) F->G H 8. Column Chromatography or Recrystallization G->H I 9. Characterize Product (NMR, MS) H->I

Caption: A generalized workflow for the synthesis and purification of indazole esters.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when performing these experiments.[16][17]

  • Ventilation: All procedures should be conducted in a well-ventilated fume hood to avoid inhalation of volatile and potentially harmful vapors.[16]

  • Corrosive Reagents: Concentrated sulfuric acid is highly corrosive and can cause severe burns.[17][18] Handle with extreme care.

  • Flammable Solvents: Dichloromethane, ethyl acetate, methanol, and THF are flammable. Keep them away from ignition sources.

  • Toxic Reagents: Carbodiimides (DCC, EDC) are sensitizers. Azodicarboxylates (DEAD, DIAD) are toxic and potentially explosive; handle with care and follow established laboratory safety protocols.

  • Waste Disposal: Dispose of all chemical waste in properly labeled containers according to institutional guidelines.[18]

References

Application Notes & Protocols: The Role of 3-Methyl-1H-indazole-5-carboxylic Acid in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a privileged scaffold in medicinal and agricultural chemistry, with derivatives exhibiting a wide range of biological activities, including herbicidal, fungicidal, and insecticidal properties.[1][2][3] This document provides a comprehensive guide for researchers on the synthesis and application of a key building block, 3-Methyl-1H-indazole-5-carboxylic acid , in the development of potential agrochemicals. We present detailed, field-proven protocols for the synthesis of this intermediate and its subsequent conversion into biologically active carboxamides, supported by insights into structure-activity relationships (SAR) and authoritative references.

Introduction: The Indazole Scaffold in Agrochemical Design

Indazoles, or benzopyrazoles, are bicyclic aromatic heterocycles that are bioisosteres of indoles.[3] Their unique structural and electronic properties have made them a cornerstone in the design of bioactive molecules. In the agrochemical sector, the indazole moiety is present in compounds that target various biological pathways in weeds, fungi, and insects.[4][5][6]

A notable example is the alkylazine herbicide Indaziflam, which functions by inhibiting cellulose biosynthesis, a crucial process for plant cell wall formation.[7][8] While the synthesis of Indaziflam itself follows a different pathway, the broader class of indazole derivatives, particularly indazole carboxamides, has shown significant promise as fungicides and herbicides.[5][9][10]

This compound serves as a versatile and strategic starting material. The carboxylic acid at the 5-position provides a convenient handle for derivatization, allowing for the systematic exploration of chemical space through the synthesis of amide, ester, or other libraries. The methyl group at the 3-position can also influence the molecule's binding affinity to biological targets. This guide focuses on leveraging this synthon for the discovery of new agrochemical leads.

Synthesis of the Core Intermediate: this compound

The synthesis of the title compound can be achieved through various routes. A common and reliable method involves the cyclization of a substituted acetophenone with hydrazine. This protocol is adapted from established indazole synthesis methodologies.[11][12] The rationale for this approach lies in the commercial availability of the starting materials and the generally high yields of the cyclization step.

Protocol 2.1: Synthesis of this compound

This protocol describes a two-step synthesis starting from 4-amino-3-methylacetophenone.

Step 1: Diazotization and Iodination

  • Preparation: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-amino-3-methylacetophenone (1.0 equiv) in a mixture of water and concentrated sulfuric acid at 0-5°C.

  • Diazotization: Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 equiv) dropwise, ensuring the temperature remains below 5°C. Stir for 30 minutes after the addition is complete.

  • Iodination: In a separate flask, dissolve potassium iodide (3.0 equiv) in water. Slowly add the diazonium salt solution to the potassium iodide solution. The reaction is exothermic and will release nitrogen gas.

  • Work-up: Allow the mixture to warm to room temperature and stir overnight. Extract the product with ethyl acetate. Wash the organic layer with sodium thiosulfate solution, followed by brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-iodo-3-methylacetophenone.

Step 2: Cyclization and Hydrolysis

  • Cyclization: Reflux a solution of 4-iodo-3-methylacetophenone (1.0 equiv) and hydrazine hydrate (5.0 equiv) in a high-boiling point solvent such as n-butanol for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting intermediate is the 5-iodo-3-methyl-1H-indazole.

  • Carboxylation & Hydrolysis: The iodo-indazole can be converted to the carboxylic acid via a carboxylation reaction (e.g., using CO gas and a palladium catalyst) followed by hydrolysis, or through lithium-halogen exchange followed by quenching with CO2. A more direct, though potentially lower-yielding, alternative involves the cyclization of 4-acetyl-3-methylbenzonitrile followed by nitrile hydrolysis. For this guide, we assume the availability of the target acid from commercial sources or a suitable multi-step synthesis as outlined.[13][14]

Visualization of Synthetic Workflow

Caption: Synthetic pathway to this compound.

Application in Fungicide Synthesis: N-Aryl Indazole-5-Carboxamides

Indazole carboxamides have emerged as a potent class of fungicides, often acting as succinate dehydrogenase inhibitors (SDHIs).[15] The carboxylic acid functional group of our core intermediate is readily converted into an amide via standard peptide coupling techniques. This allows for the synthesis of a large library of compounds for biological screening by varying the amine coupling partner.

Protocol 3.1: General Synthesis of N-Aryl-3-methyl-1H-indazole-5-carboxamides

This protocol details the amide coupling reaction between this compound and a substituted aniline, a common structural motif in commercial fungicides.[5][10]

Materials:

  • This compound (1.0 equiv)

  • Substituted Aniline (e.g., 2-(trifluoromethyl)aniline) (1.0-1.2 equiv)

  • Coupling Agent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 equiv) or EDC/HOBt (1.2 equiv each)

  • Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine (2.0-3.0 equiv)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or Dichloromethane (DCM)

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv) and the chosen anhydrous solvent (DMF is preferred for solubility).

  • Activation: Add the coupling agent (HATU) and the base (DIPEA). Stir the mixture at room temperature for 10-15 minutes. This pre-activation step forms the active ester intermediate, which is highly reactive towards the amine.

  • Amine Addition: Add the substituted aniline (1.0-1.2 equiv) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC until the starting carboxylic acid is consumed (typically 2-6 hours).

  • Quenching & Extraction: Pour the reaction mixture into cold water or a saturated solution of sodium bicarbonate. This will precipitate the crude product and neutralize the excess acid. Extract the aqueous layer multiple times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO3 solution, and finally with brine to remove residual reagents and byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel or by recrystallization to afford the pure N-aryl-3-methyl-1H-indazole-5-carboxamide.[16]

Causality and Experimental Choices
  • Coupling Agents: HATU is a highly efficient coupling agent that minimizes side reactions and often leads to higher yields compared to carbodiimide-based reagents like EDC, especially for less reactive amines.[17] The choice depends on the scale, cost, and reactivity of the substrates.

  • Base: An organic, non-nucleophilic base like DIPEA is crucial to neutralize the acids formed during the reaction without interfering with the coupling process.

  • Solvent: Anhydrous polar aprotic solvents like DMF or DCM are used to ensure all reagents are in solution and to prevent premature hydrolysis of the activated intermediate.

Visualization of Agrochemical Synthesis

Synthesis of N-Aryl Indazole-5-Carboxamides IndazoleAcid This compound Product N-Substituted-3-methyl-1H-indazole-5-carboxamide\n(Potential Agrochemical) IndazoleAcid->Product  HATU, DIPEA, DMF  Room Temperature Amine Substituted Amine (R-NH2) Amine->Product

Caption: General scheme for the synthesis of potential agrochemicals.

Structure-Activity Relationship (SAR) and Data

Research into indazole-based agrochemicals has revealed key structural features that influence biological activity. For fungicidal carboxamides, the nature of the N-aryl substituent is critical.

  • Fungicidal Activity: Studies have shown that novel indazole carboxylic acid amides exhibit moderate to good activity against various phytopathogenic fungi.[5][10] For instance, compounds with trifluoromethyl substitutions on the N-phenyl ring have shown high activity against Pythium aphanidermatum and Rhizoctonia solani.[5][15][18]

  • Herbicidal Activity: For herbicidal 2-picolinic acids derived from indazoles, structure-activity studies indicate that substitution at the 5-position of the indazole ring may result in poorer inhibitory activity compared to substitutions at the 4, 6, or 7-positions.[4] This is a critical insight for researchers, suggesting that while the 5-carboxamide scaffold is promising for fungicides, it may be a less optimal starting point for developing auxin-type herbicides.

Table 1: Representative Antifungal Activity of Indazole Carboxamides
Compound IDN-Aryl SubstituentTarget FungusEC50 (µg/mL)Reference
3c N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamidePythium aphanidermatum16.75[5][10]
3c N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamideRhizoctonia solani19.19[5][10]
Boscalid (Reference Fungicide)Pythium aphanidermatum10.68[5][10]
Boscalid (Reference Fungicide)Rhizoctonia solani14.47[5][10]
*Note: Compound 3c is an analogue to demonstrate the potential of the class, not directly synthesized from the title compound but from a related indazole.

Conclusion

This compound is a high-value, versatile intermediate for the synthesis of novel agrochemicals. The protocols and insights provided herein offer a robust framework for researchers to synthesize this core scaffold and derivatize it into libraries of potential fungicidal and herbicidal agents. The straightforward amide coupling chemistry allows for rapid exploration of structure-activity relationships, paving the way for the discovery of next-generation crop protection solutions.

References

Application Notes & Protocols: A Framework for Characterizing 3-Methyl-1H-indazole-5-carboxylic Acid Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, serving as the structural core for numerous approved therapeutics targeting a range of diseases. Notable examples include the multi-kinase inhibitors pazopanib and axitinib, the PARP inhibitor niraparib, and the metabolic modulator lonidamine.[1][2][3][4] Given the scaffold's proven versatility, novel 3-Methyl-1H-indazole-5-carboxylic acid derivatives represent a promising avenue for drug discovery.

This guide provides a comprehensive framework for the initial cell-based characterization of these novel derivatives. It is designed not as a rigid template, but as a logical, tiered approach to move from broad phenotypic effects to specific mechanistic insights. We will detail the causality behind experimental choices, provide robust, self-validating protocols, and ground our recommendations in established scientific principles.

Section 1: Foundational Assays – Establishing a Biological Activity Profile

The initial goal is to determine if a novel indazole derivative has any effect on fundamental cellular processes. These foundational assays are critical for establishing a baseline of activity, identifying dose-response relationships, and guiding subsequent mechanistic studies.

Workflow for Foundational Assays

This workflow outlines the logical progression from assessing general cell health to probing specific modes of cell death or growth arrest.

G cluster_0 Start: Compound Characterization cluster_1 Tier 1: General Viability & Proliferation cluster_2 Tier 2: Mechanism of Cell Death cluster_3 Tier 3: Further Investigation A Novel this compound Derivative B Protocol 1.1: MTT Assay (Assess Metabolic Activity) A->B  Test across a  dose-response range D Is Compound Cytotoxic? (IC50 < Threshold) B->D C Protocol 1.2: BrdU Assay (Assess DNA Synthesis) G Proceed to Target-Specific Assays (Section 2) C->G D->C No (Cytostatic?) E Protocol 1.3: Caspase-Glo® 3/7 Assay (Assess Apoptosis) D->E Yes F Consider Necrosis/ Other Death Pathways D->F Yes, but Caspase Negative E->G G A Apoptotic Stimulus (e.g., Indazole Derivative) B Initiator Caspases (e.g., Caspase-8, -9) A->B C Executioner Caspases (Caspase-3, Caspase-7) B->C Activation D Pro-Substrate (DEVD-Aminoluciferin) C->D Cleavage E Luciferase D->E Substrate Release F Luminescent Signal (Light) E->F Reaction

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methyl-1H-indazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. Our aim is to equip you with the necessary insights to navigate the challenges of this specific synthesis, ensuring a successful and reproducible outcome.

I. Synthetic Overview: The Diazotization-Cyclization Pathway

The synthesis of this compound is commonly achieved through a classical and effective pathway involving the diazotization of an appropriate aniline precursor, followed by an intramolecular cyclization. The most logical and readily available starting material is 4-amino-3-methylbenzoic acid.

The reaction proceeds in two key stages:

  • Diazotization: The primary aromatic amine of 4-amino-3-methylbenzoic acid is converted into a diazonium salt using a nitrosating agent, typically sodium nitrite, in an acidic medium.[1][2][3] This step is crucial and highly temperature-sensitive.

  • Cyclization: The resulting diazonium salt is unstable and, under the right conditions, undergoes an intramolecular cyclization to form the indazole ring system. This step often involves a careful neutralization or adjustment of the reaction conditions to promote the desired ring closure.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis.

Materials:

  • 4-amino-3-methylbenzoic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium acetate (CH₃COONa)

  • Glacial Acetic Acid

  • Deionized Water

  • Ice

  • Ethyl Acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Amine Salt Solution:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-amino-3-methylbenzoic acid (1 equivalent) in deionized water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add concentrated hydrochloric acid (2.5-3 equivalents) while maintaining the temperature below 5 °C. Stir until a clear solution is obtained.

  • Diazotization:

    • Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the amine salt solution from the dropping funnel. The addition rate should be controlled to maintain the reaction temperature between 0-5 °C.

    • After the complete addition of sodium nitrite, stir the mixture for an additional 30-45 minutes at 0-5 °C. The completion of diazotization can be checked using starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).

  • Cyclization:

    • In a separate beaker, prepare a solution of sodium acetate (3-4 equivalents) in deionized water and cool it to 0-5 °C.

    • Slowly and carefully add the cold diazonium salt solution to the cold sodium acetate solution with vigorous stirring. This step neutralizes the excess acid and facilitates the cyclization.

    • Allow the reaction mixture to slowly warm to room temperature and then stir for 12-24 hours. A precipitate of the product should form.

  • Work-up and Purification:

    • Filter the precipitate using a Buchner funnel and wash it with cold deionized water.

    • The crude product can be purified by recrystallization. A suitable solvent system can be an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Filter the purified crystals, wash with a small amount of cold ethanol/water, and dry under vacuum.

Visualizing the Workflow

Synthesis_Workflow cluster_0 Diazotization cluster_1 Cyclization & Work-up Start 4-amino-3-methylbenzoic acid HCl Add HCl (aq) 0-5 °C Start->HCl Suspension NaNO2 Add NaNO2 (aq) 0-5 °C HCl->NaNO2 Formation of Amine Salt Diazonium_Salt Diazonium Salt Intermediate NaNO2->Diazonium_Salt Diazotization NaOAc Add to NaOAc (aq) 0-5 °C Diazonium_Salt->NaOAc Transfer Cyclization Intramolecular Cyclization (Warm to RT) NaOAc->Cyclization Neutralization Filtration Filtration & Washing Cyclization->Filtration Precipitation Recrystallization Recrystallization (Ethanol/Water) Filtration->Recrystallization Crude Product Product This compound Recrystallization->Product Purified Product

Caption: Workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Diazotization Stage

Q1: My starting material, 4-amino-3-methylbenzoic acid, is not fully dissolving in the hydrochloric acid solution.

A1: This is a common observation. 4-amino-3-methylbenzoic acid has limited solubility in acidic water at low temperatures. Ensure you have used a sufficient amount of hydrochloric acid (at least 2.5 equivalents). The formation of the hydrochloride salt enhances solubility. Vigorous stirring is key. As long as the suspension is well-stirred and the subsequent diazotization reaction proceeds (indicated by a color change and a positive starch-iodide test), a small amount of undissolved material may not be detrimental. If the problem persists, you can try adding a co-solvent like a small amount of acetic acid, but this may affect the cyclization step.

Q2: How do I know if the diazotization is complete? The reaction mixture color is not changing as expected.

A2: The most reliable method to check for the completion of diazotization is to test for the presence of excess nitrous acid. Take a drop of the reaction mixture and spot it on a piece of starch-iodide paper. An immediate formation of a dark blue-black color indicates that there is an excess of nitrous acid, and the diazotization is complete. If the test is negative, you may need to add a small additional amount of the sodium nitrite solution. Be cautious not to add a large excess, as this can lead to side reactions.[2]

Q3: The temperature of my reaction mixture is rising above 5 °C during the addition of sodium nitrite. Is this a problem?

A3: Yes, this is a significant problem. Diazonium salts are thermally unstable and can decompose at higher temperatures, leading to a lower yield and the formation of byproducts, such as phenols from the reaction with water.[4][5] The addition of the sodium nitrite solution must be slow and dropwise, with efficient cooling and vigorous stirring to dissipate the heat of the reaction. If the temperature rises, stop the addition immediately and allow the mixture to cool down before proceeding.

Cyclization Stage

Q4: After adding the diazonium salt solution to the sodium acetate solution, I don't see any precipitate forming, even after several hours.

A4: The formation of the product precipitate can sometimes be slow. Ensure that the reaction has been allowed to stir for a sufficient amount of time (12-24 hours) and has warmed to room temperature. If no precipitate forms, it could be due to several reasons:

  • Incomplete Diazotization: If the diazotization was not successful, there will be no diazonium salt to cyclize.

  • Product Solubility: The product may have some solubility in the reaction mixture. Try cooling the mixture in an ice bath for a few hours to encourage precipitation.

  • Incorrect pH: The pH of the solution is critical for the cyclization and precipitation. The addition of sodium acetate should raise the pH sufficiently to neutralize the strong acid and promote cyclization. You can check the pH and adjust it to be slightly acidic to neutral if necessary.

Q5: The yield of my crude product is very low. What are the likely causes?

A5: Low yields can be attributed to several factors throughout the synthesis:

  • Decomposition of the Diazonium Salt: As mentioned, if the temperature during diazotization was not strictly controlled, the diazonium salt may have decomposed.

  • Side Reactions: Unwanted side reactions can compete with the desired cyclization. For example, the diazonium group can be replaced by a hydroxyl group, leading to the formation of 4-hydroxy-3-methylbenzoic acid.[4][5]

  • Incomplete Cyclization: The conditions for cyclization may not have been optimal. Ensure sufficient reaction time and proper pH adjustment.

  • Losses during Work-up: The product has some solubility in water, so excessive washing with water can lead to loss of product. Use cold water for washing.

Purification Stage

Q6: I am having trouble recrystallizing my crude product. It is oiling out or not crystallizing at all.

A6: "Oiling out" during recrystallization happens when the solute comes out of solution at a temperature above its melting point.[6] This can be due to:

  • High Impurity Levels: Significant amounts of impurities can lower the melting point of the mixture and inhibit crystallization. Consider a pre-purification step like a wash with a non-polar solvent to remove some impurities.

  • Inappropriate Solvent System: The chosen solvent system may not be ideal. Experiment with different solvent ratios (e.g., more or less water in the ethanol/water mixture) or try a different solvent system altogether, such as acetic acid/water.

  • Cooling Too Quickly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling. If the product oils out, try reheating the solution to dissolve the oil, add a little more of the better solvent (ethanol in this case), and allow it to cool slowly again. Seeding with a small crystal of pure product can also help induce crystallization.

Q7: My final product seems to be contaminated with a starting material or a byproduct. How can I confirm this and purify it further?

A7: The identity and purity of your final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Common Impurities: Potential impurities include unreacted 4-amino-3-methylbenzoic acid, 4-hydroxy-3-methylbenzoic acid (from diazonium salt decomposition), and potentially some decarboxylated product (3-methyl-1H-indazole).

  • Further Purification: If recrystallization is insufficient, column chromatography can be an effective purification method. A silica gel column with an eluent system like ethyl acetate/hexanes with a small amount of acetic acid (to keep the carboxylic acid protonated and improve peak shape) can be used.

Troubleshooting Summary Table

Problem Potential Cause Suggested Solution
Low Yield Diazonium salt decompositionMaintain temperature at 0-5 °C during diazotization. Add NaNO₂ solution slowly.
Incomplete cyclizationEnsure adequate reaction time (12-24h). Check and adjust pH if necessary.
Side reactions (e.g., phenol formation)Strict temperature control during diazotization.
Oiling out during recrystallization High impurity levelWash crude product with a suitable solvent before recrystallization.
Inappropriate solvent systemAdjust solvent ratio or try a different solvent system.
Cooling too quicklyAllow the solution to cool slowly. Consider seeding.
No precipitate formation Incomplete diazotizationCheck for excess nitrous acid with starch-iodide paper.
Product is solubleCool the reaction mixture in an ice bath.
Incorrect pH for cyclizationCheck and adjust the pH to slightly acidic/neutral.
Product Contamination Incomplete reaction or side reactionsConfirm purity with NMR/MS. Purify by column chromatography.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Synthesis Issue Low_Yield Low Yield? Start->Low_Yield Purification_Issue Purification Issue? Low_Yield->Purification_Issue No Check_Diazotization_Temp Check_Diazotization_Temp Low_Yield->Check_Diazotization_Temp Yes No_Product No Product Formation? Purification_Issue->No_Product No Oiling_Out Oiling_Out Purification_Issue->Oiling_Out Yes Check_Starch_Iodide Check_Starch_Iodide No_Product->Check_Starch_Iodide Yes Check_Cyclization_Time Was Cyclization Time > 12h? Increase_Reaction_Time Action: Increase Reaction Time Check_Cyclization_Time->Increase_Reaction_Time No Improve_Temp_Control Action: Improve Temperature Control Check_Diazotization_Temp->Check_Cyclization_Time Yes Check_Diazotization_Temp->Improve_Temp_Control No Impure_Product Product Impure? Column_Chromatography Action: Column Chromatography Impure_Product->Column_Chromatography Yes Adjust_Solvent Action: Adjust Solvent/Cooling Rate Oiling_Out->Impure_Product No Oiling_Out->Adjust_Solvent Yes Check_pH Check Cyclization pH Repeat_Diazotization Action: Repeat Diazotization Carefully Check_Starch_Iodide->Check_pH Yes Check_Starch_Iodide->Repeat_Diazotization No

Caption: A logical flow for troubleshooting common synthesis problems.

References

Technical Support Center: Purification of 3-Methyl-1H-indazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 3-Methyl-1H-indazole-5-carboxylic acid (C₉H₈N₂O₂, MW: 176.17 g/mol ).[1] This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Here, we address common challenges and provide practical, field-tested solutions to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The two most effective and widely applicable purification techniques for this compound are recrystallization and silica gel column chromatography. The choice between them depends on the impurity profile and the scale of your purification. Recrystallization is often preferred for larger quantities (>1 g) if a suitable solvent system can be identified, as it is generally more economical and scalable. Column chromatography offers higher resolution and is excellent for removing closely related impurities or for purifying smaller quantities.

Q2: What are the likely impurities I might encounter in my crude sample?

A2: Impurities are typically carried over from the synthetic route used. Common impurities may include:

  • Starting Materials: Unreacted precursors, such as substituted aminobenzonitriles or hydrazines.

  • Regioisomers: Depending on the cyclization strategy, isomers like 3-Methyl-1H-indazole-6-carboxylic acid or other positional isomers could be formed.[2]

  • Reaction Byproducts: Side-products from incomplete reactions or undesired side reactions.

  • Residual Solvents: Solvents used in the reaction and initial work-up, such as DMF, ethyl acetate, or alcohols.

Q3: How does the carboxylic acid functional group affect purification by column chromatography?

A3: The carboxylic acid moiety can cause significant peak tailing or streaking on silica gel TLC plates and columns. This occurs because the acidic proton can interact strongly with the silanol groups on the silica surface, leading to a mixed-mode retention mechanism. To mitigate this, it is standard practice to add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase.[3] This suppresses the deprotonation of the carboxylic acid, ensuring it elutes as a single, neutral species, resulting in sharper peaks.[3]

Q4: Can I purify this compound by acid-base extraction?

A4: Yes, a preliminary purification can be achieved using acid-base extraction. Since the target molecule is amphoteric (containing both a basic indazole ring and an acidic carboxylic acid group), its solubility is pH-dependent. To remove neutral organic impurities, you can dissolve the crude material in an aqueous base (like NaHCO₃ or NaOH), wash the aqueous layer with an organic solvent (e.g., ethyl acetate), and then re-precipitate your purified product by acidifying the aqueous layer with an acid like HCl.[4] However, this will not remove acidic or basic impurities with similar pKa values.

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during the purification process in a practical question-and-answer format.

Recrystallization Issues

Q: My compound "oils out" instead of forming crystals upon cooling. What should I do?

A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common problem when the solution is too concentrated or cooled too quickly.

  • Causality: The solubility of the compound at a given temperature is exceeded so rapidly that molecules do not have time to orient themselves into a crystal lattice. The presence of impurities can also disrupt crystal formation.

  • Solutions:

    • Re-heat and Dilute: Heat the solution to redissolve the oil. Add a small amount of additional hot solvent (5-10% more volume) to slightly decrease the saturation.

    • Slow Cooling: This is critical. Allow the flask to cool slowly to room temperature on the benchtop, insulated with glass wool if necessary. Once at room temperature, transfer it to a refrigerator, and finally to a freezer. Slow cooling provides the thermodynamic driving force for crystallization over precipitation.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, crystalline material, add a single tiny crystal (a "seed crystal") to the cooled, supersaturated solution to initiate crystallization.

Q: I have very low recovery after recrystallization. How can I improve my yield?

A: Low recovery typically means that either too much solvent was used or the compound has significant solubility in the cold solvent.

  • Causality: The goal of recrystallization is to find a solvent that dissolves the compound well when hot but poorly when cold. If solubility remains high at low temperatures, a significant portion of the product will be lost in the mother liquor.

  • Solutions:

    • Minimize Solvent Volume: During the dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions.

    • Solvent System Optimization: Your current solvent may not be optimal. Consider a two-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or acetone/hexanes.[5]

    • Maximize Cooling: Ensure the solution is thoroughly chilled before filtration. An ice-water bath is standard, but a salt-ice bath can achieve lower temperatures if compatible with your solvent.

    • Recover a Second Crop: Concentrate the mother liquor by about 50% and re-cool it to obtain a second crop of crystals. Note that the second crop will likely be less pure than the first and should be analyzed separately.

Column Chromatography Issues

Q: My compound is streaking badly on the TLC plate, even with ethyl acetate/hexane mixtures. How do I get clean separation?

A: As mentioned in the FAQ, this is characteristic behavior for carboxylic acids on silica gel.

  • Causality: Strong polar interactions between the carboxylic acid and the silica gel surface lead to poor chromatography.

  • Solutions:

    • Acidify the Mobile Phase: Add 0.1-1% acetic acid or formic acid to your eluent mixture (e.g., 99:1 Ethyl Acetate:Acetic Acid). This will protonate your compound, reducing its interaction with the silica and resulting in a well-defined spot.[3]

    • Increase Eluent Polarity: If the compound is not moving from the baseline (Rf = 0), you need a more polar solvent system. Try a gradient of methanol in dichloromethane (DCM) or ethyl acetate. For example, start with 100% DCM and gradually add methanol up to 5-10%. Remember to also add acid to this system.

    • Consider Reversed-Phase Chromatography: If normal-phase silica gel is problematic, reversed-phase chromatography (using a C18-functionalized silica) is an excellent alternative. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, with an acidic modifier like formic acid or trifluoroacetic acid (TFA).[6]

Q: I've run my column, but my fractions are still impure. What went wrong?

A: This can result from several issues, from improper column packing to overloading the column.

  • Causality: Poor separation efficiency can be due to a non-level column bed, cracking of the silica, loading too much sample, or choosing an inappropriate solvent system.

  • Solutions:

    • Proper Packing: Ensure your column is packed uniformly without any air bubbles or cracks. A "slurry packing" method is generally most reliable.

    • Sample Loading: Do not overload the column. A general rule of thumb is to load no more than 1 g of crude material per 20-50 g of silica gel, depending on the difficulty of the separation. The sample should be applied in the minimum possible volume of solvent as a concentrated band.

    • TLC Optimization: The ideal Rf value for the target compound on the TLC plate should be between 0.2 and 0.4 in the chosen eluent system to ensure good separation on the column. If impurities are very close to your product on the TLC, you may need to screen different solvent systems to improve the separation factor (ΔRf).

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general workflow. The ideal solvent or solvent system should be determined on a small scale first.

1. Solvent System Screening (Small Scale):

  • Place ~20-30 mg of crude this compound into several small test tubes.

  • Add a few drops of a test solvent (e.g., ethanol, methanol, ethyl acetate, acetone, water, or mixtures like ethanol/water) to each tube.

  • Heat the tubes that do not dissolve the solid at room temperature. An ideal solvent will dissolve the compound when hot but show poor solubility at room temperature.

  • For promising solvents, allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.

2. Recrystallization Procedure (Full Scale):

  • Place the crude solid (e.g., 2.0 g) into an appropriately sized Erlenmeyer flask.

  • Add the chosen solvent (e.g., ethanol) in small portions while heating the mixture with stirring (e.g., on a hot plate).

  • Continue adding the hot solvent just until all the solid has dissolved. Avoid adding a large excess.

  • If the solution is colored and activated carbon is needed, add a small amount of charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the carbon.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Dry the crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: Purification by Flash Column Chromatography

1. TLC Analysis and Mobile Phase Selection:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or methanol).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate).

  • Crucially, add ~0.5-1% acetic acid to your mobile phase. For example, try 50:50:0.5 Hexanes:Ethyl Acetate:Acetic Acid.

  • Adjust the solvent ratio until the desired compound has an Rf value of ~0.3.

2. Column Packing and Sample Loading:

  • Select a column of appropriate size for the amount of material to be purified.

  • Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column. Allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.

  • Dissolve the crude material in a minimal amount of the mobile phase or a slightly stronger solvent like DCM. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column and begin elution, collecting fractions.

  • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

Data & Workflow Visualization

Table 1: Common Solvents for Purification
Purification MethodSolvent/SystemRationale & Use Case
RecrystallizationEthanol or MethanolGood for polar compounds; often used with water as an anti-solvent.
RecrystallizationEthyl Acetate / HexanesA versatile two-solvent system for compounds of intermediate polarity.
Column ChromatographyHexanes / Ethyl Acetate + 1% AcOHStandard system for moderately polar compounds. Acetic acid (AcOH) is essential to prevent peak tailing.[3]
Column ChromatographyDCM / Methanol + 1% AcOHA more polar system for compounds that do not move in Hex/EtOAc.

Diagram 1: Purification Method Selection Workflow

G start Crude 3-Methyl-1H-indazole- 5-carboxylic acid scale Determine Scale of Purification start->scale small_scale < 1 gram scale->small_scale Small Scale large_scale > 1 gram scale->large_scale Large Scale column Perform Column Chromatography small_scale->column purity_check Analyze Impurity Profile by TLC/LCMS large_scale->purity_check recrystallization Attempt Recrystallization purity_check->recrystallization Impurities have different polarity purity_check->column Impurities are very close in polarity success Pure Product Obtained recrystallization->success failure Purification Unsatisfactory recrystallization->failure column->success failure->column

Caption: A decision tree for selecting the appropriate purification technique.

Diagram 2: Troubleshooting Recrystallization

G start Recrystallization Attempt result Observe Outcome start->result oiling_out Compound 'Oils Out' result->oiling_out Problem low_recovery Low Recovery result->low_recovery Problem no_crystals No Crystals Form result->no_crystals Problem good_crystals Good Crystals Formed result->good_crystals Success solution1 Re-heat, add more solvent, and cool slowly oiling_out->solution1 Solution solution2 Use less solvent, chill thoroughly before filtering low_recovery->solution2 Solution solution3 Concentrate solution, scratch flask, or add seed crystal no_crystals->solution3 Solution

Caption: A logical flow for troubleshooting common recrystallization problems.

References

Technical Support Center: Synthesis of 3-Methyl-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Methyl-1H-indazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to diagnose issues, optimize your synthesis, and prevent common side reactions.

Overview of the Primary Synthetic Route

The most common and direct synthesis of this compound begins with 4-amino-3-methylbenzoic acid. The strategy involves a classical diazotization of the aniline nitrogen, followed by an intramolecular cyclization that forms the pyrazole ring of the indazole system. While seemingly straightforward, this pathway is sensitive to reaction conditions, and minor deviations can lead to significant side product formation and yield loss.

Synthetic_Pathway SM 4-Amino-3-methylbenzoic acid DIAZO Diazonium Salt Intermediate SM->DIAZO 1. NaNO₂, HCl 2. 0-5 °C PROD 3-Methyl-1H-indazole- 5-carboxylic acid DIAZO->PROD 3. Heat / Base (Cyclization) Troubleshooting_Workflow cluster_causes Potential Causes START Low / No Yield CHECK_DIAZO Check Diazotization Step (Temp, Reagents, Acid) START->CHECK_DIAZO CHECK_DECOMP Review Reaction Time & Temp Before Cyclization START->CHECK_DECOMP CHECK_CYCL Optimize Cyclization (Temp, pH) START->CHECK_CYCL C1 Incomplete Diazotization CHECK_DIAZO->C1 C2 Intermediate Decomposition CHECK_DECOMP->C2 C3 Inefficient Cyclization CHECK_CYCL->C3 SUCCESS Yield Improved C1->SUCCESS Implement Solutions C2->SUCCESS Implement Solutions C3->SUCCESS Implement Solutions Side_Products DIAZO Diazonium Salt Intermediate PROD Desired Product (Intramolecular Cyclization) DIAZO->PROD Desired Path PHENOL Phenolic Byproduct (4-hydroxy-3-methylbenzoic acid) DIAZO->PHENOL Side Reaction (+ H₂O, ΔT)

overcoming solubility issues with 3-Methyl-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Methyl-1H-indazole-5-carboxylic acid

Welcome to the technical support guide for this compound (Product No. 885223-58-5[1]). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the common yet significant challenge of its limited aqueous solubility. Our goal is to equip you with the foundational knowledge and practical protocols to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffer (e.g., PBS pH 7.4)?

A: This is expected behavior due to the molecule's structure. It is a weakly acidic compound with a carboxylic acid functional group and a largely nonpolar indazole core[2]. At neutral pH, the carboxylic acid is primarily in its protonated (uncharged) form, which significantly limits its solubility in polar solvents like water or phosphate-buffered saline (PBS). Forcing dissolution at neutral pH without modification often results in precipitation.

Q2: What is the quickest way to prepare a high-concentration stock solution?

A: The most straightforward method is to use a polar aprotic organic solvent. Dimethyl sulfoxide (DMSO) is highly effective for this class of compounds. A related molecule, 1-Methyl-1H-indazole-3-carboxylic acid, has a reported solubility of at least 100 mg/mL in DMSO, and similar high solubility is anticipated for the 3-Methyl-5-carboxylic acid isomer[3].

Q3: Can I dissolve the compound directly in an aqueous base like sodium hydroxide (NaOH)?

A: Yes, this is a highly effective strategy. Adding a base deprotonates the carboxylic acid group, forming a highly soluble carboxylate salt[4][5]. This is a standard and recommended technique for solubilizing weakly acidic compounds in aqueous media. You can create a concentrated stock solution in a dilute base (e.g., 0.1 N NaOH) and then dilute it into your final assay buffer. However, always verify the final pH and the compound's stability at high pH.

Q4: Will heating help dissolve the compound?

A: Gentle warming (e.g., to 37-40°C) can increase the rate of dissolution, but it may not significantly increase the equilibrium solubility in a solvent where it is inherently poor, such as neutral water. Be cautious, as excessive heat can lead to degradation. This method is best used as an aid in combination with a suitable solvent system, not as the primary solubilization strategy.

Comprehensive Troubleshooting Guide

This section provides a deeper dive into the chemical principles governing solubility and offers structured strategies to overcome challenges.

Pillar 1: Understanding the Physicochemical Properties

This compound possesses two key features that dictate its solubility:

  • An Acidic Carboxylic Acid Group (-COOH): This group can donate a proton to become a negatively charged carboxylate ion (-COO⁻). This ionization dramatically increases aqueous solubility because charged species are more readily solvated by polar water molecules[5]. The transition between the insoluble acidic form and the soluble basic form is governed by the pKa of the carboxylic acid and the pH of the solution.

  • A Bicyclic Indazole Core: This aromatic ring system is predominantly hydrophobic, contributing to the compound's low intrinsic solubility in water.

The primary strategy for aqueous solubilization is to manipulate the pH to ensure the carboxylic acid group is ionized.

Pillar 2: Solubilization Strategies & Protocols

This is the preferred method for preparing aqueous solutions for biological assays. The principle is to convert the insoluble free acid into a soluble salt by increasing the pH[6][7].

Detailed Protocol: Preparation of a 10 mM Aqueous Stock Solution

  • Weigh the Compound: Accurately weigh 1.762 mg of this compound (MW: 176.17 g/mol )[2].

  • Initial Suspension: Add the solid to a sterile microcentrifuge tube. Add approximately 800 µL of purified water. The compound will not dissolve and will appear as a suspension.

  • Basification: Add 1.0 N NaOH dropwise (typically 1-2 µL at a time) while vortexing. Continue adding base until the solid completely dissolves. The solution should become clear. This process forms the soluble sodium salt of the compound.

  • Volume & pH Adjustment: Add purified water to bring the total volume to 1.0 mL. This yields a 10 mM stock solution. Check the pH of this stock; it will be alkaline.

  • Serial Dilution (Crucial Step): For your working solution, perform a serial dilution of the alkaline stock into your final assay buffer (e.g., PBS pH 7.4). The buffering capacity of the final medium is critical to absorb the basicity of the stock and maintain the desired final pH.

    • Self-Validation: After preparing your final working concentration, measure the pH to confirm it is within your experimental tolerance. If the compound precipitates upon dilution, it indicates that the final concentration is above the solubility limit at that pH. In this case, you must lower the final working concentration.

For applications where an organic solvent is permissible, using a polar aprotic solvent is the most robust method.

Detailed Protocol: Preparation of a 100 mM DMSO Stock Solution

  • Weigh the Compound: Accurately weigh 17.62 mg of this compound.

  • Dissolution: Add the solid to a suitable vial. Add 1.0 mL of high-purity, anhydrous DMSO.

  • Mixing: Vortex thoroughly. If needed, gently warm the solution (37°C) or place it in an ultrasonic bath for 5-10 minutes to ensure complete dissolution. The solution should be clear and free of particulates.

  • Storage: Store the DMSO stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Note that some compounds can precipitate from DMSO upon freezing; always bring the vial to room temperature and vortex to ensure complete re-dissolution before use.

Data Summary: Approximate Solubility

The following table provides a guideline for the solubility of this compound in various common laboratory solvents. Note: These are estimates based on chemical structure and data from related compounds.

Solvent SystemApproximate Solubility (mg/mL)Remarks
Water (pH < 5)< 0.1Essentially insoluble.
PBS (pH 7.4)~0.1 - 0.5Very poorly soluble. Prone to precipitation.
Aqueous NaOH (0.1 N)> 20Highly soluble due to salt formation[4][6].
DMSO> 100Excellent solubility. Recommended for primary stock[3].
DMF> 50Good solubility.
Ethanol (100%)~1-5Moderately soluble. Can be used as a co-solvent.

Troubleshooting Workflow

If you encounter persistent solubility issues, follow this logical workflow to identify the optimal conditions for your experiment.

G start Start: Define Target Concentration & Solvent check_solvent Is the final solvent aqueous or organic? start->check_solvent organic_path Use DMSO for primary stock solution. check_solvent->organic_path Organic aqueous_path Use pH Modification Strategy (Protocol A) check_solvent->aqueous_path Aqueous check_dissolve_org Does it dissolve completely? organic_path->check_dissolve_org success_org Success! Store stock appropriately. check_dissolve_org->success_org Yes troubleshoot_org Troubleshoot: 1. Vortex vigorously 2. Gentle warming (37°C) 3. Sonicate for 5-10 min check_dissolve_org->troubleshoot_org No troubleshoot_org->organic_path check_dissolve_aq Does it dissolve in base (e.g., 0.1N NaOH)? aqueous_path->check_dissolve_aq dilute_step Dilute stock into final aqueous buffer check_dissolve_aq->dilute_step Yes fail_base FAIL: Potential compound instability or impurity. Contact Technical Support. check_dissolve_aq->fail_base No check_precipitate Does it precipitate upon dilution? dilute_step->check_precipitate success_aq Success! Verify final pH. check_precipitate->success_aq No fail_aq FAIL: Target concentration is too high for this buffer/pH. Reduce final concentration. check_precipitate->fail_aq Yes

Caption: Troubleshooting flowchart for solubilizing this compound.

References

Technical Support Center: Synthesis of 3-Methyl-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-Methyl-1H-indazole-5-carboxylic acid. This guide is designed to provide in-depth troubleshooting and practical solutions to common challenges encountered during the synthesis of this important pharmaceutical intermediate. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you navigate potential pitfalls, identify byproducts, and optimize your reaction outcomes.

Section 1: Overview of a Common Synthetic Pathway

The synthesis of this compound often begins with a substituted acetophenone, which undergoes cyclization with a hydrazine source. A representative and widely adopted route involves the reaction of 4-acetyl-3-aminobenzoic acid with a diazotizing agent followed by reduction and cyclization. Understanding this pathway is crucial for anticipating potential side reactions.

The core transformation relies on the formation of a diazonium salt from an ortho-amino acetophenone derivative, which then cyclizes to form the indazole ring. The methyl group at the 3-position originates from the acetyl group of the starting material.

Synthetic_Pathway Start 4-Acetyl-3-aminobenzoic acid Intermediate1 Diazonium Salt Intermediate Start->Intermediate1 1. NaNO2, HCl Product This compound Intermediate1->Product 2. Reduction (e.g., SnCl2) 3. Cyclization (Heat) Byproduct1 Phenolic Byproduct (Loss of N2) Intermediate1->Byproduct1 H2O, Δ Intermediate2 Hydrazone Intermediate (Post-reduction) Byproduct2 Uncyclized Hydrazone Intermediate2->Byproduct2 Incomplete Cyclization

Caption: A common synthetic route to this compound.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic guidance and preventative solutions.

Q1: My final product is a mixture of two isomers that are difficult to separate. What is the likely identity of the second isomer and how can I confirm it?

Answer: This is the most common issue in indazole synthesis when a subsequent N-alkylation step is performed, but it can also arise from side reactions. The primary byproduct is often the regioisomeric 3-Methyl-2H-indazole-5-carboxylic acid .

  • Causality: The indazole ring has two reactive nitrogen atoms (N1 and N2). The 1H-tautomer is generally the thermodynamically more stable form.[1][2] However, reaction conditions can lead to the formation of the 2H-isomer, which has different electronic and biological properties.[1] The choice of base and solvent during reactions like alkylation is critical for directing regioselectivity.[3] For instance, using sodium hydride (NaH) in an aprotic polar solvent like THF typically favors the formation of the N1-substituted product, which is often thermodynamically more stable.[3]

  • Identification Protocol: Advanced NMR spectroscopy is the definitive method for distinguishing between N1 and N2 isomers.[3]

    • Acquire High-Resolution Spectra: Obtain 1H, 13C, and 2D NMR spectra (COSY, HSQC, and especially HMBC) in a suitable solvent like DMSO-d6.

    • Analyze HMBC Spectrum: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is key. It shows correlations between protons and carbons that are 2-3 bonds away.

      • For the desired 1H-isomer: Expect a 3J correlation between the protons of the C3-methyl group and the C3a ring-junction carbon.

      • For the 2H-isomer byproduct: This correlation will be absent. Instead, you may observe a correlation from the C3-methyl protons to the C3 carbon.

Compound Key Diagnostic Signal (1H NMR) Key HMBC Correlation (Protons → Carbon)
This compound Broad N-H signal (~13 ppm in DMSO)CH 3 (at C3) → C 3a (ring junction)
3-Methyl-2H-indazole-5-carboxylic acid Absence of low-field N-H signalCH 3 (at C3) → C 3
Q2: Mass spectrometry of an impurity shows a molecular weight that is 44 Da less than my product. What could this byproduct be?

Answer: A loss of 44 Da strongly suggests decarboxylation , resulting in the formation of 3-methyl-1H-indazole .

  • Causality: Carboxylic acids on aromatic rings can be susceptible to decarboxylation, particularly under harsh thermal conditions or in the presence of strong acids or bases. If the cyclization or a subsequent workup step involves high temperatures for a prolonged period, this byproduct can form. The stability of the resulting indazole cation intermediate drives this reaction.

  • Prevention:

    • Temperature Control: Avoid excessive heating during reaction and purification steps. Use the minimum temperature required for cyclization to proceed.

    • pH Control: Neutralize the reaction mixture carefully during workup. Avoid prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures.

Q3: My reaction yield is low, and I've recovered a significant amount of an uncyclized intermediate. What went wrong?

Answer: This points to an incomplete cyclization step. The recovered material is likely the hydrazone precursor to the indazole ring.

  • Causality:

    • Insufficient Heat or Reaction Time: The final ring-closing step (intramolecular electrophilic substitution) is often the slowest and requires sufficient thermal energy to overcome the activation barrier.

    • Reagent Purity: The reducing agent (e.g., SnCl2, Na2S2O4) used to convert the diazonium group to a hydrazine must be of high quality and used in the correct stoichiometry to ensure complete conversion.

    • Steric Hindrance: While less common for this specific molecule, bulky groups near the reaction center can impede the cyclization.

  • Troubleshooting Steps:

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or HPLC to monitor the disappearance of the intermediate.

    • Increase Temperature/Time: Cautiously increase the reaction temperature or extend the reaction time, while monitoring for the formation of degradation byproducts like the decarboxylated species mentioned in Q2.

    • Verify Reagent Quality: Ensure your reducing agent is fresh and active. Sodium hydride, for instance, is highly sensitive to moisture and should be handled under anhydrous conditions.[3]

Section 3: Standard Analytical Workflows

A systematic analytical approach is essential for identifying and quantifying byproducts.

Analytical_Workflow Start Crude Reaction Mixture HPLC 1. HPLC-UV Analysis Start->HPLC PurityCheck Purity > 98%? HPLC->PurityCheck End Final Product PurityCheck->End Yes Isolate 2. Preparative HPLC or Column Chromatography PurityCheck->Isolate No NMR 3. NMR Spectroscopy (1H, 13C, HMBC, NOE) Isolate->NMR MS 4. Mass Spectrometry (LC-MS or HRMS) Isolate->MS Elucidate Structure Elucidation NMR->Elucidate MS->Elucidate

Caption: Standard workflow for byproduct identification and isolation.

Protocol 1: HPLC Purity Assessment
  • Sample Preparation: Dissolve ~1 mg of the crude product in 1 mL of a suitable solvent (e.g., Acetonitrile/Water 50:50).

  • Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Detection: UV detector at 254 nm and 280 nm.

  • Analysis: Integrate the peak areas to determine the relative percentage of the main product and any impurities.

Protocol 2: Structural Elucidation by NMR
  • Sample Preparation: Dissolve 5-10 mg of the isolated impurity in ~0.6 mL of deuterated solvent (DMSO-d6 is excellent for indazoles due to its ability to resolve N-H protons).

  • 1D Spectra: Acquire standard 1H and 13C spectra to get an overview of the proton and carbon environments.

  • 2D Spectra:

    • COSY: To establish H-H spin-spin coupling networks within the molecule.

    • HSQC: To correlate protons directly to their attached carbons.

    • HMBC: To identify long-range (2-3 bond) H-C correlations, which are critical for piecing together the molecular skeleton and distinguishing isomers.[3]

    • NOESY (optional): To identify through-space correlations, which can help confirm stereochemistry and isomeric identity.

Section 4: Summary of Potential Byproducts

Potential Byproduct Structure Δ Mass vs. Product Likely Cause Key Analytical Signature
3-Methyl-2H-indazole-5-carboxylic acidIsomer with N at position 2 protonated/substituted0 DaNon-regioselective reaction conditionsAbsence of low-field N-H proton in 1H NMR; different HMBC correlations from the C3-methyl group.[3]
3-Methyl-1H-indazoleLoss of the -COOH group-44 DaThermal degradation; harsh acidic/basic conditionsMolecular ion at m/z ~132 in MS. Absence of carboxyl proton and carbon signals in NMR.
4-Acetyl-3-hydroxybenzoic acidReplacement of the amino/diazo group with -OH-15 DaUncontrolled diazotization; reaction with waterPresence of a phenolic -OH signal in 1H NMR. Aromatic substitution pattern will differ.
Uncyclized Hydrazone IntermediateOpen-chain precursor+18 Da (if hydrated)Incomplete cyclization (low temp/short time)Signals corresponding to a hydrazone N-H and different aromatic shifts in 1H NMR. Molecular ion in MS will correspond to the acyclic precursor.
N-Arylated DimerReaction of an indazole molecule with a reactive intermediate (e.g., benzyne if used)VariesExcess of a reactive coupling partner; side reactionsSignificantly higher molecular weight in MS. Complex aromatic region in 1H NMR. This is noted in similar indazole syntheses.[4]

References

Technical Support Center: Regioselectivity Control in the Synthesis of 3-Methyl-1H-indazole-5-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Methyl-1H-indazole-5-carboxylic acid and its analogs. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of indazole chemistry. The indazole scaffold is a cornerstone in modern drug discovery, forming the core of therapeutics like Niraparib, an important PARP inhibitor.[1] However, its synthesis is frequently complicated by the challenge of controlling substitution at the N-1 versus N-2 position of the pyrazole ring.

This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you achieve high regioselectivity and optimize your synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing regioselectivity in indazole functionalization.

Q1: What is the primary reason for the difficulty in achieving regioselectivity during the N-alkylation or N-arylation of indazoles?

A1: The challenge is rooted in the inherent electronic structure of the indazole ring, a phenomenon known as annular tautomerism. The imino proton can reside on either nitrogen atom, leading to two distinct tautomeric forms: the 1H-indazole and the 2H-indazole.[2][3] While the 1H-tautomer is generally the more thermodynamically stable form, deprotonation with a base generates a delocalized indazolide anion.[1][4] In this anion, the negative charge is distributed across both N-1 and N-2, rendering both sites nucleophilic. Consequently, reaction with an electrophile often yields a mixture of N-1 and N-2 substituted regioisomers, complicating purification and reducing the yield of the desired product.[3][5]

Caption: Annular tautomerism in the indazole scaffold.

Q2: What are the key experimental factors that influence whether the N-1 or N-2 product is formed?

A2: The N-1/N-2 product ratio is highly sensitive to a combination of factors that can be strategically manipulated:

  • Base and Solvent System: This is arguably the most critical factor. The choice of base and solvent dictates the nature of the indazolide salt and its aggregation state. For example, using sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) strongly favors N-1 alkylation.[1][2] Conversely, Mitsunobu conditions or the use of different solvent/base combinations can favor N-2.[1][3]

  • Indazole Ring Substituents: The electronic properties and steric bulk of substituents on the indazole ring have a profound impact. Bulky groups at the C-3 position can sterically hinder the N-2 position, thereby favoring N-1 substitution.[2] Conversely, potent electron-withdrawing groups (EWGs) like -NO₂ or -CO₂Me at the C-7 position have been shown to direct alkylation almost exclusively to the N-2 position.[6][7]

  • Counter-ion Effects: The cation from the base (e.g., Li+, Na+, K+, Cs+) can coordinate with the indazolide anion. Density Functional Theory (DFT) calculations suggest that certain cations can form a chelate between the N-2 atom and a nearby Lewis basic site (like the oxygen of a C-3 or C-5 carboxylate group), sterically blocking N-2 and leaving N-1 as the only accessible site for the electrophile.[3][7]

  • Thermodynamic vs. Kinetic Control: Reaction conditions determine whether the product distribution is governed by the fastest-forming product (kinetic) or the most stable product (thermodynamic). N-1 substituted indazoles are often the thermodynamically more stable isomers.[2][8] Reactions run at lower temperatures for shorter times may favor a kinetic N-2 product, while higher temperatures and longer reaction times can allow for equilibration to the thermodynamic N-1 product.[6]

Q3: How can I reliably determine the regiochemistry of my N-substituted indazole products?

A3: Unambiguous structure elucidation is critical. While chromatography can separate the isomers, spectroscopic analysis is required for definitive assignment. The most powerful and reliable methods are advanced Nuclear Magnetic Resonance (NMR) experiments:[1][9]

  • Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique is the gold standard. For an N-1 substituted indazole, a long-range (²J or ³J) correlation will be observed between the protons of the N-alkyl group (e.g., the N-CH₂) and the C7a carbon of the indazole ring. This correlation is absent in the N-2 isomer.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): For N-1 isomers, a NOESY experiment will show a through-space correlation between the protons of the N-alkyl group and the proton at the C-7 position of the benzene ring. This proximity is not present in the N-2 isomer, which will instead show a correlation to the proton at the C-3 position (if present).

Section 2: Troubleshooting Guide & Protocols

This section provides solutions to common problems encountered during the synthesis of this compound analogs.

Problem 1: My reaction yields a difficult-to-separate mixture of N-1 and N-2 isomers, but the N-1 analog is my target.
  • Probable Cause: Your reaction conditions do not sufficiently differentiate between the two nucleophilic nitrogen atoms. This is common when using bases like K₂CO₃ in polar aprotic solvents like DMF, which can lead to poor selectivity.

  • Solution: Switch to a reaction system known to provide high N-1 selectivity. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-documented and robust method for achieving excellent N-1 regioselectivity, often exceeding a 99:1 ratio.[1][6] The rationale is that the sodium cation forms a stable six-membered chelate between the N-2 nitrogen and the oxygen of the C-5 carboxylate group, sterically blocking the N-2 position from the incoming electrophile.

Caption: Proposed Na⁺ chelation mechanism driving N-1 selectivity.

Protocol 1: Highly N-1 Selective Alkylation

  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

  • Add anhydrous THF (approx. 0.1 M concentration).

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equiv, 60% dispersion in mineral oil) portion-wise. Caution: H₂ gas evolution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction back to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.1 equiv) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Problem 2: My goal is the N-2 substituted analog, but I am isolating the N-1 isomer as the major product.
  • Probable Cause: Your reaction conditions are likely under thermodynamic control, favoring the formation of the more stable N-1 product. This can happen with long reaction times or elevated temperatures.

  • Solution: Employ a kinetically controlled reaction that favors attack at the less sterically hindered N-2 position. The Mitsunobu reaction is an excellent and widely-cited method for achieving high N-2 selectivity with indazoles.[1][3]

Mitsunobu_Workflow cluster_input Reactants cluster_process Reaction Sequence cluster_output Products Indazole Indazole Analog Step1 Activation of Alcohol (Formation of Phosphonium Intermediate) Indazole->Step1 Alcohol R-OH Alcohol->Step1 Reagents PPh₃ + DEAD/DIAD Reagents->Step1 Step2 SN2 Attack by Indazole N-2 (Kinetic Pathway) Step1->Step2 Product_N2 N-2 Alkylated Indazole (Major Product) Step2->Product_N2 Byproducts Ph₃P=O + Reduced Azodicarboxylate Step2->Byproducts

Caption: Experimental workflow for N-2 selective Mitsunobu reaction.

Protocol 2: Highly N-2 Selective Alkylation (Mitsunobu Reaction)

  • To a flame-dried flask under an inert atmosphere, dissolve the this compound analog (1.0 equiv), the desired alcohol (1.2 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise via syringe. Note: The solution will typically turn from colorless to yellow/orange.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue will contain the product and significant amounts of triphenylphosphine oxide and the reduced hydrazide byproduct. Purification is typically achieved via column chromatography.

Section 3: Comparative Data Summary

The choice of reaction conditions has a dramatic and predictable effect on the regiochemical outcome. The following table, adapted from literature data, illustrates this principle for a representative indazole system.[1]

Table 1: Influence of Reaction Conditions on N-1 vs. N-2 Regioselectivity

EntryBase (equiv)SolventElectrophileTemp (°C)Time (h)N-1 : N-2 Ratio
1NaH (1.1)THFn-Pentyl bromideRT16>99 : 1
2K₂CO₃ (2.0)DMFn-Pentyl bromide50161 : 1.1
3Cs₂CO₃ (2.0)DMFn-Pentyl bromide50161.3 : 1
4DBU (1.5)THFn-Pentyl bromideRT161 : 1.2
5Mitsunobu (DEAD/PPh₃)THFn-PentanolRT61 : 2.5

Data is illustrative and based on trends reported for substituted indazoles. Actual ratios may vary based on specific substrates.

By carefully selecting the base, solvent, and reaction type, researchers can effectively steer the synthesis towards the desired N-1 or N-2 substituted this compound analog with high fidelity.

References

Technical Support Center: Scaling Up the Synthesis of 3-Methyl-1H-indazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals focused on the synthesis of 3-Methyl-1H-indazole-5-carboxylic acid. As a crucial heterocyclic building block in medicinal chemistry and drug development, particularly for kinase inhibitors, mastering its synthesis on a larger scale is paramount. The indazole scaffold is a privileged structure in numerous pharmaceutical compounds.[1] This document moves beyond basic reaction schemes to provide in-depth troubleshooting, address common scale-up challenges, and answer frequently asked questions, ensuring your synthesis is efficient, reproducible, and safe.

Core Synthetic Strategy: The Jacobson-Huber Reaction and its Modern Applications

The most industrially viable and scalable route to this compound originates from appropriately substituted anilines, typically involving a diazotization followed by an intramolecular cyclization. This approach is a variation of the classical Jacobson-Huber indazole synthesis.[2] The general workflow involves converting an amino group into a diazonium salt, which then undergoes cyclization.

The preferred starting material for this specific target is 4-Amino-3-methylbenzoic acid . Its structure contains all the necessary atoms in the correct orientation, making the synthesis highly convergent.

Synthetic_Workflow SM 4-Amino-3-methylbenzoic acid Diazonium In Situ Diazonium Salt Formation SM->Diazonium  NaNO₂, aq. HCl  0-5 °C Cyclization Intramolecular Cyclization Diazonium->Cyclization  Spontaneous or  Gentle Warming Product 3-Methyl-1H-indazole- 5-carboxylic acid Cyclization->Product  Work-up &  Purification Troubleshooting_Workflow Start Low Yield or Impure Product Temp Was Internal Temp consistently 0-5°C? Start->Temp Mixing Was mixing vigorous and addition slow? Temp->Mixing Yes Sol_Temp Solution: Use internal probe, improved cooling, slower addition. Temp->Sol_Temp No Purity Is product discolored? Mixing->Purity Yes Sol_Mixing Solution: Use overhead stirrer, addition pump. Mixing->Sol_Mixing No Completion Is reaction incomplete? Purity->Completion No Sol_Purity Solution: Check acid equivalents, use charcoal, perform pH wash. Purity->Sol_Purity Yes Sol_Completion Solution: Quench excess nitrite, allow controlled warming (RT to 40°C). Completion->Sol_Completion Yes

References

Technical Support Center: Stability and Degradation of 3-Methyl-1H-indazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methyl-1H-indazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this compound. Here, we provide in-depth answers to frequently asked questions and troubleshooting advice for common experimental challenges related to its stability and degradation. Our goal is to equip you with the scientific rationale and practical methodologies needed to conduct robust experiments and develop stable formulations.

Forced degradation studies are a critical component of drug development, providing essential insights into the intrinsic stability of a drug substance, its degradation pathways, and for the development of stability-indicating analytical methods.[1][2] This guide will walk you through the key degradation pathways for indazole-containing compounds and provide a framework for your own investigations.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be concerned about for this compound?

Based on the known chemistry of the indazole core and its functional groups, you should anticipate susceptibility to four main degradation pathways: photodegradation, hydrolysis, oxidation, and thermal stress.[3]

  • Photodegradation: Indazoles are known to be photosensitive. A common pathway involves a phototransposition rearrangement into a more stable benzimidazole structure, particularly under UVA or UVB irradiation.[3]

  • Hydrolytic Degradation: The stability of the compound is likely pH-dependent. Both acidic and basic conditions can promote hydrolysis, potentially affecting the carboxylic acid group or the indazole ring itself.[3][4]

  • Oxidative Degradation: The indazole ring system is susceptible to oxidation. Exposure to oxidative agents can lead to N-oxides or ring-opened products.[3] The methyl group is also a potential site for oxidation, which could lead to a hydroxymethyl or even a carboxylic acid derivative.[5]

  • Thermal Degradation: High temperatures can induce decomposition. For aromatic carboxylic acids, a common thermal degradation pathway is decarboxylation (loss of CO2).[6]

Q2: I'm observing a new, more polar impurity in my aged sample analysis. What could it be?

An increase in polarity often suggests the introduction of a polar functional group, such as a hydroxyl (-OH) group. A likely candidate is the oxidation of the 3-methyl group to a 3-(hydroxymethyl) group (forming 3-(hydroxymethyl)-1H-indazole-5-carboxylic acid). This type of metabolic transformation is well-documented for alkyl-substituted aromatic systems.[5] To confirm this, you would need to use mass spectrometry (MS) to check for a mass increase of 16 amu (+O) and potentially 2D-NMR for structural elucidation.

Q3: My compound appears to be converting into a different isomeric structure under UV light. Why is this happening?

This is a classic photochemical rearrangement characteristic of the 1H-indazole ring system.[3] Upon exposure to UV radiation, the 1H-indazole can undergo an excited-state tautomerization to the less stable 2H-indazole form. This 2H-tautomer is the key intermediate that rearranges to form a highly stable benzimidazole structure.[3] This process can occur without any other reagents, requiring only UV light.

Q4: I'm struggling to achieve the recommended 5-20% degradation in my forced degradation study. What should I do?

If you are not seeing degradation, the conditions may be too mild. Conversely, if the degradation is too extensive, the conditions are too harsh. The goal is to achieve purposeful degradation that is predictive of long-term storage conditions.[7]

  • No Degradation: Gradually increase the stress level. For hydrolysis, increase the molarity of the acid/base (e.g., from 0.1 M to 1 M HCl) or increase the temperature (e.g., from 60°C to 80°C).[4] For oxidation, increase the concentration of H₂O₂ or the reaction time.[7]

  • Excessive Degradation: Reduce the stress level. Decrease the molarity of the stressor, lower the temperature, or shorten the exposure time. It is crucial to analyze samples at multiple time points to find the optimal duration.[7] If the molecule is highly labile, consider performing the studies at a lower temperature (e.g., 40°C or even room temperature) for a longer period.[4]

Troubleshooting Guide: Common Experimental Issues

Observed Issue Potential Cause(s) Recommended Troubleshooting Actions
Poor peak shape or shifting retention times in HPLC analysis of stressed samples. 1. The pH of the injected sample is outside the optimal mobile phase pH range. 2. The sample is not fully solubilized. 3. The column is degrading due to harsh pH.1. Neutralize the acidic or basic stressed samples with an equivalent amount of base or acid before injection.[4] 2. Ensure your diluent is appropriate for both the parent compound and potential degradants. 3. Use a pH-stable HPLC column and ensure the final sample pH is within the column's recommended operating range.
Multiple new peaks appear after exposure to fluorescent lab lighting. The compound is highly photosensitive. Photodegradation is occurring on the benchtop.1. Protect all solutions, standards, and samples from light using amber vials or aluminum foil. 2. Perform sample preparation under yellow light if possible. 3. Include a photostability study as part of your forced degradation protocol.
Disappearance of the parent peak with no corresponding degradant peaks. 1. Degradants are not being retained or detected by the current analytical method (e.g., they are too polar, non-UV active, or volatile). 2. The compound has precipitated out of solution under stress conditions.1. Modify the HPLC method: adjust the gradient to include a higher aqueous composition to retain polar degradants. Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) in addition to UV. 2. Visually inspect stressed samples for precipitation. If observed, try using a co-solvent (if compatible with the stress condition) to improve solubility.[4]
Inconsistent results between replicate stress experiments. 1. Inconsistent heating or temperature fluctuations. 2. Variable exposure to atmospheric oxygen (for oxidative pathways). 3. Inaccurate preparation of stressor solutions.1. Use a calibrated oven or water bath with precise temperature control. 2. For oxidative studies, ensure consistent headspace or consider purging with nitrogen for a negative control. 3. Prepare fresh stressor solutions for each experiment and verify their concentrations.

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to investigating the degradation pathways of this compound. The objective is to generate degradation products to a target level of 5-20%, which is considered reasonable for the validation of stability-indicating chromatographic assays.[7][8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., Methanol, Acetonitrile, or a mix with water). This stock will be used for all stress conditions.

2. Stress Conditions (ICH Guideline Approach):

  • For each condition, a parallel control sample should be prepared by subjecting the compound to the same conditions but without the stressor (e.g., in pure water instead of acid/base).[4]

Stress ConditionReagent/ConditionTemperatureDurationRationale & Causality
Acid Hydrolysis 0.1 M HCl60°C24, 48, 72 hoursTo investigate susceptibility to acid-catalyzed hydrolysis. The indazole ring or carboxylic acid could be targeted.[3]
Base Hydrolysis 0.1 M NaOH60°C2, 8, 24 hoursTo investigate susceptibility to base-catalyzed hydrolysis. Indazoles can be labile in alkaline conditions.[1][3]
Oxidation 3% H₂O₂Room Temp24, 48, 72 hoursTo simulate oxidative stress. H₂O₂ is a common reagent used to generate potential oxidative degradants.[3][7]
Thermal Stress Solid Compound & Solution80°C72 hoursTo assess the intrinsic thermal stability of the molecule in both solid and solution states.[3]
Photostability Solid Compound & SolutionAmbientICH Q1B Option 2To assess light sensitivity. Expose samples to ≥1.2 million lux hours and ≥200 watt hours/m² of UV-A light.[8] A control sample should be wrapped in foil.

3. Sample Analysis Workflow:

  • Step 1: Sampling: Withdraw aliquots at designated time points.

  • Step 2: Neutralization (for Hydrolysis samples): Before analysis, neutralize the acid and base-stressed samples with an equimolar amount of NaOH and HCl, respectively. This prevents further degradation and protects the analytical column.[4]

  • Step 3: Dilution: Dilute all samples (stressed and control) to a final concentration suitable for the analytical method (e.g., 0.1 mg/mL) using the mobile phase or an appropriate diluent.

  • Step 4: Analysis: Analyze the samples using a validated stability-indicating HPLC-UV/MS method. The mass spectrometer is crucial for identifying the mass of unknown degradants.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Workflow Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Apply Stress Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Apply Stress Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Apply Stress Thermal Thermal (80°C) Stock->Thermal Apply Stress Photo Photostability (ICH Q1B) Stock->Photo Apply Stress Control Prepare Control Samples Analyze HPLC-UV/MS Analysis Control->Analyze Analyze alongside stressed samples Sampling Withdraw Aliquots Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (Acid/Base Samples) Sampling->Neutralize Dilute Dilute to Final Conc. Neutralize->Dilute Dilute->Analyze

Caption: Forced Degradation Experimental Workflow.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound based on established chemical principles for the indazole heterocycle and its substituents. Structural elucidation of actual degradants formed during a forced degradation study is required for confirmation.

G cluster_photo Photodegradation cluster_thermal Thermal Degradation cluster_oxidative Oxidative Degradation Parent This compound Benzimidazole Benzimidazole Isomer (Photochemical Rearrangement) Parent->Benzimidazole UV Light [1] Decarboxylated 3-Methyl-1H-indazole (Decarboxylation) Parent->Decarboxylated Heat (Δ) [25] Hydroxymethyl 3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid (Methyl Oxidation) Parent->Hydroxymethyl [O] e.g., H₂O₂ [2] N_Oxide N-Oxide Derivative (Ring Oxidation) Parent->N_Oxide [O] e.g., H₂O₂ [1]

Caption: Potential Degradation Pathways.

This technical guide provides a foundational framework for investigating the stability of this compound. By understanding the potential degradation pathways and employing a systematic forced degradation strategy, researchers can develop robust analytical methods, ensure the quality and safety of their materials, and accelerate their drug development programs.

References

Validation & Comparative

A Comparative Guide to 3-Methyl-1H-indazole-5-carboxylic acid and Other Indazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the indazole scaffold represents a "privileged" structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its versatility allows for a wide range of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This guide provides an in-depth comparison of 3-Methyl-1H-indazole-5-carboxylic acid with other key indazole derivatives, focusing on the structure-activity relationships (SAR) that govern their performance. We will delve into their synthesis, comparative biological activities supported by experimental data, and the underlying mechanistic principles.

The Indazole Scaffold: A Versatile Core

The indazole, or benzopyrazole, is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring. This structure is a key pharmacophore in many bioactive molecules. The positions on the indazole ring are numbered, and substitutions at these positions can dramatically influence the compound's physicochemical properties and biological activity. The two nitrogen atoms in the pyrazole ring also allow for different tautomeric forms, primarily the 1H- and 2H-indazoles, with the 1H-tautomer being generally more stable.[6]

This guide will focus on the comparison of this compound with other derivatives where the position of the methyl and carboxylic acid groups are varied, as well as N-substituted analogs. These seemingly minor structural changes can lead to significant differences in biological activity.

Comparative Analysis of Indazole Derivatives

A direct head-to-head comparison of this compound with its isomers in the same biological assays is not extensively available in the public literature. However, by synthesizing data from various studies on different series of indazole derivatives, we can establish a strong understanding of the structure-activity relationships that differentiate these compounds.

For our comparative analysis, we will focus on the following key derivatives:

  • Indazole-3-carboxylic acid: A foundational analogue for many indazole-based drugs.

  • Indazole-5-carboxylic acid: A positional isomer of the 3-carboxylic acid derivative.

  • 1-Methyl-1H-indazole-3-carboxylic acid: An N-substituted isomer of our lead compound.

  • This compound: Our compound of interest.

Anticancer and Kinase Inhibitory Activity

The indazole scaffold is a common feature in many kinase inhibitors due to its ability to mimic the adenine hinge-binding region of ATP.[4] Modifications to the indazole core, such as the addition of methyl and carboxylic acid groups, can significantly impact their inhibitory potency and selectivity.

Coordination compounds of indazole-3-carboxylic acid with transition metals have demonstrated anticancer activity against colon (HT29), hepatoma (Hep-G2), and melanoma (B16-F10) cell lines, with some complexes being more effective than the ligand itself.[7] This suggests that the carboxylic acid moiety is a key interaction point that can be exploited for therapeutic benefit.

In a study of 3,5-diaminoindazoles as CDK inhibitors, potent activity was achieved, highlighting the importance of substitutions at the 5-position for anti-proliferative effects.[5] While our lead compound has a carboxylic acid at this position instead of an amine, this underscores the sensitivity of this position to substitution for anticancer activity.

Compound Target/Cell Line IC50 (µM) Key Structural Feature Reference
Indazole-3-carboxamide derivative (12d)CRAC channel< 13-carboxamide[8]
3,5-diaminoindazole derivativeCDK1/CDK2Potent inhibitors3,5-diamino substitution[5]
Indazole-based derivative (2f)A549, 4T1, HepG2, MCF-7, HCT1160.23 - 1.15(E)-3,5-dimethoxystyryl at C3[3][9]
Co(II)-indazole-3-carboxylateHepG2, B16-F10More effective than ligandMetal complex[7]

This table summarizes data from different studies to illustrate the potential of various substituted indazoles. Direct comparison of IC50 values should be done with caution as experimental conditions may vary.

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates the key positions on the indazole ring and how substitutions can impact biological activity.

Caption: Key substitution points on the indazole scaffold and their general impact on biological activity.

Experimental Protocols

General Synthesis of this compound

Synthesis_Workflow Start Substituted Toluene Derivative Nitration Nitration Start->Nitration Reduction Reduction Nitration->Reduction Diazotization Diazotization & Cyclization Reduction->Diazotization Hydrolysis Ester Hydrolysis Diazotization->Hydrolysis Final This compound Hydrolysis->Final

Caption: Generalized workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Nitration of a suitable starting material: Begin with a commercially available substituted toluene, such as 4-methylacetophenone. Perform nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the benzene ring.

  • Reduction of the nitro group: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or catalytic hydrogenation.

  • Diazotization and cyclization: The resulting amino compound is diazotized with sodium nitrite in an acidic medium. The diazonium salt then undergoes intramolecular cyclization to form the indazole ring.

  • Ester hydrolysis: If the synthesis route involves an ester intermediate for the carboxylic acid, the final step is the hydrolysis of the ester to the carboxylic acid, typically using a base like sodium hydroxide followed by acidification.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HT29, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the indazole derivatives in culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Conclusion and Future Directions

This compound and its derivatives are a promising class of compounds with significant potential in drug discovery, particularly in oncology and inflammatory diseases. The structure-activity relationships discussed in this guide highlight the importance of the substitution pattern on the indazole core for biological activity. The methyl group at the 3-position and the carboxylic acid at the 5-position likely play crucial roles in target binding and pharmacokinetic properties.

Future research should focus on the direct, systematic comparison of this compound with its key isomers in a panel of relevant biological assays. This would provide a clearer understanding of its specific advantages and potential therapeutic applications. Furthermore, the synthesis of a focused library of derivatives with modifications at the N1 position and on the carboxylic acid moiety could lead to the discovery of even more potent and selective drug candidates.

References

A Comparative Guide to the Biological Activity of Axitinib Versus Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, offering precision in disrupting the signaling pathways that drive tumor growth and proliferation. The indazole scaffold has proven to be a privileged structure in the design of potent kinase inhibitors. This guide provides an in-depth, objective comparison of the biological activity of Axitinib, a prominent indazole-based kinase inhibitor, with other key kinase inhibitors. This analysis is supported by experimental data to inform researchers and drug development professionals in their pursuit of novel cancer therapeutics.

Introduction to Axitinib and Its Core Mechanism

Axitinib, marketed as Inlyta®, is a second-generation, orally available small-molecule tyrosine kinase inhibitor.[1] Its primary mechanism of action is the potent and selective inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) 1, 2, and 3.[1][2] These receptors are critical mediators of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.[2][3] By binding to the ATP-binding pocket of the VEGFRs, Axitinib blocks their autophosphorylation and subsequent downstream signaling, thereby inhibiting the proliferation and migration of endothelial cells.[2][3]

Beyond its potent anti-angiogenic effects, Axitinib also demonstrates inhibitory activity against other receptor tyrosine kinases, including Platelet-Derived Growth Factor Receptor (PDGFR) and the stem cell factor receptor, c-KIT.[1][4] This multi-targeted profile contributes to its overall anti-tumor efficacy.

Comparative Analysis of Kinase Inhibition Profiles

The potency and selectivity of a kinase inhibitor are critical determinants of its therapeutic window and potential side effects. The following table provides a comparative summary of the half-maximal inhibitory concentrations (IC50) of Axitinib and other relevant kinase inhibitors against key targets. Lower IC50 values indicate greater potency.

Kinase TargetAxitinib IC50 (nM)Sorafenib IC50 (nM)Sunitinib IC50 (nM)Pazopanib IC50 (nM)Imatinib IC50 (nM)
VEGFR1 0.1[5][6]13[7]-10[7]-
VEGFR2 0.2[5][6]4.2[7]80[8]30[7]-
VEGFR3 0.1-0.3[5][6]46[7]-47[7]-
PDGFRβ 1.6[5][6]22[7]2[8]84[7]-
c-KIT 1.7[6]7[7]-74[7]100[8]

Data Interpretation:

As evidenced by the data, Axitinib is a highly potent inhibitor of all three VEGFR isoforms, with sub-nanomolar IC50 values.[1][4] Its potency against VEGFRs is notably higher than that of Sorafenib and Pazopanib.[1] While Sunitinib is a potent PDGFRβ inhibitor, Axitinib also demonstrates significant activity against this target.[8] Against c-KIT, Axitinib's potency is comparable to that of Sorafenib and more potent than Imatinib, a well-established c-KIT inhibitor.[6][7][8]

Signaling Pathway Modulation: A Visual Guide

Axitinib's therapeutic effect is a direct consequence of its ability to interrupt key signaling cascades. The following diagram illustrates the primary signaling pathways inhibited by Axitinib.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PDGFR PDGFR PDGFR->PI3K PDGFR->RAS c-KIT c-KIT c-KIT->PI3K Axitinib Axitinib Axitinib->VEGFR Inhibits Axitinib->PDGFR Inhibits Axitinib->c-KIT Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Transcription mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Transcription->Cell Proliferation, Survival, Angiogenesis VEGF VEGF VEGF->VEGFR Binds PDGF PDGF PDGF->PDGFR Binds SCF SCF SCF->c-KIT Binds

Caption: Axitinib inhibits VEGFR, PDGFR, and c-KIT, blocking downstream PI3K/Akt/mTOR and RAS/RAF/MEK/ERK signaling.

Experimental Methodologies: A Guide for In Vitro Evaluation

To facilitate further research and comparative studies, this section provides detailed, step-by-step protocols for key in vitro assays used to characterize kinase inhibitors like Axitinib.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., VEGFR2)

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Test compound (e.g., Axitinib)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (for control wells).

  • Enzyme and Substrate Addition: Add 2 µL of a solution containing the kinase and its substrate in kinase assay buffer to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Start Start Serial Dilution Prepare Serial Dilutions of Test Compound Start->Serial Dilution Plate Setup Add Compound/DMSO to 384-well Plate Serial Dilution->Plate Setup Add Enzyme/Substrate Add Kinase and Substrate Solution Plate Setup->Add Enzyme/Substrate Initiate Reaction Add ATP Solution Add Enzyme/Substrate->Initiate Reaction Incubate_Kinase Incubate at 30°C for 60 min Initiate Reaction->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Kinase->Add_ADP_Glo Incubate_RT1 Incubate at RT for 40 min Add_ADP_Glo->Incubate_RT1 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_RT1->Add_Detection_Reagent Incubate_RT2 Incubate at RT for 30 min Add_Detection_Reagent->Incubate_RT2 Read_Luminescence Measure Luminescence Incubate_RT2->Read_Luminescence Analyze_Data Calculate IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro kinase inhibition assay.

Cell-Based VEGFR Phosphorylation Assay

This protocol measures the ability of a compound to inhibit the phosphorylation of VEGFR in a cellular context.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • VEGF-A

  • Test compound (e.g., Axitinib)

  • Cell lysis buffer

  • Phospho-VEGFR2 (Tyr1175) ELISA kit

  • 96-well cell culture plates

  • Standard cell culture equipment

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the growth medium with a low-serum medium and incubate for 4-6 hours to reduce basal receptor phosphorylation.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 1-2 hours.

  • VEGF Stimulation: Stimulate the cells with an optimal concentration of VEGF-A (e.g., 50 ng/mL) for 10-15 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells with cell lysis buffer.

  • ELISA: Perform the Phospho-VEGFR2 (Tyr1175) ELISA according to the manufacturer's instructions to quantify the level of phosphorylated VEGFR2 in each well.

  • Data Analysis: Determine the percentage of inhibition of VEGFR phosphorylation for each compound concentration relative to the VEGF-stimulated control. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Clinical Context and Therapeutic Implications

Axitinib has been approved for the treatment of advanced renal cell carcinoma (RCC), particularly after the failure of prior systemic therapy.[9] Clinical trials have demonstrated that Axitinib significantly improves progression-free survival in this patient population compared to Sorafenib.[10][11] Its potent anti-angiogenic activity is believed to be the primary driver of its clinical efficacy in this highly vascularized tumor type.

The multi-targeted nature of Axitinib, while contributing to its efficacy, can also lead to a range of on-target side effects, including hypertension, diarrhea, and fatigue.[12] Understanding the specific kinase inhibition profile of Axitinib and its comparators is crucial for predicting and managing these adverse events, as well as for designing rational combination therapies.

Conclusion

Axitinib stands out as a potent, second-generation indazole-based kinase inhibitor with a well-defined mechanism of action centered on the inhibition of VEGFRs. Its superior potency against these key drivers of angiogenesis, as demonstrated by in vitro data, translates into meaningful clinical benefits for patients with advanced RCC. This guide provides a framework for the comparative evaluation of Axitinib and other kinase inhibitors, offering detailed protocols and a clear visualization of the underlying signaling pathways. For researchers and drug development professionals, a thorough understanding of these comparative biological activities is essential for the continued advancement of targeted cancer therapies.

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 1H- and 2H-Indazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of successful research. Indazole and its derivatives are significant scaffolds in medicinal chemistry, existing primarily in two tautomeric forms: 1H-indazole and 2H-indazole.[1] These isomers possess distinct physicochemical and pharmacological properties, making their accurate differentiation essential. Synthetic routes to indazole derivatives can often yield mixtures of both N-1 and N-2 substituted isomers, necessitating robust analytical methods for their unambiguous identification.[1]

This guide provides a comprehensive comparative analysis of the spectroscopic characteristics of 1H- and 2H-indazoles. We will delve into the causality behind experimental choices and present supporting data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) to provide a self-validating framework for isomer identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful and definitive technique for distinguishing between 1H- and 2H-indazole isomers. The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment. The location of the proton or substituent on either the N-1 or N-2 nitrogen atom fundamentally alters the electronic distribution within the heterocyclic ring system, leading to predictable and discernible differences in both ¹H and ¹³C NMR spectra.[2]

Comparative NMR Data

The following tables summarize the key diagnostic chemical shifts that differentiate the indazole isomers.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)

Proton 1H-Indazole (in CDCl₃) 2H-Indazole Derivative (Representative) Key Diagnostic Difference
N-H ~13.40 (s, broad) Absent The presence of a highly deshielded and broad N-H proton signal is a definitive marker for an unsubstituted 1H-indazole.[1]
H-3 ~8.10 (s) ~8.4 - 8.6 (s) The H-3 proton in 2H-isomers is consistently more deshielded, appearing further downfield than in the 1H-isomer.[1][2]

| H-7 | ~7.51 (d) | ~7.0 - 7.2 (d) | The H-7 proton in 2H-isomers is typically more shielded compared to the corresponding proton in 1H-isomers.[2] |

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)

Carbon 1H-Indazole (in CDCl₃) 2H-Indazole Derivative (Representative) Key Diagnostic Difference
C-3 ~134.8 ~125 C-3 is significantly more deshielded in the 1H-isomer.[2][3]

| C-7a | ~140.0 | ~150 | The bridgehead carbon C-7a is substantially more deshielded in 2H-isomers.[1][2] |

Experimental Protocol: High-Resolution NMR Spectroscopy

This protocol ensures the acquisition of high-quality, reproducible data, which is critical for confident isomer assignment. Advanced 2D NMR techniques like HMBC can further confirm assignments by establishing long-range correlations between protons and carbons.[4]

  • Sample Preparation: Dissolve 5-10 mg of the indazole sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[1]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-15 ppm.

    • Use a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to 0-160 ppm.

    • A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.0 ppm).

Workflow for NMR-Based Isomer Identification

Caption: NMR data acquisition and analysis workflow for indazole isomers.

Infrared (IR) Spectroscopy: A Rapid Diagnostic Check

IR spectroscopy probes the vibrational frequencies of molecular bonds.[5] Its power in differentiating unsubstituted indazole isomers lies in its ability to directly detect the N-H bond, which is present only in the 1H-tautomer. This makes IR a rapid and straightforward first-pass technique. While both techniques probe molecular vibrations, Raman spectroscopy is complementary, being more sensitive to homo-nuclear bonds (like C=C) and changes in polarizability.[6][7]

Comparative IR Data

Table 3: Key Infrared (IR) Spectroscopy Data (cm⁻¹)

Functional Group 1H-Indazole 2H-Indazole Derivative Key Diagnostic Difference
N-H Stretch ~3150 (broad) Absent The presence of a broad N-H stretching band is a clear indicator of an unsubstituted 1H-indazole.[1]
Aromatic C-H Stretch ~3100-3000 ~3100-3000 Both isomers show characteristic aromatic C-H stretching vibrations.[1]

| Ring Vibrations | ~1619, 1479 | ~1621-1592 | The fingerprint region (below 1500 cm⁻¹) will show distinct patterns of ring vibrations, which can be used for differentiation, though the N-H stretch is more diagnostic.[1][3] |

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation (Solid):

    • Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

    • Alternatively, prepare a Nujol mull by grinding the solid with a drop of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr).[8]

  • Sample Preparation (Liquid/Solution): Prepare a dilute solution of the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and analyze using a liquid cell.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment (or pure solvent/KBr).

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is automatically ratioed against the background.

Logical Flow for IR-Based Isomer Differentiation

IR_Logic Start Analyze IR Spectrum Check_NH_Stretch Broad band at ~3150 cm⁻¹? Start->Check_NH_Stretch Result_1H Identified as 1H-Indazole Check_NH_Stretch->Result_1H  Yes Result_2H Identified as 2H-Indazole Derivative Check_NH_Stretch->Result_2H  No

Caption: Logic for differentiating indazole isomers using IR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons from a ground state to a higher energy state, typically π → π* transitions in aromatic systems.[9][10] The differing electronic structures of 1H- and 2H-indazoles, caused by the nitrogen position, lead to distinct absorption maxima (λmax). This difference arises because the extent of π-electron conjugation is altered, changing the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[11]

Comparative UV-Vis Data

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Isomer λmax (nm) in Acetonitrile Key Diagnostic Difference
1H-Indazole ~254, ~295 2H-Indazoles absorb light more strongly at longer wavelengths (a bathochromic shift) compared to their 1H counterparts.[1][12]
1-Methylindazole ~254, ~295

| 2-Methylindazole | ~275, ~310 | |

Experimental Protocol: UV-Vis Spectroscopy
  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Solvent Selection: Choose a UV-transparent solvent in which the sample is soluble (e.g., acetonitrile, ethanol, methanol).

  • Sample Preparation: Prepare a dilute solution of the indazole sample (e.g., 10-100 µM). The concentration should be adjusted to ensure the maximum absorbance is within the linear range of the instrument (typically < 1.5 AU).

  • Data Acquisition:

    • Calibrate the baseline using a cuvette filled with the pure solvent.

    • Measure the absorbance of the sample solution over a wavelength range of approximately 200-400 nm.

    • Identify the wavelength(s) of maximum absorbance (λmax).

UV-Vis Experimental Workflow

UV_Vis_Workflow A Prepare Dilute Solution (e.g., in Acetonitrile) B Calibrate Spectrophotometer (Solvent Blank) A->B C Acquire Spectrum (200-400 nm) B->C D Identify λmax C->D E Compare λmax to Reference Data D->E

Caption: Standard experimental workflow for UV-Vis analysis.

Mass Spectrometry (MS): Clues from Fragmentation

Mass spectrometry provides the molecular weight of a compound via its molecular ion peak (M+•). While the parent 1H- and 2H-indazole isomers have the same molecular weight, differences can emerge in the fragmentation patterns of their derivatives under ionization techniques like Electron Ionization (EI).[1][13] The stability of the fragment ions is influenced by the position of the substituent (N-1 vs. N-2), which can lead to variations in the relative abundances of these fragments, providing clues for structural assignment.[1][14]

Comparative Mass Spectrometry Fragmentation

Table 5: Mass Spectrometry Fragmentation Characteristics

Isomer Type Fragmentation Pattern Key Diagnostic Difference
1H-Indazole Derivatives Fragmentation often involves the loss of the N-1 substituent, followed by subsequent ring fragmentation. While the mass spectra of the parent isomers can be similar, differences in the fragmentation patterns and relative ion abundances of their derivatives can aid in their distinction.[1][15]

| 2H-Indazole Derivatives | Similar to 1H-derivatives, fragmentation can involve the loss of the N-2 substituent. | |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source. EI is a common technique for small, volatile molecules and provides reproducible fragmentation patterns.

  • Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently volatile, through a gas chromatography (GC) inlet.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to generate a molecular ion and fragment ions.

  • Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the resulting mass spectrum. Identify the molecular ion peak to confirm the molecular weight and examine the fragmentation pattern for structural clues.

General Mass Spectrometry Analysis Process

MS_Process Sample Introduce Sample Ionize Ionize (e.g., EI) Sample->Ionize Separate Separate Ions (m/z) Ionize->Separate Detect Detect Ions Separate->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Analyze Analyze M+• and Fragmentation Pattern Spectrum->Analyze

Caption: The general process of mass spectrometry analysis.

Conclusion

The unambiguous differentiation of 1H- and 2H-indazole isomers is critical for advancing drug discovery and development. While each spectroscopic technique offers valuable information, a combined analytical approach provides the most robust and trustworthy structural elucidation.

  • NMR Spectroscopy stands as the most definitive method, offering clear, quantitative differences in both proton and carbon chemical shifts.

  • IR Spectroscopy provides a rapid and conclusive test for unsubstituted 1H-indazoles through the unique N-H stretching vibration.

  • UV-Vis Spectroscopy offers supporting evidence based on predictable shifts in absorption maxima related to the molecule's electronic structure.

  • Mass Spectrometry confirms molecular weight and can reveal subtle differences in the fragmentation patterns of substituted derivatives.

By understanding the principles behind each technique and applying rigorous, standardized protocols, researchers can confidently distinguish between these crucial isomers, ensuring the integrity and success of their scientific endeavors.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Methyl-1H-indazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective therapeutic is both an art and a science. The 3-methyl-1H-indazole-5-carboxylic acid moiety has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1] This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of derivatives based on this scaffold, offering insights into experimental design, data interpretation, and the critical transition from the laboratory bench to preclinical models.

The Indazole Scaffold: A Foundation for Diverse Biological Activity

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of numerous pharmacologically active agents.[1] Its derivatives have been investigated for a multitude of therapeutic applications, including anticancer, antibacterial, anti-inflammatory, and antiviral activities.[1][2] The 3-methyl and 5-carboxylic acid substitutions on the indazole ring provide key handles for synthetic modification, allowing for the fine-tuning of physicochemical properties and biological targets.

Part 1: In Vitro Efficacy—Screening for Biological Promise

In vitro assays are the crucible where the initial therapeutic potential of novel chemical entities is forged. These rapid and cost-effective methods allow for the high-throughput screening of compound libraries to identify lead candidates with desired biological activities. For derivatives of this compound, the primary areas of investigation have been in the realms of antibacterial and anticancer research.

Antibacterial Activity of 3-Methyl-1H-indazole Derivatives

Several studies have highlighted the potential of 3-methyl-1H-indazole derivatives as potent antibacterial agents. A notable study by Shaikh et al. demonstrated the synthesis and evaluation of a series of novel 3-methyl-1H-indazole derivatives against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[1][3]

Experimental Data Summary: In Vitro Antibacterial Activity

Compound IDDerivative Structure (Modification at N1)Bacillus subtilis Zone of Inhibition (mm) at 300 µg/mlEscherichia coli Zone of Inhibition (mm) at 300 µg/ml
1d 1-(2-(piperidin-1-yl)ethan-1-oyl)2246
Ciprofloxacin (Standard) -Not specified in detail, but 1d was found to be superiorNot specified in detail, but 1d was found to be superior

Data synthesized from Shaikh et al.[1][3]

The results indicate that compound 1d , a piperidinyl-ethanoyl derivative, exhibited the most potent antibacterial activity, surpassing the standard drug ciprofloxacin under the tested conditions.[1][3] This highlights the importance of the N1-substituent in modulating the antibacterial efficacy of the 3-methyl-1H-indazole scaffold.

Experimental Protocol: In Vitro Antibacterial Susceptibility Testing (Cup-Plate Method)

This protocol outlines the agar diffusion method used to assess the antibacterial activity of the synthesized compounds.

  • Preparation of Media: Prepare nutrient agar plates under sterile conditions.

  • Bacterial Inoculation: Spread a standardized inoculum of the test bacteria (B. subtilis or E. coli) evenly over the surface of the agar plates.

  • Well Creation: Create uniform wells (cups) in the agar using a sterile borer.

  • Compound Application: Add a defined concentration (e.g., 300 µg/ml) of the test compound dissolved in a suitable solvent (e.g., DMSO) to the wells. A solvent control and a standard antibiotic (e.g., ciprofloxacin) are also included.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Workflow for In Vitro Antibacterial Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare Nutrient Agar inoculate Inoculate Agar Plates prep_media->inoculate prep_inoculum Standardize Bacterial Inoculum prep_inoculum->inoculate prep_compounds Dissolve Test Compounds add_compounds Add Compounds to Wells prep_compounds->add_compounds create_wells Create Wells in Agar inoculate->create_wells create_wells->add_compounds incubate Incubate at 37°C for 24h add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones compare Compare to Standard measure_zones->compare G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compounds seed_cells->treat_cells prep_compounds Prepare Compound Dilutions prep_compounds->treat_cells incubate_treatment Incubate for 48-72h treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis implant Implant Cancer Cells tumor_growth Allow Tumor Growth implant->tumor_growth randomize Randomize Mice tumor_growth->randomize treat Administer Compound randomize->treat monitor Monitor Tumor Size & Weight treat->monitor terminate Terminate Study monitor->terminate excise Excise & Weigh Tumors terminate->excise analyze Analyze Tumor Growth Inhibition excise->analyze

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-Methyl-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds with a wide array of biological activities, including anti-inflammatory, anti-tumor, and kinase inhibitory effects.[1][2][3] 3-Methyl-1H-indazole-5-carboxylic acid is a representative of this class, serving as a versatile building block in the synthesis of novel therapeutic agents.[4][5][6] However, the very features that make the indazole ring a potent pharmacophore also create a significant challenge: the potential for off-target interactions, or cross-reactivity.

Undesired interactions can lead to a host of adverse effects, from diminished efficacy to outright toxicity, derailing an otherwise promising drug candidate. Therefore, a rigorous and systematic cross-reactivity profiling campaign is not merely a regulatory checkbox but a fundamental component of derisking a compound and building a robust safety profile. This guide provides a comprehensive, technically-grounded framework for assessing the selectivity of this compound, structured as a multi-tiered strategy that progresses from broad, predictive screening to deep, quantitative, and cell-based validation.

Pillar 1: Foundational Strategy - A Tiered Approach to Profiling

A successful cross-reactivity profiling effort is built on a logical, tiered workflow. This approach maximizes efficiency by using broad, cost-effective methods to cast a wide net initially, followed by more focused and resource-intensive assays to confirm and quantify potential liabilities. The causality behind this tiered system is risk mitigation; we aim to identify and eliminate problematic compounds early, saving time and resources.

Below is a conceptual workflow for the comprehensive profiling of our lead compound.

G cluster_0 Tier 1: In Silico & Broad Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Cellular Target Engagement cluster_3 Tier 4: Go/No-Go Decision & Optimization A In Silico Profiling (Structure-based target prediction, docking against off-target panels) B Broad Biochemical Screen (e.g., Kinome-wide panel at single high concentration) A->B Guide experimental design C Dose-Response Assays (IC50) (Quantitative analysis of confirmed 'hits') B->C Identify initial 'hits' (e.g., >70% inhibition) D Cellular Thermal Shift Assay (CETSA) (Confirming interaction in a native environment) C->D Quantified off-targets E Downstream Signaling Analysis (e.g., Phospho-protein Western Blot) D->E Confirm cellular engagement F Data Integration & Risk Assessment E->F G Lead Optimization (Improve selectivity) F->G Unacceptable Off-Target Profile H Advance Candidate F->H Acceptable Selectivity Window G->A Iterate with new analogs G Stress Cellular Stress (e.g., UV, Cytokines) p38a p38α (MAPK14) Stress->p38a Activates MK2 MK2 p38a->MK2 Phosphorylates pMK2 Phospho-MK2 (Active) Downstream Downstream Effects (e.g., Inflammation) pMK2->Downstream Leads to CompoundY Compound Y CompoundY->p38a Inhibits

References

A Comparative Guide to the Synthetic Routes of 3-Methyl-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1H-indazole-5-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active compounds. Its rigid bicyclic structure and versatile functional groups make it an attractive starting material for the synthesis of kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates. The efficient and scalable synthesis of this key intermediate is therefore of paramount importance in drug discovery and development. This guide provides an in-depth comparison of two primary synthetic routes to this compound, offering a critical evaluation of their respective methodologies, performance, and practical considerations.

At a Glance: Comparison of Synthetic Routes

Parameter Route 1: Diazotization of 4-Amino-3-methylbenzoic Acid Route 2: Cyclization of a Substituted Acetophenone Derivative
Starting Material 4-Amino-3-methylbenzoic acidSubstituted 2-fluoro-5-acetylbenzonitrile (hypothetical)
Key Transformation Intramolecular diazonium salt cyclizationHydrazine-mediated cyclization
Typical Yields Moderate to GoodGood to Excellent
Scalability Generally good, with careful control of diazotizationPotentially high, common industrial transformation
Reagent Safety Diazonium salts are potentially explosiveHydrazine is toxic and requires careful handling
Cost-Effectiveness Dependent on the cost of the substituted anthranilic acidDependent on the cost of the fluorinated precursor

Route 1: Synthesis via Diazotization of 4-Amino-3-methylbenzoic Acid

This classical approach to the indazole ring system relies on the diazotization of an appropriately substituted aniline, followed by intramolecular cyclization. In the case of this compound, the logical precursor is 4-amino-3-methylbenzoic acid.

Mechanistic Rationale

The synthesis begins with the diazotization of the primary aromatic amine of 4-amino-3-methylbenzoic acid using a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid. The resulting diazonium salt is a highly reactive intermediate. Intramolecular cyclization is then induced, often by a change in conditions such as neutralization or heating. The acetyl group, which would be introduced in a variation of this method starting from an aminoacetophenone, would provide the methyl group at the 3-position of the indazole ring upon cyclization. However, a more direct approach from 4-amino-3-methylbenzoic acid would rely on a different cyclization partner to form the pyrazole ring. A common strategy involves the in-situ formation of a hydrazone which then cyclizes.

A related and well-documented method for the synthesis of indazole-3-carboxylic acids involves the diazotization of anthranilic acid derivatives.[1] This general approach can be adapted for the synthesis of the target molecule.

Experimental Protocol (Hypothetical Adaptation)
  • Diazotization: 4-Amino-3-methylbenzoic acid is dissolved in a suitable acidic medium (e.g., a mixture of acetic acid and hydrochloric acid). The solution is cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature. The progress of the diazotization can be monitored by testing for the presence of nitrous acid with starch-iodide paper.

  • Cyclization: The cold diazonium salt solution is then treated to induce cyclization. This can involve the addition of a reducing agent like stannous chloride to form a hydrazine intermediate which then cyclizes, or by adjusting the pH and temperature to facilitate direct cyclization.

  • Work-up and Isolation: The reaction mixture is neutralized, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Causality Behind Experimental Choices
  • Low Temperature for Diazotization: Diazonium salts are thermally unstable and can decompose, sometimes explosively, at higher temperatures. Maintaining a temperature of 0-5 °C is critical for safety and to maximize the yield of the desired product.

  • Acidic Conditions: The presence of a strong acid is necessary to generate nitrous acid from sodium nitrite and to stabilize the resulting diazonium salt.

  • Controlled Addition of Nitrite: Slow, dropwise addition of the sodium nitrite solution prevents localized overheating and uncontrolled decomposition of the diazonium salt.

Route 2: Synthesis via Cyclization of a Substituted Acetophenone Derivative

An alternative and often high-yielding approach to the 3-methyl-indazole scaffold involves the reaction of a suitably substituted acetophenone derivative with hydrazine. For the synthesis of this compound, a hypothetical starting material would be a derivative of 5-acetyl-2-fluorobenzoic acid or its nitrile equivalent. The synthesis of the isomeric 3-Methyl-1H-indazole-6-carboxylic acid from 2-fluoro-4-methoxyacetophenone provides a strong precedent for this strategy.[2]

Mechanistic Rationale

This method proceeds through the initial formation of a hydrazone by the condensation of the acetophenone's carbonyl group with hydrazine. Subsequent intramolecular nucleophilic aromatic substitution, where the second nitrogen of the hydrazine displaces the fluorine atom, leads to the formation of the indazole ring. The carboxylic acid or nitrile group at the 5-position remains intact throughout this process. If a nitrile is used, it can be hydrolyzed to the carboxylic acid in a final step.

Experimental Protocol (Based on Analogy to the 6-Carboxylic Acid Isomer)
  • Hydrazone Formation and Cyclization: A solution of the appropriately substituted 2-fluoroacetophenone derivative (e.g., methyl 5-acetyl-2-fluorobenzoate) in a high-boiling solvent such as ethanol or n-butanol is treated with hydrazine hydrate. The mixture is heated at reflux for an extended period (e.g., 24-48 hours) to drive both the hydrazone formation and the subsequent cyclization.

  • Work-up and Isolation: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated.

  • Hydrolysis (if necessary): If the starting material contained an ester or nitrile group, a final hydrolysis step is required. This is typically achieved by heating with an aqueous base (e.g., sodium hydroxide) or acid, followed by acidification to precipitate the carboxylic acid.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Causality Behind Experimental Choices
  • Hydrazine Hydrate: This is a common and effective source of hydrazine for the formation of hydrazones and subsequent cyclization.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for both the hydrazone formation and the intramolecular nucleophilic aromatic substitution, which is the key ring-forming step.

  • Fluorine as a Leaving Group: A fluorine atom ortho to the acetophenone group is an excellent leaving group for the intramolecular nucleophilic aromatic substitution, facilitating the cyclization process.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Diazotization cluster_1 Route 2: Acetophenone Cyclization A1 4-Amino-3-methylbenzoic acid A2 Diazonium Salt Intermediate A1->A2 NaNO2, HCl 0-5 °C A3 This compound A2->A3 Cyclization B1 Substituted 2-Fluoroacetophenone B2 Hydrazone Intermediate B1->B2 Hydrazine Hydrate B3 This compound B2->B3 Intramolecular Cyclization (Heat)

Figure 1: Comparative workflow of the two main synthetic routes to this compound.

Conclusion

Both the diazotization of 4-amino-3-methylbenzoic acid and the cyclization of a substituted acetophenone derivative represent viable synthetic strategies for the preparation of this compound. The choice between these routes will often depend on the availability and cost of the starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling potentially hazardous reagents.

The diazotization route is a well-established method for indazole synthesis, but requires careful temperature control to manage the stability of the diazonium intermediate. The acetophenone cyclization route, by analogy with the synthesis of its isomers, promises good to excellent yields and may be more amenable to large-scale production, provided a suitable fluorinated precursor is accessible. For drug development professionals, the scalability and robustness of the acetophenone route may be advantageous, while academic researchers might find the diazotization route more convenient for smaller-scale syntheses depending on precursor availability.

References

A Comparative Guide to the Validation of Analytical Methods for 3-Methyl-1H-indazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 3-Methyl-1H-indazole-5-carboxylic Acid

This compound (MICA) is a pivotal molecular scaffold in the development of a range of therapeutic agents. Its purity, stability, and concentration in various matrices are critical quality attributes that necessitate rigorously validated analytical methods. The choice of analytical technique is a strategic decision that impacts the reliability of data throughout the drug development lifecycle. This guide provides a comparative analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the comprehensive analysis of MICA.

The validation of these analytical procedures is paramount to demonstrate their suitability for the intended purpose.[1][2] This process establishes, through documented evidence, a high degree of assurance that a specific method will consistently produce a result meeting pre-determined acceptance criteria.[3] The principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), form the bedrock of the validation protocols discussed herein.[1][4][5][6][7]

Comparative Overview of Analytical Methodologies

The selection of an appropriate analytical method hinges on a balance of sensitivity, selectivity, and the specific requirements of the analysis (e.g., impurity profiling vs. bulk assay).

Parameter HPLC-UV GC-FID LC-MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on volatility, detection via flame ionization.Separation based on polarity, detection by mass-to-charge ratio.
Analyte Suitability Excellent for non-volatile, polar, and UV-active compounds.Suitable for volatile or semi-volatile compounds. Derivatization is often necessary for polar, non-volatile compounds.Highly versatile for a wide range of compounds, offering exceptional sensitivity and selectivity.
Typical Application Assay, impurity determination, content uniformity, dissolution testing.Analysis of residual solvents, and volatile impurities.Trace level impurity identification and quantification, metabolite studies.
Advantages Robust, widely available, good precision and accuracy.High resolution for volatile compounds.Unmatched sensitivity and specificity, structural elucidation capabilities.
Limitations Moderate sensitivity, potential for interference from co-eluting UV-active compounds.Requires derivatization for non-volatile analytes, which can introduce variability. High temperatures can cause degradation of thermally labile compounds.Higher cost and complexity, potential for matrix effects.

In-Depth Analysis of Key Validation Parameters

The validation of an analytical method is a multifaceted process. The core parameters, as stipulated by ICH guidelines, are dissected below with a focus on their practical application to MICA analysis.[5]

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] For MICA, this would involve demonstrating that the analytical signal is not affected by starting materials, known impurities, or excipients in a formulated product.

Linearity and Range

Linearity demonstrates a direct proportionality between the concentration of the analyte and the analytical signal over a defined range.[5] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[1][4]

Accuracy and Precision

Accuracy refers to the closeness of the test results to the true value, often expressed as percent recovery.[5] Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability (short-term precision), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory precision).[2]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4]

Head-to-Head Performance Comparison for MICA Analysis

The following table presents a summary of expected performance data for the three analytical techniques when applied to the analysis of this compound. This data is illustrative and serves as a baseline for what a well-validated method can achieve.

Validation Parameter HPLC-UV GC-FID (with derivatization) LC-MS
Linearity (R²) > 0.999> 0.998> 0.999
Range (µg/mL) 1 - 1005 - 2000.01 - 10
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (%RSD)
- Repeatability< 1.0%< 1.5%< 2.0%
- Intermediate Precision< 2.0%< 2.5%< 3.0%
LOD (µg/mL) 0.10.50.001
LOQ (µg/mL) 0.31.50.003
Robustness HighModerateHigh

Experimental Protocols

A detailed, step-by-step methodology for the validation of an HPLC-UV method for the quantification of this compound is provided below as a practical guide.

HPLC-UV Method Validation Protocol

1. Objective: To validate a reverse-phase HPLC-UV method for the accurate and precise quantification of this compound in a drug substance.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

3. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 254 nm

4. Validation Experiments:

  • Specificity:

    • Inject a blank (mobile phase).

    • Inject a solution of the MICA reference standard.

    • Inject a solution containing known impurities and/or placebo.

    • Acceptance Criteria: The MICA peak should be well-resolved from any other peaks, and the blank should show no interfering peaks at the retention time of MICA.

  • Linearity:

    • Prepare a stock solution of MICA (100 µg/mL).

    • Prepare a series of at least five concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Inject each concentration in triplicate.

    • Plot a calibration curve of peak area versus concentration and determine the coefficient of determination (R²).

    • Acceptance Criteria: R² ≥ 0.999.

  • Accuracy:

    • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with known amounts of MICA.

    • Analyze each sample in triplicate.

    • Calculate the percent recovery for each sample.

    • Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.

  • Precision (Repeatability):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (%RSD).

    • Acceptance Criteria: %RSD ≤ 1.0%.

  • Precision (Intermediate):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for the combined data.

    • Acceptance Criteria: %RSD ≤ 2.0%.

  • LOD and LOQ:

    • Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Robustness:

    • Deliberately vary chromatographic parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

    • Analyze a sample under each varied condition.

    • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.

Visualizing the Validation Workflow

A logical workflow is essential for a comprehensive and efficient method validation process.

ValidationWorkflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting Protocol Develop Validation Protocol AcceptanceCriteria Define Acceptance Criteria Protocol->AcceptanceCriteria Defines Specificity Specificity AcceptanceCriteria->Specificity Linearity Linearity & Range AcceptanceCriteria->Linearity Accuracy Accuracy AcceptanceCriteria->Accuracy Precision Precision (Repeatability & Intermediate) AcceptanceCriteria->Precision LOD_LOQ LOD & LOQ AcceptanceCriteria->LOD_LOQ Robustness Robustness AcceptanceCriteria->Robustness Report Generate Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report Conclusion Method Fitness for Purpose Report->Conclusion Summarizes to

Caption: A flowchart illustrating the structured workflow for analytical method validation.

Logical Relationships of Validation Parameters

The various validation parameters are interconnected and collectively establish the reliability of the analytical method.

ValidationParameters center Validated Method Specificity Specificity center->Specificity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Linearity Linearity center->Linearity Robustness Robustness center->Robustness Range Range Accuracy->Range Impacts LOQ LOQ Accuracy->LOQ Defines Precision->Range Impacts Precision->LOQ Defines Linearity->Range Defines Linearity->LOQ Informs LOD LOD LOD->LOQ Is lower than

Caption: Interdependencies of core analytical method validation parameters.

Conclusion

The validation of analytical methods for this compound is a critical exercise in ensuring data integrity and product quality. While HPLC-UV offers a robust and accessible platform for routine quality control, LC-MS provides unparalleled sensitivity for trace analysis and impurity identification. GC-FID, with appropriate derivatization, can be a valuable tool for specific applications like residual solvent analysis. The choice of method should be guided by the specific analytical challenge and justified through a comprehensive validation study as outlined in this guide. Adherence to the principles of scientific integrity and regulatory guidelines, such as those from the ICH, is non-negotiable for ensuring the development of safe and effective pharmaceuticals.

References

Benchmarking 3-Methyl-1H-indazole-5-carboxylic Acid: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive benchmarking analysis of 3-Methyl-1H-indazole-5-carboxylic acid and its related analogs against established standards in key therapeutic areas: kinase inhibition, anti-inflammatory action, and antibacterial efficacy. While direct, publicly available quantitative data for this compound is limited, this document synthesizes data from closely related indazole derivatives to offer a robust comparative framework for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed protocols for self-validating assays, and ground our claims in authoritative scientific literature.

The Indazole Scaffold: A Versatile Pharmacophore

Indazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological properties. These derivatives have been investigated as potent inhibitors of various enzymes and receptors, leading to their development as anti-cancer, anti-inflammatory, and antimicrobial agents. The carboxylic acid moiety, in particular, is often crucial for the biological activity of these compounds, though it can sometimes be a liability in terms of pharmacokinetic properties, leading to research into bioisosteric replacements.

Benchmarking Against Known Standards: A Multi-faceted Approach

To objectively assess the potential of the this compound scaffold, we will compare the performance of its analogs against well-established standards in three distinct biological assays.

Kinase Inhibition: Targeting the ATP-Binding Site

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The indazole core is a common feature in many kinase inhibitors, often acting as a hinge-binder in the ATP-binding pocket of the enzyme.

Known Standard: Staurosporine

Staurosporine is a potent, albeit non-selective, ATP-competitive kinase inhibitor. Its broad activity makes it a useful positive control and a benchmark for assessing the potency of new chemical entities.

Comparative Data for Indazole Derivatives and Staurosporine:

CompoundTarget KinaseIC50 (nM)Reference
Staurosporine Protein Kinase C (PKC)0.7[1][2]
Protein Kinase A (PKA)7[1][3]
Protein Kinase G (PKG)8.5[1]
CaM Kinase II20[3]
p60v-src Tyrosine Kinase6[3]
Indazole Derivative (Compound 72) TTK Kinase3.6[4][5]
Indazole Derivative (Compound VIII) EGFR (L858R/T790M)70[6][7]
EGFR (wild-type)1700[6][7]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Kinase Reaction Setup: In a 96-well plate, add the test compound at various concentrations. Add the kinase and a suitable substrate peptide to each well.

  • Initiation of Reaction: Start the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add a reagent that stops the kinase reaction and detects the amount of ADP produced, which is proportional to kinase activity. Luminescence is a common readout.

  • Data Analysis: Measure the luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway: Kinase Inhibition

Kinase_Inhibition cluster_0 Normal Kinase Activity cluster_1 Competitive Inhibition ATP ATP Kinase Kinase Active Site ATP->Kinase Substrate Substrate Substrate->Kinase Phosphorylated_Substrate Phosphorylated Substrate (Signal Transduction) Kinase->Phosphorylated_Substrate ADP ADP Kinase->ADP Inhibitor Indazole Inhibitor Inhibited_Kinase Inhibited Kinase Inhibitor->Inhibited_Kinase Binds to ATP pocket

Caption: Competitive kinase inhibition by an indazole derivative.

Anti-Inflammatory Activity: Targeting COX-2 and Pro-inflammatory Cytokines

Chronic inflammation is implicated in a wide range of diseases. Many anti-inflammatory drugs work by inhibiting cyclooxygenase (COX) enzymes or by suppressing the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).

Known Standards: Celecoxib and Dexamethasone

  • Celecoxib: A selective COX-2 inhibitor, representing a key class of nonsteroidal anti-inflammatory drugs (NSAIDs).[8]

  • Dexamethasone: A potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressant effects.[9][10]

Comparative Data for Indazole Derivatives and Standards:

CompoundTargetIC50Reference
Celecoxib COX-240 nM[8]
Dexamethasone Glucocorticoid Receptor38 nM[9]
IL-1β Secretion (HRMPs)7 nM[11]
MCP-1 Secretion (HRMPs)3 nM[11]
Indazole COX-223.42 µM[12]
TNF-α220.11 µM[12]
5-Aminoindazole COX-212.32 µM[12]
TNF-α230.19 µM[12]
6-Nitroindazole COX-219.22 µM[12]
IL-1β100.75 µM[12]

Experimental Protocol: In Vitro Anti-Inflammatory Assay (Griess Assay for Nitric Oxide)

This protocol measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitrite Measurement: After 24 hours, collect the cell culture supernatant. Add Griess reagent to the supernatant, which reacts with nitrite (a stable product of NO) to produce a colored compound.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the concentration of nitrite from a standard curve and determine the IC50 value of the test compound.

Signaling Pathway: Inhibition of NF-κB and p38 MAPK

Indazole derivatives may exert their anti-inflammatory effects by inhibiting key signaling pathways like NF-κB and p38 MAPK, which are crucial for the production of pro-inflammatory cytokines.[12][13]

Anti_Inflammatory_Pathway cluster_0 Upstream Signaling cluster_1 Transcription Factor Activation cluster_2 Pro-inflammatory Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK IKK IKK TLR4->IKK AP1 AP-1 p38_MAPK->AP1 activates NF_kB NF-κB IKK->NF_kB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NF_kB->Cytokines induce transcription COX2 COX-2 NF_kB->COX2 induce transcription AP1->Cytokines induce transcription AP1->COX2 induce transcription Indazole Indazole Derivative Indazole->p38_MAPK inhibits Indazole->IKK inhibits

Caption: Potential anti-inflammatory mechanism of indazole derivatives.

Antibacterial Activity: Targeting Bacterial Growth

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. The indazole scaffold has shown promise in this area.

Known Standard: Ciprofloxacin

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that is commonly used to treat a variety of bacterial infections.

Comparative Data for Indazole Derivatives and Ciprofloxacin:

CompoundBacterial StrainMIC (µg/mL)Reference
Ciprofloxacin Escherichia coli0.013 - 0.016[6]
Staphylococcus aureus0.25 - 0.6[6]
Indazole Derivative (Compound 93i) Pseudomonas aeruginosa0.15 (460 nM)
Indazole Derivative (Compound 56c) E. coli0.5
MRSA0.5

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Bacterial Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., E. coli or S. aureus) and add it to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Experimental Workflow: MIC Determination

MIC_Workflow start Start prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually Inspect for Bacterial Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The provided protocols and comparative data serve as a valuable resource for researchers aiming to evaluate this specific molecule or other novel indazole derivatives. Future studies should focus on generating direct, quantitative data for this compound in these and other relevant biological assays to fully elucidate its therapeutic potential and guide further drug development efforts. The exploration of structure-activity relationships within this chemical series will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-Methyl-1H-indazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical reagent from receipt to disposal is a critical responsibility for every researcher. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Methyl-1H-indazole-5-carboxylic acid (CAS No. 885223-58-5), ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined here are grounded in established safety protocols and an understanding of the compound's likely chemical characteristics, based on closely related analogs.

The core principle of chemical waste management is that all chemical products should be handled as if they have "unknown hazards and toxicity," especially novel or specialized compounds.[1] This approach mandates careful, informed handling from the moment a chemical is synthesized or purchased to its final disposal.

Part 1: Hazard Assessment and Characterization

Before any disposal process begins, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from close structural analogs, such as Indazole-3-carboxylic acid and 1-Methyl-1H-indazole-3-carboxylic acid, provide a reliable basis for hazard assessment.

Expected Hazard Profile:

Hazard ClassificationDescriptionGHS StatementSource
Acute Oral Toxicity Harmful if swallowed.H302[2]
Skin Corrosion/Irritation Causes skin irritation.H315[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.H319[1][2]
Specific Target Organ Toxicity May cause respiratory irritation.H335[2]

Based on this profile, this compound must be managed as a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), chemical waste is broadly defined by properties of ignitability, corrosivity, reactivity, and toxicity.[3] This compound falls under the toxicity characteristic. Therefore, it is prohibited to dispose of this chemical via standard trash or sewer systems.[3]

Part 2: Pre-Disposal and Segregation Workflow

Proper segregation is the cornerstone of safe chemical waste management. Incompatible chemicals, when mixed, can result in violent reactions.[4] For carboxylic acids like the topic compound, segregation from bases, amines, and strong oxidizing agents is critical to prevent exothermic or violent reactions.[2]

The following diagram illustrates the decision-making process for preparing the chemical waste for disposal.

DisposalWorkflow cluster_prep Step 1: Waste Characterization & Segregation A Identify Waste: This compound B Consult SDS / Hazard Data (Solid, Irritant, Harmful) A->B C Is the container empty? B->C D Decontaminate Container (Triple rinse with appropriate solvent) C->D Yes G Designate as Hazardous Waste C->G No E Manage rinseate as hazardous waste D->E F Dispose of defaced, dry container in regular trash D->F H Select Compatible Waste Container (HDPE, Glass) E->H G->H I Segregate from Incompatibles (Bases, Oxidizers, Amines) H->I

Caption: Waste Segregation and Containerization Workflow.

Part 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for laboratory personnel.

1. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing appropriate PPE. This includes:

    • Eye Protection: Chemical safety goggles or a face shield.[5]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.

    • Body Protection: A lab coat is mandatory. Wear appropriate clothing to prevent skin exposure.[2]

2. Waste Container Selection and Labeling:

  • Container: Use a container that is chemically compatible with the waste.[3] High-density polyethylene (HDPE) or glass containers with secure, screw-top caps are appropriate.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste."[1] The label must also include:

    • The full chemical name: "this compound."

    • The specific hazards (e.g., "Irritant," "Harmful").[6]

    • The date waste was first added to the container.[6]

3. Accumulation and Storage:

  • Solid Waste: If the waste is in its solid form, carefully transfer it to the designated hazardous waste container. Avoid creating dust.[1]

  • Solutions: If the compound is in solution, transfer the liquid to the appropriate liquid hazardous waste container.

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA).[1] This area must be at or near the point of generation.

  • Container Management: Keep the waste container closed at all times except when adding waste.[1]

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in your laboratory's SAA.[2]

4. Arranging for Final Disposal:

  • Do Not Treat In-House: Neutralization or other treatment methods should not be attempted unless you have specific training and authorization. For instance, while adjusting the pH of some corrosive wastes is permissible before drain disposal, this does not apply to toxic organic compounds.[1]

  • Contact Environmental Health & Safety (EHS): Your institution's EHS or Safety Office is responsible for the collection and ultimate disposal of hazardous waste. Follow your facility's specific procedures for requesting a waste pickup.

  • Professional Disposal: The EHS department will work with a licensed professional waste disposal service. The standard and recommended method for this type of organic solid is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This ensures complete destruction of the compound and scrubbing of any hazardous combustion byproducts.

5. Empty Container Disposal:

  • A container that held this compound can be disposed of as regular trash only after it has been triple-rinsed with an appropriate solvent (e.g., ethanol or acetone).

  • The rinseate (the solvent used for rinsing) must be collected and managed as hazardous waste.[2]

  • Before discarding the empty container, all hazardous waste labels must be defaced or removed.[2]

By adhering to these procedures, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their responsibility to the environment and maintaining full regulatory compliance.

References

A Comprehensive Guide to the Safe Handling of 3-Methyl-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug discovery and development. For researchers, scientists, and drug development professionals, ensuring the highest standards of safety is not merely a procedural checkbox but a fundamental prerequisite for scientific integrity and success. This guide provides essential, immediate safety and logistical information for the handling of 3-Methyl-1H-indazole-5-carboxylic acid, a key building block in synthetic chemistry.

While a specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing, this guide is built upon established safety principles for structurally similar indazole derivatives and carboxylic acids. Therefore, it is imperative to treat this compound with the caution required for a potentially hazardous substance. Always supplement this information with a thorough risk assessment before commencing any work and consult your institution's Environmental Health and Safety (EHS) department.

Hazard Identification and Risk Assessment: Understanding the Compound

Based on data from analogous indazole compounds, this compound should be presumed to present the following hazards:

  • Skin Irritation: May cause redness and irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a risk of significant eye irritation or damage.[1][2]

  • Respiratory Irritation: Inhalation of dust may lead to irritation of the respiratory tract.[2]

  • Harmful if Swallowed: Ingestion may be detrimental to health.[2][3]

A thorough risk assessment is the first line of defense. Before handling this compound, evaluate the specific procedures to be performed, the quantities involved, and the potential for exposure. This assessment will inform the precise selection and implementation of control measures.

Personal Protective Equipment (PPE): Your Essential Barrier

The consistent and correct use of Personal Protective Equipment is non-negotiable. The following table outlines the minimum required PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid contaminating your skin.[4][5]
Eyes Safety glasses with side shields or gogglesProvides crucial protection against splashes and airborne particles.[1][4]
Face Face shieldTo be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing or aerosolization.[4][6]
Body Laboratory coatA standard lab coat is required to protect against skin contact. For larger quantities or tasks with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.[4][5][7]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust generation is likely. The type of respirator should be selected based on a formal risk assessment.[4][8]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a structured operational plan minimizes the risk of exposure and contamination.

Engineering Controls and Preparation
  • Chemical Fume Hood: All manipulations of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][9] Before use, verify the hood's functionality.

  • Designated Area: Establish a designated area for working with this compound. Cover the work surface with absorbent bench paper to contain any potential spills.[10]

  • Gather Materials: Before starting, ensure all necessary PPE is available and in good condition.[11] Also, have a spill kit and appropriate waste containers readily accessible.[11]

Handling the Compound (Weighing and Transfer)
  • Wear Full PPE: Don all required PPE as detailed in the table above.

  • Minimize Dust Formation: When handling the solid material, use techniques that avoid generating dust. Use spatulas for transferring the powder instead of pouring it directly from the bottle.[10] Transfer the powder in several small scoops when possible.[10]

  • Container Management: Keep the container of this compound closed whenever it is not in use to prevent accidental spills and contamination.[10]

  • Transport: When moving the chemical, even short distances, place the container in a leak-proof secondary container to protect against breakage and spillage.[11]

Post-Handling Procedures
  • Decontamination: After handling, decontaminate the work area. Wet cleaning methods or a HEPA vacuum are preferred over dry sweeping to avoid aerosolizing any residual powder.[10]

  • Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after removing gloves and before leaving the laboratory.[9][12]

  • PPE Removal: Remove PPE in the correct order to prevent cross-contamination. Dispose of single-use items, such as gloves, in the appropriate waste stream.

Emergency Procedures: Preparedness for the Unexpected

Accidents can happen despite the best precautions. A rapid and informed response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][7] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][13]

  • Spill Response:

    • Evacuate the immediate area and alert colleagues.[7][9]

    • For a small, manageable spill, and if you are trained to do so, don your full PPE, including respiratory protection.

    • Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[1][4]

    • Clean the spill area with an appropriate solvent and then wash with soap and water.[4]

    • For large spills, evacuate the laboratory and contact your institution's EHS department immediately.[7]

Disposal Plan: Responsible Waste Management

Improper disposal of chemical waste poses a significant environmental and safety risk.

  • Waste Classification: Treat this compound and any materials contaminated with it (e.g., gloves, wipes, weigh boats) as hazardous chemical waste.[2][8]

  • Containerization: Collect all waste in a designated, leak-proof, and chemically compatible container. The container must be kept closed except when adding waste.[8]

  • Labeling: Clearly label the waste container with its contents, including the full chemical name ("this compound") and the appropriate hazard warnings.[8]

  • Storage: Store the sealed and labeled waste container in a designated, secure, and well-ventilated area, separate from incompatible materials.[8]

  • Pickup and Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department, following all local, state, and federal regulations.[1][2]

Visual Workflow for Safe Handling

The following diagram illustrates the key stages of safely handling this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal cluster_emergency Emergency Response Prep 1. Risk Assessment & Hazard ID EngControls 2. Engineering Controls (Fume Hood) Prep->EngControls PPE_Select 3. PPE Selection & Inspection EngControls->PPE_Select Weighing 4. Weighing & Transfer (Minimize Dust) PPE_Select->Weighing Transport 5. Secure Transport (Secondary Containment) Weighing->Transport Spill Spill Response Weighing->Spill If Spill Occurs Exposure Exposure Response (First Aid) Weighing->Exposure If Exposure Occurs Decon 6. Decontamination of Work Area Transport->Decon Waste 7. Waste Segregation & Labeling Decon->Waste Disposal 8. EHS Disposal Waste->Disposal

Caption: Workflow for the safe handling of this compound.

References

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3-Methyl-1H-indazole-5-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.